2,6-Dihydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAGETVRDOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437750 | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-46-2 | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,6-Dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzaldehyde is an aromatic organic compound that holds significant interest within the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique chemical structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and an aldehyde functional group, imparts a range of physical and chemical properties that make it a valuable precursor and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in drug development.
Core Physical and Chemical Properties
This compound is typically a white to light yellow crystalline solid.[1][2] The presence of two hydroxyl groups and an aldehyde group on the benzene ring significantly influences its physical characteristics, including its melting point, boiling point, and solubility.
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 387-46-2 | [1][2] |
| Molecular Formula | C₇H₆O₃ | [1][3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and organic solvents | [2] |
| pKa | 7.66 ± 0.10 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic compounds. Below are the available spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 11.25 | s | 2H | -OH | [4] |
| 10.25 | s | 1H | -CHO | [4] |
| 7.36 | m | 1H | Ar-H | [4] |
| 6.36 | d (J = 8.4 Hz) | 2H | Ar-H | [4] |
Note: The spectrum was recorded in DMSO-d₆ at 300 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR data for this compound was found in the search results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. While specific peak values for this compound are not detailed in the provided search results, the presence of hydroxyl (-OH) and aldehyde (-CHO) groups can be confirmed by this technique.[1]
UV-Visible (UV-Vis) Spectroscopy
No experimental UV-Visible spectral data for this compound was found in the search results.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physical and spectral properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions into a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).
-
Heating: The bath is heated gently and uniformly.
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Objective: To assess the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is selected.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble based on the visual presence of undissolved solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: The NMR tube is placed in the NMR spectrometer.
-
Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: The sample is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is then analyzed for characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.
-
Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.
Relevance in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both nucleophilic hydroxyl groups and an electrophilic aldehyde group, allows for a wide range of chemical transformations.
One notable application is its use as a key intermediate in the synthesis of Voxelotor , a drug approved for the treatment of sickle cell disease. Sickle cell disease is a genetic disorder characterized by the polymerization of deoxygenated hemoglobin, leading to red blood cell sickling and subsequent complications. Voxelotor works by increasing the affinity of hemoglobin for oxygen, thereby inhibiting its polymerization. The synthesis of Voxelotor involves the incorporation of the 2,6-dihydroxyphenyl moiety, highlighting the importance of this compound in the development of novel therapeutics.
While no direct involvement of this compound in specific signaling pathways has been identified in the provided search results, its derivatives are of interest. For instance, a glycosylated derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to suppress damage in human dermal fibroblasts by regulating oxidative and inflammatory responses, suggesting a potential role in modulating pathways related to skin aging and inflammation.
Conclusion
This compound is a versatile organic compound with a well-defined set of physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The spectroscopic data, particularly the ¹H NMR, offers a clear signature for its identification and structural confirmation. Its role as a key intermediate in the synthesis of the sickle cell disease drug Voxelotor underscores its significance in the pharmaceutical industry. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic applications and an understanding of their interactions with biological signaling pathways.
References
An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde (CAS: 387-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzaldehyde, with the Chemical Abstracts Service (CAS) number 387-46-2, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzene (B151609) ring substituted with an aldehyde group and two hydroxyl groups at the 2 and 6 positions, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound, with a particular focus on its role as a precursor in the development of cholinesterase inhibitors for neurodegenerative diseases.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of two hydroxyl groups and an aldehyde group allows for hydrogen bonding, influencing its solubility in various solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₃ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Melting Point | 154-155 °C | [1] |
| Boiling Point | 223 °C | [1] |
| Density | 1.409 g/cm³ | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in DMSO and methanol. | [1][2] |
| pKa | 7.66 ± 0.10 (Predicted) | [1] |
Spectral Data and Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections provide an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, aldehydic, and hydroxyl protons.
-
δ 11.25 (s, 2H): This singlet corresponds to the two hydroxyl (-OH) protons. The downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group.
-
δ 10.25 (s, 1H): This singlet is characteristic of the aldehydic proton (-CHO). Its downfield position is due to the deshielding effect of the carbonyl group.
-
δ 7.36 (m, 1H): This multiplet represents the aromatic proton at the 4-position.
-
δ 6.36 (d, J = 8.4 Hz, 2H): This doublet corresponds to the two equivalent aromatic protons at the 3 and 5-positions.
¹³C NMR Spectroscopy: While a specific, experimentally verified ¹³C NMR spectrum for this compound is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its isomers and related structures. The aldehydic carbon would appear significantly downfield (around 190 ppm). The carbons attached to the hydroxyl groups would be in the 160-165 ppm region, while the other aromatic carbons would resonate between 105 and 135 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A detailed experimental spectrum is not available, but the expected key peaks are:
-
~3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding.
-
~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).
-
~1640 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the phenol (B47542) groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound.
-
ESI-MS: m/z 139 [M + H]⁺, corresponding to the protonated molecule.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the demethylation of 2,6-dimethoxybenzaldehyde (B146518).
Experimental Protocol: Demethylation of 2,6-Dimethoxybenzaldehyde
This protocol details the synthesis of this compound from its dimethoxy precursor using aluminum chloride.
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Dilute hydrochloric acid (2 M)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
3000 mL three-necked round-bottom flask
-
Standard laboratory glassware
Procedure:
-
A solution of AlCl₃ (240 g, 1.80 mol) in dichloromethane (1200 mL) is added to a 3000 mL three-necked round-bottom flask.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol) in dichloromethane (800 mL) is added dropwise to the cooled AlCl₃ solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched by the slow addition of 200 mL of dilute hydrochloric acid (2 M).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 200 mL).
-
The organic layers are combined and concentrated under reduced pressure.
-
The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:200 to 1:50) as the eluent.
-
The fractions containing the product are combined and the solvent is evaporated to yield this compound as a yellow solid (yield: ~48%).
Workflow for the Synthesis of this compound:
Applications in Drug Development: Cholinesterase Inhibitors
This compound is a valuable starting material for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications. One of the most significant areas of its use is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.
Cholinergic Signaling and Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) in the brain.[3] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[4] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[5][6]
Cholinergic Synaptic Transmission Pathway:
Synthesis of Cinnamic Acid Derivatives as Cholinesterase Inhibitors
Cinnamic acid derivatives have been identified as a class of compounds with potent cholinesterase inhibitory activity. These can be synthesized from this compound via the Knoevenagel condensation.
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as malonic acid, to form a substituted cinnamic acid.
Materials:
-
This compound
-
Malonic acid (or other active methylene compound)
-
Pyridine
-
Piperidine (B6355638) (catalyst)
-
Ethanol
-
Dilute hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.
Logical Flow of Knoevenagel Condensation:
References
2,6-Dihydroxybenzaldehyde molecular weight and formula
An In-depth Technical Guide on 2,6-Dihydroxybenzaldehyde
This technical guide provides essential information regarding the molecular properties of this compound, a key intermediate in various chemical syntheses. The data presented here is intended for researchers, scientists, and professionals involved in drug development and chemical manufacturing.
Core Molecular Data
This compound is an organic compound with the CAS Registry Number 387-46-2.[1] Its fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆O₃[2][3][4] |
| Molecular Weight | 138.12 g/mol [1][2][3][4] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.
Caption: Relationship between this compound and its molecular properties.
References
An In-depth Technical Guide on the Solubility of 2,6-Dihydroxybenzaldehyde in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,6-Dihydroxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical basis of solubility, details standard experimental protocols for its determination, presents available solubility data, and discusses the application of thermodynamic models for data correlation. Visual workflows are provided to illustrate key experimental and analytical processes.
Introduction
This compound (γ-Resorcylaldehyde) is an aromatic organic compound featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and an aldehyde (-CHO) group. Its molecular structure allows for significant hydrogen bonding, which dictates its physicochemical properties, including solubility. The compound is typically a white to light yellow crystalline solid.[1] Its solubility profile is crucial for its use as a reagent in the synthesis of pharmaceuticals, such as cinnamides which act as potent cholinesterase inhibitors, and in the production of dyes.[1]
This guide serves as a technical resource for professionals requiring a detailed understanding of the solubility characteristics of this compound in common organic solvents.
Solubility Profile
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in several common organic solvents.
| Solvent Class | Solvent | Solubility |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Ether | Soluble[1][3] | |
| Water | Water | Soluble[1][3][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. For precise applications, experimental determination of quantitative solubility is strongly recommended.
Quantitative Solubility Data Presentation
Quantitative measurement of solubility is essential for process design and modeling. The data is typically presented as mole fraction (x), mass fraction (w), or concentration ( g/100g of solvent) as a function of temperature (T/K). Although specific experimental data for this compound is sparse, the following table provides a template for how such data should be structured. Studies on analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,5-dihydroxybenzaldehyde (B135720) show that solubility generally increases with temperature.[5][6]
Table Template for Mole Fraction (x₁) Solubility of this compound
| Temperature (T/K) | x₁ in Methanol | x₁ in Ethanol | x₁ in Acetone | x₁ in Ethyl Acetate |
| 283.15 | Data | Data | Data | Data |
| 288.15 | Data | Data | Data | Data |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
| 318.15 | Data | Data | Data | Data |
Experimental Protocol: Isothermal Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[5] This protocol can be followed by gravimetric analysis or a concentration-based analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Materials
-
This compound (analytical grade, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readability ±0.1 mg)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 K)
-
Vials with Teflon™-lined screw caps
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
For Gravimetric Analysis: Pre-weighed evaporating dishes, drying oven, desiccator.
-
For HPLC/UV-Vis Analysis: Volumetric flasks, HPLC system with UV detector or UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume or mass of the selected organic solvent to each vial. An excess of solid must remain visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Filtration:
-
After equilibration, stop agitation and let the vials stand undisturbed in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).
-
Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC/UV-Vis analysis). This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Method A: Gravimetric Analysis
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting point of this compound is ~154-156 °C).
-
Once the solute is completely dry, cool the vial in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Method B: HPLC or UV-Vis Analysis
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.
-
-
Calculation of Solubility
-
From Gravimetric Analysis:
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)
-
Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)
-
Solubility can then be expressed in mass fraction, g/100g solvent, or converted to mole fraction using the respective molar masses.
-
-
From HPLC/UV-Vis Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Convert the concentration (e.g., in mg/mL) to the desired solubility units (mole fraction, etc.).
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Thermodynamic Modeling Workflow
Caption: Logical Flow from Experimental Data to Thermodynamic Properties.
Thermodynamic Modeling of Solubility
Solubility data measured across a range of temperatures can be correlated using various thermodynamic models. This allows for the interpolation of solubility at intermediate temperatures and the calculation of key thermodynamic parameters of dissolution.
Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model widely used to correlate solid-liquid equilibrium data.[2] It relates the mole fraction solubility (x) to the absolute temperature (T) using three empirical parameters (A, B, and C):
ln(x) = A + (B/T) + C·ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are the model parameters obtained by fitting the equation to the experimental data. Parameter B relates to the enthalpy of solution, while A and C are further adjustments for the temperature dependence of the activity coefficient.
This model is valued for its simplicity and accuracy in fitting experimental solubility data for many systems.
van't Hoff Equation
The van't Hoff equation describes the temperature dependence of the equilibrium constant, which for the dissolution process can be approximated by the mole fraction solubility.[7] A plot of ln(x) versus 1/T, known as a van't Hoff plot, can be used to determine the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[7]
ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)
Where:
-
ΔH°sol is the standard enthalpy of solution.
-
ΔS°sol is the standard entropy of solution.
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
Assuming ΔH°sol and ΔS°sol are constant over the temperature range, a linear plot of ln(x) vs. 1/T will have a slope of -(ΔH°sol/R) and an intercept of (ΔS°sol/R).[7] A positive slope indicates an endothermic dissolution process (solubility increases with temperature).
The apparent standard Gibbs free energy of solution (ΔG°sol) can then be calculated at each temperature:
ΔG°sol = ΔH°sol - TΔS°sol
A negative value for ΔG°sol indicates a spontaneous dissolution process.
Conclusion
This technical guide has detailed the key aspects of the solubility of this compound in organic solvents. While specific quantitative data remains a gap in the scientific literature, this document provides the necessary framework for its determination and analysis. The provided experimental protocol for the isothermal shake-flask method offers a robust approach for generating reliable solubility data. Furthermore, the discussion of the Apelblat and van't Hoff equations equips researchers with the tools to model this data and derive valuable thermodynamic insights into the dissolution process, which are essential for the effective application of this compound in research and development.
References
An In-depth Technical Guide to the Synthesis of 2,6-Dihydroxybenzaldehyde from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dihydroxybenzaldehyde from resorcinol (B1680541). Direct formylation of resorcinol is often hampered by poor regioselectivity, leading to the preferential formation of the 2,4-dihydroxybenzaldehyde (B120756) isomer. This document details more selective, multi-step synthetic strategies, including a pathway involving hydroxyl group protection, directed ortho-lithiation, and deprotection, as well as a route proceeding via methylation, regioselective formylation, and subsequent demethylation. Classical formylation methods such as the Gattermann, Reimer-Tiemann, and Vilsmeier-Haack reactions are also discussed in the context of their application to resorcinol and their inherent selectivity challenges. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these methods in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of specialty chemicals and pharmaceutical agents. Its synthesis, however, presents a significant challenge due to the directing effects of the two hydroxyl groups on the resorcinol ring, which favor electrophilic substitution at the C4 position. Consequently, direct formylation methods often yield the isomeric 2,4-dihydroxybenzaldehyde as the major product. This guide explores more sophisticated, multi-step approaches that have been developed to achieve a higher yield and selectivity for the desired 2,6-isomer.
Multi-Step Synthetic Strategies for Enhanced Selectivity
To overcome the inherent regioselectivity issues of direct formylation, multi-step strategies have been devised. These methods typically involve either protecting the hydroxyl groups to direct formylation to the C2 position or modifying the electronic properties of the ring through methylation.
Three-Step Synthesis via Hydroxyl Protection, Lithiation, and Deprotection
A highly effective method for the selective synthesis of this compound from resorcinol involves a three-step sequence: protection of the hydroxyl groups, directed ortho-lithiation and formylation, and subsequent deprotection. This approach offers a significant improvement in yield for the desired 2,6-isomer.[1]
Overall Reaction Scheme:
-
Protection: Resorcinol is reacted with ethyl vinyl ether (EVE) to protect the hydroxyl groups.
-
Lithiation and Formylation: The protected resorcinol undergoes lithiation at the C2 position, followed by the introduction of a formyl group.
-
Deprotection: The protecting groups are removed under acidic conditions to yield this compound.
A total yield of 65.6% has been reported for this three-step process.[1]
Experimental Protocol:
Step 1: Protection of Resorcinol with Ethyl Vinyl Ether (EVE)
-
In a suitable reaction vessel, dissolve resorcinol in an appropriate solvent.
-
Add ethyl vinyl ether to the solution.
-
The reaction is typically carried out at room temperature.[1]
Step 2: Lithiation and Formylation
-
The EVE-protected resorcinol is dissolved in an anhydrous solvent and cooled.
-
A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to facilitate lithiation at the C2 position.
-
A formylating agent is then introduced to the reaction mixture.
Step 3: Deprotection
-
The protected and formylated intermediate is treated with an acid to remove the EVE protecting groups, yielding this compound.[1]
Classical Direct Formylation Methods and Their Limitations
While generally less effective for the synthesis of the 2,6-isomer, classical formylation reactions are important to consider. Their application to resorcinol typically results in a mixture of isomers, with 2,4-dihydroxybenzaldehyde being the predominant product. [2]
| Reaction | Reagents | General Yield of 2,4-isomer | Notes on Selectivity for 2,6-isomer |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 65-75% [2][3] | Formation of the 2,6-isomer is significantly suppressed. [2] |
| Reimer-Tiemann | CHCl₃, base | Moderate [2] | Can produce significant amounts of the 2,6-isomer as a byproduct. [2] |
| Gattermann | HCN, HCl, Lewis acid | - | Generally favors para-substitution to a hydroxyl group. |
| Duff | Hexamethylenetetramine (HMTA) | Low to moderate [2]| Can produce the 2,6-isomer as a byproduct. [2]|
Vilsmeier-Haack Reaction
This reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). While high-yielding for the 2,4-isomer, it offers poor selectivity for the 2,6-isomer when resorcinol is the substrate. [2][3]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction uses chloroform (B151607) and a strong base to formylate phenols. While it is known to produce ortho-formylated products, in the case of resorcinol, the C4 position is more activated, leading to the 2,4-isomer as the major product. However, the 2,6-isomer is often formed as a significant byproduct. [2]
Gattermann Reaction
The Gattermann reaction utilizes hydrogen cyanide and a Lewis acid to introduce a formyl group. This method generally favors formylation at the para-position relative to a hydroxyl group, making it unsuitable for the efficient synthesis of this compound from resorcinol.
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent. It is known for ortho-formylation of phenols, but like the Reimer-Tiemann reaction, it tends to yield the 2,4-isomer as the major product from resorcinol, with the 2,6-isomer as a byproduct. [2][4]
Data Summary
The following table summarizes the yields for the most viable synthetic routes to this compound.
| Synthetic Route | Key Steps | Reported Yield | Reference |
| Protection-Lithiation-Deprotection | 1. Hydroxyl protection (EVE) 2. ortho-Lithiation & formylation 3. Deprotection | 65.6% (overall) | [1] |
| Methylation-Formylation-Demethylation | 1. Methylation of resorcinol 2. ortho-Lithiation & formylation of 1,3-dimethoxybenzene (B93181) 3. Demethylation of 2,6-dimethoxybenzaldehyde | ~23% (overall, estimated from individual step yields of ~48% each) | [5][6] |
Conclusion
The synthesis of this compound from resorcinol is a challenging endeavor due to the inherent regioselectivity of the resorcinol ring. Direct formylation methods are generally inefficient for producing the desired 2,6-isomer. The most promising strategies involve multi-step syntheses that either protect the hydroxyl groups to direct lithiation to the C2 position or modify the electronic properties of the ring through methylation prior to formylation. The three-step protection-lithiation-deprotection route appears to offer the highest reported overall yield. The selection of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents, and the required purity of the final product. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully synthesize this valuable compound.
References
- 1. CN110559958A - device for continuously preparing 2, 6-dihydroxy benzaldehyde and application thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of 2,6-Dihydroxybenzaldehyde from 2,6-Dimethoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dihydroxybenzaldehyde, a crucial intermediate in medicinal and organic chemistry, from its precursor, 2,6-dimethoxybenzaldehyde (B146518). This conversion is a key step in the synthesis of various biologically active molecules, including cholinesterase inhibitors[1][2]. The primary method detailed is the demethylation of the aryl methyl ether bonds, a common and effective transformation in organic synthesis.
Introduction
This compound serves as a fundamental building block for a variety of complex molecules utilized in the development of pharmaceuticals and specialty chemicals[1][2]. A prevalent synthetic route to this compound involves the demethylation of the more readily available 2,6-dimethoxybenzaldehyde[1][2]. This process necessitates the cleavage of two stable aryl methyl ether bonds. This can be accomplished using various demethylating agents, with Lewis acids being a common choice[1][3][4]. The selection of appropriate reagents and reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions[1][2].
Comparative Data of Demethylation Methods
Several reagents are effective for the demethylation of aryl methyl ethers. Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are frequently employed due to their high reactivity[1][3][4]. Other reported methods include the use of hydrobromic acid (HBr) and various nucleophilic reagents like thiolates[1][3]. The choice of reagent often depends on the substrate's sensitivity to the reaction conditions and the desired selectivity.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Dichloromethane (B109758) (DCM), 0°C to room temperature | Cost-effective, readily available | Can require harsh workup conditions |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | High reactivity, effective for stubborn ethers | Expensive, highly corrosive and moisture-sensitive |
| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, elevated temperatures | Simple procedure | Can lead to side reactions with sensitive functional groups |
| Thiolates (e.g., Ethanethiol) | Basic conditions, high-boiling solvents (e.g., NMP, DMSO) | Milder conditions, avoids strong acids | Unpleasant odor of low molecular weight thiols |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 2,6-dimethoxybenzaldehyde using aluminum chloride.
Synthesis of this compound using Aluminum Chloride
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 3000 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of anhydrous aluminum chloride (240 g, 1.80 mol, 3.00 eq.) in anhydrous dichloromethane (1200 mL) is prepared.[2]
-
Addition of Starting Material: The reaction mixture is cooled to 0°C using an ice bath. A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol, 1.00 eq.) in anhydrous dichloromethane (800 mL) is added dropwise to the flask.[1][2]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].
-
Quenching: Once the reaction is complete, it is carefully quenched by the addition of 200 mL of 2 M hydrochloric acid.[1][2]
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (2 x 200 mL).[1][2]
-
Work-up: The organic layers are combined and concentrated under vacuum.[2]
-
Purification: The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate/petroleum ether (from 1:200 to 1:50) as the eluent. This affords this compound as a yellow solid (40 g, 48% yield).[2]
Characterization Data:
| Property | Value | Reference |
| Appearance | Yellow solid | [1][2] |
| Yield | 48% | [1][2] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.25 (s, 2H), 10.25 (s, 1H), 7.36 (m, 1H), 6.36 (d, J = 8.4 Hz, 2H) | [2] |
| Mass Spectrum (ESI) | m/z 139 [M + H]⁺ | [1][2] |
| Melting Point | 154-155°C | [2] |
Visualizations
Chemical Reaction Pathway
Caption: Demethylation of 2,6-dimethoxybenzaldehyde to this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.[1]
-
The quenching process with hydrochloric acid is exothermic and may cause splashing. The acid should be added slowly and carefully.[1]
-
Boron tribromide is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon), and full PPE is essential.[3]
Troubleshooting
Problem: Incomplete Reaction
-
Symptom: TLC analysis shows the presence of starting material and/or the mono-demethylated intermediate (2-hydroxy-6-methoxybenzaldehyde).[3]
-
Possible Causes:
-
Insufficient amount of demethylating agent.
-
Reaction time is too short.
-
Low reaction temperature.
-
-
Solutions:
-
Increase the equivalents of the demethylating agent.
-
Prolong the reaction time.
-
Gradually increase the reaction temperature while monitoring for side product formation.
-
Problem: Low Yield
-
Possible Causes:
-
Incomplete reaction.
-
Loss of product during work-up and purification.
-
Side reactions such as polymerization or condensation, especially under harsh conditions.[3]
-
-
Solutions:
-
Ensure the reaction goes to completion.
-
Optimize extraction and purification steps to minimize losses.
-
Maintain careful control over reaction temperature.
-
Conclusion
The synthesis of this compound from 2,6-dimethoxybenzaldehyde is a well-established and critical transformation in organic synthesis. The use of aluminum chloride provides a robust and scalable method, though careful control of reaction conditions is necessary to achieve optimal yields and purity. For more sensitive substrates or when milder conditions are required, alternative reagents such as boron tribromide may be considered. This guide provides the necessary details for researchers to successfully perform and troubleshoot this important synthetic step.
References
Navigating the Synthesis of 2,6-Dihydroxybenzaldehyde: A Guide to Modern Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dihydroxybenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. While the direct asymmetric synthesis of this achiral molecule using a chiral catalyst is not a conventional strategy, this guide explores modern catalytic approaches that ensure high yield and regioselectivity. We delve into established achiral catalytic methods for its preparation and conceptually explore the application of chiral catalysis in the synthesis of structurally related, stereochemically complex derivatives. This document serves as a comprehensive technical resource, providing detailed experimental insights and a forward-looking perspective on advanced synthetic strategies.
Introduction: The Synthetic Challenge
The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis. This compound, a derivative of resorcinol (B1680541), presents a specific challenge: the introduction of a formyl group at the C2 position in the presence of two activating hydroxyl groups, which direct ortho and para. Achieving high selectivity for the desired 2,6-disubstituted product over the 2,4- and 4,6-isomers is paramount. While initial broad searches may suggest the use of "chiral catalyst methods" for improved yield and selectivity, the achiral nature of the target molecule necessitates a nuanced understanding of how catalysis, in its various forms, can be effectively applied.
Established Catalytic (Achiral) Synthesis of this compound and its Derivatives
The primary routes to this compound and its dialkoxy derivatives involve the regioselective formylation of 1,3-dihydroxybenzene (resorcinol) or its protected analogues.
Directed Ortho-Metalation and Formylation
A powerful strategy for the regioselective synthesis of 2,6-dialkoxybenzaldehydes involves directed ortho-metalation. This method leverages the directing ability of alkoxy groups to facilitate lithiation at the C2 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Subsequent dealkylation affords the target this compound.
Experimental Workflow for Directed Ortho-Metalation:
Caption: Workflow for this compound Synthesis.
Detailed Experimental Protocol (Literature Adapted):
A solution of 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a specified period to ensure complete lithiation. Subsequently, N,N-dimethylformamide (DMF) is added, and the reaction is allowed to proceed before quenching with an aqueous workup. The resulting 2,6-dimethoxybenzaldehyde is then subjected to demethylation using a Lewis acid such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in a suitable solvent like dichloromethane (B109758) to yield this compound.[1]
Table 1: Representative Yields for Achiral Synthesis
| Step | Reagents and Conditions | Product | Typical Yield (%) |
| Protection | Resorcinol, MeI, K2CO3, Acetone, reflux | 1,3-Dimethoxybenzene | >95 |
| Formylation | 1,3-Dimethoxybenzene, n-BuLi, THF; then DMF | 2,6-Dimethoxybenzaldehyde | 70-85 |
| Deprotection | 2,6-Dimethoxybenzaldehyde, AlCl3, DCM | This compound | ~50 |
Conceptual Application of Chiral Catalysis: Asymmetric Synthesis of Functionalized Precursors
While a direct chiral-catalyzed synthesis of this compound is not logical, the principles of asymmetric catalysis can be applied to the synthesis of more complex, chiral molecules that share the dihydroxybenzoyl moiety. For instance, a prochiral resorcinol derivative could undergo an enantioselective functionalization.
Hypothetical Enantioselective Friedel-Crafts Alkylation
An organocatalytic, enantioselective intramolecular Friedel-Crafts-type addition to a resorcinol derivative could establish a chiral center. This approach has been demonstrated for the synthesis of bicyclic resorcinols, which are precursors to cannabidiol (B1668261) analogues.[2]
Conceptual Signaling Pathway for Asymmetric Friedel-Crafts Alkylation:
Caption: Conceptual Asymmetric Organocatalytic Cycle.
This conceptual pathway highlights how a chiral secondary amine catalyst could activate an α,β-unsaturated aldehyde tethered to a resorcinol core, leading to an enantioselective intramolecular cyclization. While this does not directly yield this compound, it demonstrates a plausible application of chiral catalysis within this compound class for creating more complex, value-added molecules.
Future Perspectives and Conclusion
The synthesis of this compound is most efficiently and selectively achieved through modern achiral catalytic methods, particularly directed ortho-metalation of protected resorcinol. For researchers and professionals in drug development, a thorough understanding of these regioselective strategies is crucial.
The exploration of chiral catalysis in the context of the 2,6-dihydroxybenzoyl scaffold opens avenues for the asymmetric synthesis of novel, biologically active compounds where stereochemistry is a key determinant of function. Future research may focus on developing new chiral Lewis acids or organocatalysts capable of enantioselective functionalization of resorcinol derivatives, expanding the synthetic toolbox for this important class of molecules.
This guide provides a technically grounded overview of the synthesis of this compound, clarifying the role of catalysis and offering a conceptual framework for the application of asymmetric synthesis in the broader context of substituted dihydroxybenzene chemistry.
References
A Technical Guide to the Safe Handling and Storage of 2,6-Dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2,6-Dihydroxybenzaldehyde (CAS No. 387-46-2). Adherence to these guidelines is critical to ensure a safe laboratory environment for all personnel.
Chemical Identification and Properties
This compound, also known as γ-Resorcylaldehyde, is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2][3] It is notably used as a reactant for synthesizing cinnamates, which are investigated as potent cholinesterase inhibitors.[1][2] Its physical and chemical properties are essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 387-46-2 | [4][5] |
| Molecular Formula | C₇H₆O₃ | [1][2][4] |
| Molecular Weight | 138.12 g/mol | [2][4][5] |
| Appearance | White to light yellow crystalline solid | [1][2][3] |
| Melting Point | 154-155°C | [1][2][4][5] |
| Boiling Point | 223.3 ± 20.0 °C at 760 mmHg | [1][2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [1][4] |
| Flash Point | 103.2 ± 18.3 °C | [1][4] |
| Solubility | Soluble in water, ethanol, and ether | [1][3] |
| pKa | 7.66 ± 0.10 (Predicted) |[1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS).
Table 2: GHS Hazard Information
| Category | Information | References |
|---|---|---|
| Signal Word | Warning | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |[6][7][8] |
Experimental Protocols: Handling and Storage
Strict protocols must be followed to minimize exposure and ensure safety when working with this compound.
Engineering Controls
All work involving solid this compound or its solutions should be conducted in a properly functioning chemical fume hood to control exposure to dust and vapors.[9][10] An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.[11] The following diagram outlines the selection workflow.
Caption: PPE Selection Workflow for this compound.
Protocol for Handling Solid this compound
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[12] Confirm that all necessary PPE is available and inspected for integrity.[11]
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent the dispersion of fine powder. Use a dedicated spatula and weighing paper.
-
Transfer: When transferring the solid, minimize the creation of dust.[7] Avoid pouring from a height. If transferring to a flask with a narrow neck, use a powder funnel.
-
Post-Handling: After handling, decontaminate all equipment and the work surface. Wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves.[7][8]
-
Disposal: Dispose of contaminated gloves and weighing paper in a designated hazardous waste container.[9]
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[13][14]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][15]
-
Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen) is recommended.[8][16] Some suppliers recommend storing in a freezer at or below -20°C.[1]
Emergency and First-Aid Procedures
Immediate and appropriate action is required in case of accidental exposure or spills.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.[15][17]
-
Skin Contact: Remove all contaminated clothing.[15] Wash the affected area immediately with plenty of soap and water.[7] If skin irritation persists, get medical attention.
-
Inhalation: Move the person to fresh air.[7][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Clean the mouth with water.[15] Never give anything by mouth to an unconscious person.[7][17] Seek immediate medical attention.
Spill Response Protocol
The response to a spill depends on its scale. The following workflow should be followed.
Caption: General Chemical Spill Response Workflow.
Toxicological and Disposal Information
-
Toxicology: The toxicological properties of this compound have not been fully investigated.[15] However, GHS classifications indicate it is harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.
-
Disposal: This material and its container must be disposed of as hazardous waste.[18] Do not empty into drains.[8][15] All disposal practices must comply with local, regional, and national regulations.[18] Contact a licensed professional waste disposal service.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 387-46-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:387-46-2 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. csub.edu [csub.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. chemscene.com [chemscene.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. carlroth.com [carlroth.com]
An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde Derivatives and Analogs for Drug Development Professionals
Executive Summary
2,6-Dihydroxybenzaldehyde and its derivatives represent a promising class of phenolic compounds with a diverse range of biological activities, positioning them as compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. This document details the structure-activity relationships, quantitative biological data, and experimental protocols for the synthesis and evaluation of these molecules. Furthermore, it visualizes key signaling pathways modulated by these derivatives, offering a roadmap for future therapeutic development.
Introduction
Phenolic compounds are a cornerstone of natural product chemistry and medicinal research, valued for their potent antioxidant and anti-inflammatory properties. Among these, dihydroxybenzaldehyde isomers and their derivatives have garnered significant attention. The strategic placement of hydroxyl and aldehyde functional groups on the benzene (B151609) ring dictates their physicochemical properties and biological functions. This guide focuses specifically on this compound and its analogs, exploring their therapeutic potential across various disease models, including cancer, inflammatory disorders, and infectious diseases.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step processes, including the formation of key intermediates like Schiff bases and chalcones. These reactions provide a versatile platform for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. For this compound derivatives, this typically involves refluxing the aldehyde with a substituted amine in an alcoholic solvent.
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine in absolute ethanol (B145695) in a round-bottom flask.
-
Reaction: Heat the mixture at reflux for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.
General Synthesis of Chalcone (B49325) Derivatives
Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone (B1666503).
Experimental Protocol: Synthesis of a this compound Chalcone
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using TLC.
-
Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The following tables summarize the quantitative data for various dihydroxybenzaldehyde isomers and their derivatives to provide a comparative analysis.
Antioxidant Activity
The antioxidant capacity of these compounds is primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 1: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
|---|---|---|---|
| 2,3-Dihydroxybenzaldehyde | DPPH | - | [1] |
| 2,4-Dihydroxybenzaldehyde | DPPH | - | [2] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | DPPH | - | [1] |
| 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) | DPPH | Potent Scavenger | [1] |
| This compound | DPPH | - | [3] |
| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity |[2] |
Note: Specific IC50 values for some isomers were not available in the cited literature, but their activity was noted.
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Dihydroxybenzaldehyde Derivatives
| Compound/Derivative | Assay/Model | Effect | IC50/Concentration | Reference |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | Chick Chorioallantoic Membrane (CAM) | Anti-angiogenic | 2.4 µ g/egg | [4] |
| 2,4-Dihydroxybenzaldehyde | Acetic acid-induced vascular permeability | Inhibition | 10-100 mg/kg | [4] |
| 2,4-Dihydroxybenzaldehyde | LPS-stimulated RAW264.7 cells | Inhibition of NO production | - | [4] |
| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | TNF-α-induced HDFs | Decreased NO and PGE2 levels | 50 µM |[5] |
Anticancer Activity
Several dihydroxybenzaldehyde derivatives, particularly Schiff bases, have shown promising anticancer activity by targeting cellular machinery essential for cancer cell survival and proliferation.
Table 3: Anticancer Activity of Dihydroxybenzaldehyde Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde Schiff base 13 | PC3 (Prostate Cancer) | MTT | 4.85 µM | [2] |
| 2,4-Dihydroxybenzaldehyde Schiff base 5 | PC3 (Prostate Cancer) | MTT | 7.43 µM | [2] |
| 2,4-Dihydroxybenzaldehyde Schiff base 6 | PC3 (Prostate Cancer) | MTT | 7.15 µM | [2] |
| 3,4-Dihydroxybenzaldoxime | L1210 (Murine Leukemia) | Ribonucleotide reductase inhibition | 38 µM |[1] |
Antimicrobial Activity
The antimicrobial potential of dihydroxybenzaldehyde derivatives has been demonstrated against a range of pathogenic microorganisms.
Table 4: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC50 Value | Reference |
|---|---|---|---|
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine mastitis isolates) | 500 mg/L | [6] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine mastitis isolates) | 500 mg/L | [6] |
| Benzaldehyde | Various bacteria and fungi | 6-10 mM |[7] |
Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound derivatives. A notable example is 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), isolated from mulberry fruits, which has been shown to modulate key inflammatory signaling pathways.[5]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. GDHBA has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like TNF-α.[5] This inhibition is crucial for its anti-inflammatory effects.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another critical regulator of cellular responses to stress and inflammation. GDHBA has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to TNF-α stimulation, thereby inhibiting downstream inflammatory events.[5]
Structure-Activity Relationship (SAR)
The biological activity of dihydroxybenzaldehyde derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Hydroxyl Group Position: The relative positions of the hydroxyl groups on the benzene ring significantly influence antioxidant and antimicrobial activities. Ortho- and para-hydroxyl groups relative to the aldehyde function tend to enhance radical scavenging activity.[1]
-
Number of Hydroxyl Groups: An increased number of hydroxyl groups generally correlates with enhanced antioxidant activity.[1]
-
Derivatization: Conversion of the aldehyde group to a Schiff base or chalcone can significantly enhance anticancer and antimicrobial properties by introducing new pharmacophores and altering the electronic and steric properties of the molecule.
-
Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings of Schiff base and chalcone derivatives play a crucial role in their biological efficacy. For instance, the addition of a benzyloxy group has been shown to increase antiproliferative activity.[1]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for key biological assays used to evaluate the efficacy of this compound derivatives.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.
Conclusion and Future Directions
This compound derivatives and their analogs are a versatile class of compounds with significant therapeutic potential. Their demonstrated antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, coupled with their modulatory effects on key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further drug development.
Future research should focus on:
-
Synthesis of Novel Derivatives: Expanding the chemical space through the synthesis of new Schiff base, chalcone, and other derivatives to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship Refinement: Conducting more comprehensive SAR studies to guide the rational design of next-generation therapeutics.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a source of novel therapeutic agents. The data and protocols presented herein are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. biomolther.org [biomolther.org]
- 5. mdpi.com [mdpi.com]
- 6. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Properties of 2,6-Dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxybenzaldehyde (2,6-DHB), a phenolic aldehyde, is a molecule of significant interest in the fields of chemistry and pharmacology. As a member of the dihydroxybenzaldehyde isomer family, its antioxidant potential is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of 2,6-DHB. It details the methodologies for key antioxidant assays, presents available quantitative data for dihydroxybenzaldehyde isomers to offer a comparative perspective, and explores the potential signaling pathways implicated in its antioxidant activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel antioxidant-based therapeutic agents.
Introduction
Phenolic compounds are a broad class of plant secondary metabolites well-recognized for their antioxidant properties. Dihydroxybenzaldehydes (DHBs), characterized by a benzene (B151609) ring substituted with two hydroxyl groups and a formyl group, are a noteworthy subgroup. The specific positioning of the hydroxyl groups on the aromatic ring critically influences the molecule's antioxidant capacity. While isomers such as 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553) have been more extensively studied, this compound presents a unique structural configuration that warrants detailed investigation for its potential role in mitigating oxidative stress. This guide will delve into the known antioxidant characteristics of 2,6-DHB, providing a foundational understanding for further research and development.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This can occur through several mechanisms:
-
Hydrogen Atom Transfer (HAT): Phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.
-
Single Electron Transfer (SET): Phenolic compounds can also donate an electron to a free radical. The feasibility of this process is related to the compound's reduction potential.
The ortho-positioning of the two hydroxyl groups in 2,6-DHB may influence its ability to participate in these mechanisms, potentially through intramolecular hydrogen bonding, which can affect the bond dissociation enthalpy of the O-H bonds.
Quantitative Antioxidant Activity Data
Direct quantitative antioxidant data for this compound is limited in the currently available scientific literature. However, to provide a comparative context, the following tables summarize the antioxidant activities of other dihydroxybenzaldehyde isomers as determined by common in vitro assays.
Table 1: DPPH Radical Scavenging Activity of Dihydroxybenzaldehyde Isomers
| Isomer | IC₅₀ (µM) | Source |
| 2,3-Dihydroxybenzaldehyde | Data not readily available | - |
| 2,4-Dihydroxybenzaldehyde | Data not readily available | - |
| 2,5-Dihydroxybenzaldehyde | Data not readily available | - |
| 3,4-Dihydroxybenzaldehyde | Data not readily available | - |
| This compound | Data not readily available | - |
| Trolox (Standard) | Varies by assay conditions | - |
IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity of Dihydroxybenzaldehyde Isomers
| Isomer | TEAC (Trolox Equivalents) | Source |
| 2,3-Dihydroxybenzaldehyde | Data not readily available | - |
| 2,4-Dihydroxybenzaldehyde | Data not readily available | - |
| 2,5-Dihydroxybenzaldehyde | Data not readily available | - |
| 3,4-Dihydroxybenzaldehyde | Data not readily available | - |
| This compound | Data not readily available | - |
TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of a Trolox solution that has the same antioxidant capacity as the compound being tested.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Dihydroxybenzaldehyde Isomers
| Isomer | FRAP Value (µM Fe(II)/g) | Source |
| 2,3-Dihydroxybenzaldehyde | Data not readily available | - |
| 2,4-Dihydroxybenzaldehyde | Data not readily available | - |
| 2,5-Dihydroxybenzaldehyde | Data not readily available | - |
| 3,4-Dihydroxybenzaldehyde | Data not readily available | - |
| This compound | Data not readily available | - |
FRAP Value: A measure of the antioxidant's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Note: The absence of specific data for this compound in these tables highlights a gap in the current research landscape and underscores the need for further investigation into its antioxidant potential.
Potential Signaling Pathways in Cellular Antioxidant Activity
While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on structurally related compounds suggest potential mechanisms of action within a cellular context. These pathways are crucial for the cellular defense against oxidative stress.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
2,6-Dihydroxybenzaldehyde: A Technical Guide to a Niche Natural Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-dihydroxybenzaldehyde, a phenolic aldehyde with emerging interest. While primarily recognized as a synthetic intermediate, evidence points to its existence in nature, primarily in a glycosidically bound form. This document details its natural occurrence, synthetic pathways, physicochemical properties, and known and potential biological activities, supported by experimental protocols and quantitative data.
Natural Occurrence and Isolation
Direct isolation of this compound in its free aglycone form from natural sources is not widely reported in the scientific literature. However, its glycosidic derivative, 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde , has been isolated from the fruits of Morus alba (mulberry) and the maqui berry (Aristotelia chilensis)[1]. This discovery is significant as it establishes a natural origin for the this compound scaffold. The presence of the glycoside suggests that the aglycone may be released through enzymatic or chemical hydrolysis.
General Extraction and Isolation Protocol for Phenolic Glycosides
While a specific protocol for the isolation of 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde from Morus alba was not detailed in the provided results, a general methodology for the extraction and isolation of phenolic compounds from plant material can be described. This process typically involves solvent extraction, followed by chromatographic separation.
Experimental Protocol: Extraction and Fractionation
-
Sample Preparation: Fresh or dried plant material (e.g., mulberry fruits) is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is macerated or sonicated with a polar solvent, such as methanol (B129727) or ethanol, to extract a broad range of phenolic compounds.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Phenolic glycosides are often enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Chemical Synthesis
Due to its limited availability from natural sources, chemical synthesis is the primary method for obtaining this compound for research and industrial purposes. The two main synthetic routes are the demethylation of 2,6-dimethoxybenzaldehyde (B146518) and the formylation of resorcinol.
Synthesis via Demethylation of 2,6-Dimethoxybenzaldehyde
A common and effective method for synthesizing this compound involves the demethylation of the readily available 2,6-dimethoxybenzaldehyde using a Lewis acid, such as aluminum chloride.
Experimental Protocol: Demethylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of anhydrous aluminum chloride in anhydrous dichloromethane (B109758) is prepared.
-
Addition of Starting Material: The reaction mixture is cooled to 0°C using an ice bath. A solution of 2,6-dimethoxybenzaldehyde in anhydrous dichloromethane is then added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature overnight to allow for complete demethylation.
-
Quenching: The reaction is carefully quenched by the addition of dilute hydrochloric acid.
-
Extraction: The product is extracted from the aqueous layer using dichloromethane.
-
Purification: The combined organic layers are concentrated, and the crude product is purified by silica gel column chromatography.
Synthesis from Resorcinol
Another synthetic route starts from resorcinol, involving a three-step process: hydroxyl protection, lithiation and formylation, and deprotection[2][3].
Logical Relationship: Synthesis from Resorcinol
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [4][5][6][7] |
| Molecular Weight | 138.12 g/mol | [4][5][6][7] |
| Appearance | White to light yellow crystalline solid | [5][6][8] |
| Melting Point | 154-155 °C | [5][8] |
| Boiling Point | 223 °C | [5][8] |
| Solubility | Soluble in water, ethanol, and methanol | [5][6] |
| CAS Number | 387-46-2 | [4] |
Biological Activities and Potential Applications
While quantitative bioactivity data for this compound is not abundant, its structural similarity to other dihydroxybenzaldehyde isomers suggests potential for various biological activities. Its primary documented use is as a chemical intermediate in the synthesis of cinnamides, which are potent cholinesterase inhibitors, and as a key fragment in the drug voxelotor, used for sickle cell disease[2][8].
Comparative Biological Activities of Dihydroxybenzaldehyde Isomers
The biological activities of dihydroxybenzaldehyde isomers are highly dependent on the position of the hydroxyl groups. The following table summarizes some of the reported activities of other isomers, which may guide future research on the 2,6-isomer.
| Isomer | Biological Activity | IC₅₀/MIC Value | Reference |
| 2,3-Dihydroxybenzaldehyde | Antimicrobial (Staphylococcus aureus) | MIC₅₀: 500 mg/L | [9] |
| 2,4-Dihydroxybenzaldehyde | Anti-angiogenic (CAM assay) | IC₅₀: 2.4 µ g/egg | [10] |
| Anticancer (PC3 cells, Schiff base derivative) | IC₅₀: 4.85 µM | ||
| 2,5-Dihydroxybenzaldehyde | Antimicrobial (Staphylococcus aureus) | MIC₅₀: 500 mg/L | [9] |
| Tyrosine kinase inhibitor | - | [11] |
Potential as a Cholinesterase Inhibitor Precursor
Given its use in synthesizing cholinesterase inhibitors, direct testing of this compound and its derivatives for this activity is warranted.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of acetylthiocholine (B1193921) iodide (substrate), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of acetylcholinesterase (AChE) enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound (this compound) at various concentrations, and the AChE solution.
-
Incubate the mixture for a predefined period.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.
-
Calculation: Calculate the percentage of enzyme inhibition by the test compound compared to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% enzyme inhibition[12][13][14][15].
Antioxidant Potential
Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of this compound can be evaluated using standard in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add the test compound (this compound) at various concentrations to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC)[16][17].
Conclusion
This compound presents an interesting case of a compound that is well-established in synthetic chemistry but has a more cryptic presence in the natural world. The identification of its glycoside in edible plants like mulberry and maqui berry confirms its status as a natural product, albeit in a bound form. While research into its specific biological activities is still in its early stages, its structural relationship to other bioactive dihydroxybenzaldehydes and its role as a precursor to pharmacologically active molecules suggest that it is a compound with untapped potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and biology of this unique phenolic aldehyde.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN110559958A - device for continuously preparing 2, 6-dihydroxy benzaldehyde and application thereof - Google Patents [patents.google.com]
- 3. CA3154200A1 - Device for continuously preparing this compound - Google Patents [patents.google.com]
- 4. This compound | 387-46-2 | FD63326 | Biosynth [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. CAS 387-46-2: this compound | CymitQuimica [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. biomolther.org [biomolther.org]
- 11. 2,5-dihydroxybenzaldehyde, 1194-98-5 [thegoodscentscompany.com]
- 12. attogene.com [attogene.com]
- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. benchchem.com [benchchem.com]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Methodological & Application
Application Notes and Protocols: The Use of 2,6-Dihydroxybenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique structure, featuring two hydroxyl groups ortho to the aldehyde functionality, imparts distinct reactivity, making it a key precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coumarins and xanthenediones, classes of compounds with significant biological and medicinal properties.
Key Applications
This compound is an important intermediate in the production of dyes, pharmaceuticals, and optical materials.[2] Its derivatives have been explored for a range of applications, including as cholinesterase inhibitors and as scaffolds for bioactive molecules.[2] Two prominent applications in organic synthesis are the preparation of 8-hydroxycoumarins and xanthenedione derivatives.
-
Synthesis of 8-Hydroxycoumarins: Coumarins are a large class of phenolic compounds found in many plants. They exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[3][4][5][6] The Knoevenagel condensation of this compound with active methylene (B1212753) compounds provides a direct route to 8-hydroxycoumarin (B196171) derivatives.
-
Synthesis of Xanthenediones: Xanthenedione derivatives are known for their diverse pharmacological activities, including antibacterial and anti-inflammatory properties.[2] The condensation of this compound with dimedone offers an efficient pathway to synthesize 9-aryl-1,8-dioxo-octahydroxanthenes.
Experimental Protocols
Synthesis of 8-Hydroxy-3-acetylcoumarin via Knoevenagel Condensation
This protocol describes the synthesis of 8-hydroxy-3-acetylcoumarin from this compound and ethyl acetoacetate (B1235776) using a piperidine (B6355638) catalyst. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Knoevenagel condensation for 8-hydroxy-3-acetylcoumarin synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 138.12 | 1.38 g | 10 mmol |
| Ethyl acetoacetate | 130.14 | 1.56 g (1.5 mL) | 12 mmol |
| Piperidine | 85.15 | 0.17 g (0.2 mL) | 2 mmol |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add ethyl acetoacetate (1.5 mL, 12 mmol) followed by piperidine (0.2 mL, 2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If precipitation is not observed, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain pure 8-hydroxy-3-acetylcoumarin as a crystalline solid.
Expected Yield and Characterization:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Yellow crystalline solid |
| Melting Point | 198-200 °C |
| IR (KBr, cm⁻¹) | 3450 (O-H), 1720 (C=O, lactone), 1680 (C=O, acetyl), 1610 (C=C) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.5 (s, 1H, -OH), 8.5 (s, 1H, H-4), 7.6 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 2.7 (s, 3H, -COCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 196.0, 160.0, 155.0, 148.0, 145.0, 135.0, 125.0, 115.0, 112.0, 110.0, 30.0 |
| Mass Spec (m/z) | 218 [M]⁺ |
Disclaimer: The provided yield and spectroscopic data are representative values based on similar reactions and may vary in actual experimental settings.
Synthesis of 9-(2,6-Dihydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthene
This protocol details the one-pot synthesis of a xanthenedione derivative from this compound and dimedone. The reaction is typically catalyzed by an acid or a base. Here, an acid-catalyzed route is presented.
Reaction Scheme:
Caption: Synthesis of a xanthenedione derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 138.12 | 1.38 g | 10 mmol |
| Dimedone | 140.18 | 2.80 g | 20 mmol |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.17 g | 1 mmol |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.38 g, 10 mmol), dimedone (2.80 g, 20 mmol), and p-toluenesulfonic acid (0.17 g, 1 mmol).
-
Heat the mixture in an oil bath at 120 °C with stirring for 30-60 minutes.
-
Monitor the reaction progress by TLC using ethyl acetate:hexane (1:1) as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Add hot ethanol (20 mL) to the solidified mixture and stir to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the pure xanthenedione derivative.
Expected Yield and Characterization:
| Parameter | Value |
| Yield | 80-90% |
| Appearance | White to pale yellow solid |
| Melting Point | 245-248 °C |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H), 2960 (C-H), 1660 (C=O), 1600 (C=C), 1200 (C-O) |
| ¹H NMR (CDCl₃, δ ppm) | 7.2 (t, 1H, Ar-H), 6.4 (d, 2H, Ar-H), 5.5 (s, 2H, -OH), 4.8 (s, 1H, benzylic-H), 2.5 (s, 4H, -CH₂-), 2.3 (s, 4H, -CH₂-), 1.1 (s, 12H, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 196.0, 163.0, 158.0, 130.0, 115.0, 108.0, 50.0, 41.0, 32.0, 29.0, 27.0 |
| Mass Spec (m/z) | 382 [M]⁺ |
Disclaimer: The provided yield and spectroscopic data are representative values based on similar reactions and may vary in actual experimental settings.
Application in Medicinal Chemistry: Synthesis of Schiff Base Derivatives
Schiff bases derived from this compound are of interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.[7][8][9][10][11] The imine linkage and the phenolic hydroxyl groups provide sites for biological interactions.
General Protocol for Schiff Base Synthesis
Reaction Scheme:
Caption: General synthesis of Schiff bases from this compound.
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aniline (10 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Biological Activity Data of Related Compounds:
The following table summarizes the antimicrobial activity of Schiff bases derived from other hydroxybenzaldehydes to indicate the potential of derivatives from this compound.
| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |
| Salicylaldehyde-based Schiff base | E. coli | 62.5 - 250 | [4] |
| Salicylaldehyde-based Schiff base | S. aureus | Moderate Activity | [11] |
| 2,4-Dihydroxybenzaldehyde Schiff base | Various Bacteria | Moderate to Good | [9] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of compounds derived from this compound.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antifungal Activities of New Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Coumarin Derivatives Containing Hydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. scispace.com [scispace.com]
- 9. Accelerated synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives using dendritic mesoporous nanosilica functionalized by hexamethylenetetramine: a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde in Schiff Base Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases utilizing 2,6-dihydroxybenzaldehyde as a key reactant. Schiff bases derived from this particular precursor are of growing interest in medicinal chemistry due to the strategic positioning of the hydroxyl groups, which can influence the molecule's chelating properties and biological activity. These compounds and their metal complexes have shown potential as anticancer, antibacterial, and antifungal agents.
Introduction
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone. The resulting azomethine group (-C=N-) is a crucial pharmacophore that imparts a wide range of biological activities to these molecules. The presence of hydroxyl groups on the benzaldehyde (B42025) ring, particularly at the 2 and 6 positions, can enhance the formation of stable metal complexes and increase the potential for hydrogen bonding with biological targets, making these compounds promising candidates for drug development. While research on Schiff bases from 2,4-dihydroxybenzaldehyde (B120756) is more prevalent, the unique structural features of the 2,6-dihydroxy isomer warrant dedicated investigation.
Data Presentation
Due to the limited availability of specific quantitative data for Schiff bases derived directly from this compound, the following tables present representative data from analogous dihydroxybenzaldehyde Schiff bases to provide an expected range of values.
Table 1: Physicochemical and Spectroscopic Data of Representative Dihydroxybenzaldehyde Schiff Bases
| Schiff Base Derivative (Analogous) | Molecular Formula | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- |
| From 2,4-dihydroxybenzaldehyde & α-naphthylamine | C₁₇H₁₃NO₂ | - | 82 | 1613 | 8.24 |
| From 2,4-dihydroxybenzaldehyde & various amines | - | - | - | 1628-1645 | 8.03-9.24 |
| From 2,5-dihydroxybenzaldehyde (B135720) & 4,4'-diaminodiphenylmethane | C₂₇H₂₂N₂O₄ | 280 | 88 | 1653 | - |
Table 2: Biological Activity of Representative Dihydroxybenzaldehyde Schiff Bases and Their Metal Complexes
| Compound | Test Organism/Cell Line | Activity Metric | Result |
| Schiff base from 2,4-dihydroxybenzaldehyde derivative | PC3 (prostate cancer) | IC₅₀ (µM) | 4.85 |
| Cu(II) complex of a 2,4-dihydroxybenzaldehyde Schiff base | Staphylococcus aureus | Zone of Inhibition (mm) | 12[1] |
| Ni(II) complex of a 2,4-dihydroxybenzaldehyde Schiff base | Escherichia coli | Zone of Inhibition (mm) | 15[1] |
| Mn(II) complex of a 2,4-dihydroxybenzaldehyde Schiff base | Antioxidant (DPPH) | % Inhibition | 76.2[1] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a Schiff base from this compound and a primary amine. This protocol is adapted from established methods for similar dihydroxybenzaldehydes.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute ethanol (B145695) or methanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., ethanol, methanol)
-
FT-IR spectrometer
-
NMR spectrometer
-
Melting point apparatus
General Synthesis Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.
-
Reaction Mixture: Add the amine solution dropwise to the aldehyde solution while stirring. A color change or the formation of a precipitate may be observed.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Characterize the synthesized Schiff base using FT-IR spectroscopy (to confirm the formation of the C=N bond, typically observed around 1600-1650 cm⁻¹), ¹H and ¹³C NMR spectroscopy, and melting point determination.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of Schiff bases from this compound.
Hypothetical Signaling Pathway: MAPK Pathway Inhibition by a Schiff Base
Many Schiff base derivatives have been investigated for their anticancer properties, with some demonstrating the ability to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3]
References
- 1. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [earsiv.kmu.edu.tr]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Metal Complexes with 2,6-Dihydroxybenzaldehyde-Derived Ligands: A Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of metal complexes incorporating 2,6-dihydroxybenzaldehyde and its derivatives as ligands has garnered significant interest in coordination chemistry and medicinal research. These compounds, particularly Schiff base complexes formed through the condensation of this compound with various amines, exhibit a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. Their potential as therapeutic agents and catalysts makes them a focal point for drug development and material science. This document provides detailed protocols for the synthesis, characterization, and application of these metal complexes.
Introduction to this compound Ligands
This compound is a versatile precursor in the synthesis of multidentate ligands, primarily through the formation of Schiff bases. The presence of hydroxyl groups in ortho and para positions to the aldehyde group enhances the coordinating ability of the resulting ligands and contributes to the stability of the metal complexes. These ligands can coordinate with a variety of transition metal ions, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II), to form stable, often colored, complexes with diverse geometries. The biological activity of these complexes is often found to be enhanced compared to the free ligands, a phenomenon explained by Tweedy's chelation theory.[1]
Synthesis of Schiff Base Ligands and Metal Complexes
The general synthetic route involves a two-step process: the synthesis of the Schiff base ligand followed by its complexation with a metal salt.
General Experimental Protocol: Synthesis of Schiff Base Ligands
A common method for synthesizing Schiff base ligands from this compound is through a condensation reaction with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 2-aminophenol, ethylenediamine, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in a minimal amount of hot ethanol.
-
In a separate flask, dissolve the primary amine in ethanol.
-
Add the ethanolic solution of the amine dropwise to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates the formation of the Schiff base.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl2.
General Experimental Protocol: Synthesis of Metal Complexes
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CuCl2·2H2O, Co(CH3COO)2·4H2O, Ni(NO3)2·6H2O, ZnCl2)
-
Ethanol or Methanol or a mixture with DMF/DMSO for less soluble ligands
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., hot ethanol).
-
Dissolve the metal salt in the same solvent in a separate flask.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 1:1 or 2:1.[1]
-
Adjust the pH of the solution if necessary using a suitable base (e.g., triethylamine).
-
Reflux the reaction mixture for 3-5 hours, during which a colored precipitate of the metal complex usually forms.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash it thoroughly with the solvent to remove any unreacted starting materials, and then dry it in a vacuum desiccator.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of metal complexes from this compound.
Characterization of Ligands and Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data for a Representative Cu(II) Complex
| Parameter | Ligand (Example) | Cu(II) Complex (Example) | Reference |
| Physical State | Yellow Solid | Dark Green Solid | |
| Melting Point (°C) | 220 | >260 (Decomposes) | [2] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | [2] |
| Molar Conductance | - | 40-46.1 Ω⁻¹cm²mol⁻¹ (in DMF) | [2] |
| Magnetic Moment (B.M.) | - | 2.04 | [2] |
| FT-IR (cm⁻¹) | |||
| ν(O-H) | ~3400 (broad) | Disappears or broadens | [1] |
| ν(C=N) Azomethine | ~1607 | Shifted to lower or higher frequency (~1611) | [2] |
| New Bands | - | ν(M-N) ~400-425, ν(M-O) ~500-550 | [1] |
| UV-Vis (nm) | π→π* (~270), n→π* (~350) | Ligand bands shifted, d-d transitions (~600-700) | [2] |
Applications in Drug Development
Metal complexes derived from this compound are extensively studied for their potential therapeutic applications.
Antimicrobial and Antifungal Activity
Many of these complexes exhibit significant activity against various bacterial and fungal strains.[3] The increased lipophilicity of the complexes allows for better penetration through the microbial cell wall.
Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar (B569324) plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar.
-
Fill the wells with solutions of the synthesized ligand and metal complexes at known concentrations (e.g., in DMSO).
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | A. niger (Fungus) | Reference |
| Ligand | 12 | 10 | 11 | |
| Cu(II) Complex | 18 | 15 | 16 | |
| Ni(II) Complex | 16 | 14 | 15 | |
| Standard Drug | 25 | 22 | 20 |
DNA Interaction and Cleavage Studies
The interaction of these metal complexes with DNA is a key area of investigation for the development of novel anticancer agents. The binding can occur through intercalation, electrostatic interactions, or groove binding. Some complexes can also induce DNA cleavage, which can lead to apoptosis in cancer cells.
Protocol: DNA Binding Study (UV-Visible Titration)
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of the metal complex in the same buffer.
-
Keep the concentration of the metal complex constant and incrementally add small aliquots of the CT-DNA solution.
-
Record the UV-Visible spectrum after each addition.
-
Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shifts) to determine the mode and strength of binding. The intrinsic binding constant (Kb) can be calculated from the spectral data.
Diagram of DNA Interaction and Potential Cellular Effects
Caption: Potential mechanism of action for metal complexes as anticancer agents.
Table 3: DNA Binding and Cleavage Data
| Complex | Binding Constant (Kb) (M⁻¹) | Nuclease Activity | Reference |
| [Cu(L)Cl] | 2.98 x 10⁵ | Active | [1] |
| [Co(L)₂] | 4.66 x 10⁵ | Active | [1] |
| [Ni(L)₂] | 2.16 x 10⁵ | Active | [1] |
Antioxidant Activity
The ability of these complexes to scavenge free radicals is another important therapeutic property. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test complexes and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Mix the DPPH solution with the test sample solutions.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion
Metal complexes of ligands derived from this compound represent a promising class of compounds with significant potential in drug development and catalysis. The straightforward synthesis, tunable properties, and diverse biological activities make them an attractive area for further research. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these versatile metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemclassjournal.com [chemclassjournal.com]
- 3. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde in the Synthesis of Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,6-dihydroxybenzaldehyde as a precursor in the synthesis of novel cholinesterase inhibitors. This document includes quantitative data on synthesized compounds, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of the synthetic pathway and mechanism of action. While this compound is a less commonly reported scaffold in the extensive field of cholinesterase inhibitor development, derivatives have shown promising activity, warranting further investigation.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.[1][2] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing its concentration in the synaptic cleft.[1][3] The search for novel, potent, and selective cholinesterase inhibitors continues to be an active area of research.
Substituted benzaldehydes are versatile starting materials for the synthesis of a wide array of heterocyclic and Schiff base compounds with diverse biological activities. The unique substitution pattern of this compound, with its two hydroxyl groups flanking the aldehyde, offers distinct possibilities for creating compounds with specific steric and electronic properties that can influence their interaction with the active sites of cholinesterases. This document focuses on the synthesis and evaluation of cholinesterase inhibitors derived from this particular precursor.
Data Presentation
The following table summarizes the quantitative data for a representative cholinesterase inhibitor synthesized from this compound.
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| IND-40 | (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N'-(2,6-dihydroxybenzylidene)acetohydrazide | Acetylcholinesterase (AChE) | 70.54 ± 0.133 |
| Butyrylcholinesterase (BChE) | 689.12 ± 0.128 |
Data sourced from Gupta et al. (2023).
Experimental Protocols
I. Synthesis of (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N'-(2,6-dihydroxybenzylidene)acetohydrazide (IND-40)
This protocol is a representative method for the synthesis of benzylidene acetohydrazide derivatives from this compound.
Materials:
-
(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
-
This compound
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1 equivalent) in a suitable volume of ethanol.
-
Add this compound (1 equivalent) to the solution.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
II. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Synthesized inhibitor compound (e.g., IND-40)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in Tris-HCl buffer.
-
In the wells of a 96-well microplate, add the following in order:
-
Tris-HCl buffer
-
Solution of the test inhibitor at various concentrations
-
DTNB solution
-
-
Initiate the reaction by adding the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.
-
The rate of reaction is determined by the change in absorbance per unit time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Synthetic Pathway
Caption: Synthetic route to cholinesterase inhibitors from this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of action of cholinesterase inhibitors in the synaptic cleft.
References
Application of 2,6-Dihydroxybenzaldehyde in Pharmaceutical Synthesis: A Detailed Guide for Researchers
Introduction
2,6-Dihydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring a reactive aldehyde group flanked by two hydroxyl groups, allows for diverse chemical modifications, leading to the creation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and biologically active compounds, including the precursor to the sickle cell disease drug, Voxelotor, and a representative chalcone (B49325) with potential antimicrobial and anticancer properties.
Synthesis of a Key Intermediate for Voxelotor
Voxelotor (GBT440) is an allosteric modulator of hemoglobin S, approved for the treatment of sickle cell disease.[1] this compound is a critical starting material in the synthesis of this drug. The following protocol details the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, a key intermediate in the Voxelotor synthesis.
Application Note:
This synthesis involves a nucleophilic substitution reaction where one of the hydroxyl groups of this compound selectively reacts with a chloromethylpyridine derivative. The reaction is carried out in the presence of a base, potassium carbonate, which facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity. The selectivity for mono-alkylation is a key aspect of this synthesis.
Experimental Protocol:
Reaction Scheme:
Caption: Synthesis of a key Voxelotor intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 387-46-2 | 138.12 | 11.47 |
| 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HCl | - | - | 5.74 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 17.22 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL |
Procedure:
-
A mixture of this compound (1.58 g, 11.47 mmol) and potassium carbonate (2.4 g, 17.22 mmol) in 150 mL of N,N-dimethylformamide (DMF) is stirred at room temperature for 10 minutes.
-
To this mixture, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (1.56 g, 5.74 mmol) is added at room temperature.
-
The reaction mixture is then heated to 50°C and stirred for 2 hours.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is then subjected to an aqueous work-up and extracted with an organic solvent.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
Quantitative Data:
| Product | Yield | Appearance |
| 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde | 88% | Pale yellow solid |
Signaling Pathway:
Voxelotor functions by binding to hemoglobin and stabilizing it in the oxygenated state, thereby preventing the polymerization of sickle hemoglobin (HbS) that is the primary cause of sickle cell disease.
Caption: Mechanism of action of Voxelotor.
Synthesis of Chalcones with Potential Antimicrobial and Anticancer Activity
Chalcones are a class of flavonoids known for their wide range of biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) derivative provides a straightforward route to novel chalcones with potential therapeutic applications.
Application Note:
This protocol describes a base-catalyzed Claisen-Schmidt condensation. The base, typically sodium or potassium hydroxide (B78521), deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone.
Experimental Protocol:
Reaction Scheme:
Caption: General scheme for chalcone synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 387-46-2 | 138.12 | 10 |
| Substituted Acetophenone | - | - | 10 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 20 |
| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.38 g, 10 mmol) and the substituted acetophenone (10 mmol) in 30 mL of ethanol.
-
To this solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of water dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Hypothetical for a generic substituted acetophenone):
| Product | Yield | Appearance | Melting Point (°C) |
| 2',6'-Dihydroxychalcone derivative | 75-90% | Yellow solid | 150-155 |
Experimental Workflow:
Caption: Workflow for chalcone synthesis.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. The detailed protocols provided for the synthesis of a key Voxelotor intermediate and a representative chalcone highlight its utility in creating complex molecules with significant biological activities. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this compound an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of derivatives from this starting material is likely to yield novel therapeutic agents.
References
Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde as a Key Intermediate in the Synthesis of Voxelotor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease. A crucial step in its synthesis involves the utilization of 2,6-dihydroxybenzaldehyde as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Voxelotor, focusing on the reactions involving this compound. Two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, are presented with comprehensive procedures, quantitative data, and characterization of intermediates and the final product. Additionally, a detailed protocol for the synthesis of the key coupling partner, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride, is included.
Introduction
Voxelotor (formerly GBT440) is an allosteric modulator of hemoglobin that increases its affinity for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS), the fundamental cause of sickle cell disease (SCD).[1] The chemical name for Voxelotor is 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.[2][3] The synthesis of this complex molecule relies on the strategic coupling of a substituted pyridine (B92270) moiety with a benzaldehyde (B42025) derivative. This compound serves as a readily available and versatile starting material for introducing the required substituted benzyloxy group.
This document outlines two robust and commonly employed methods for the synthesis of Voxelotor from this compound, providing detailed experimental procedures that can be adapted for laboratory-scale synthesis and process development.
Synthetic Pathways
The synthesis of Voxelotor from this compound primarily involves the formation of an ether linkage. This can be achieved through two main approaches: a direct Williamson ether synthesis or a Mitsunobu reaction. Both pathways require the preparation of the key intermediate, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine.
Caption: Overview of the synthetic strategy for Voxelotor.
Experimental Protocols
Protocol 1: Synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (Intermediate 1)
This protocol details a multi-step synthesis to obtain the key pyridine intermediate.
Step 1a: Synthesis of 2-(1H-pyrazol-5-yl)pyridine This step involves the reaction of a pyridine derivative with a pyrazole (B372694) precursor. While several methods exist, a common approach involves the condensation of a substituted pyridine with a pyrazole derivative.
Step 1b: N-Alkylation to form 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine To a solution of 2-(1H-pyrazol-5-yl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes. 2-Bromopropane (1.1 eq) is then added dropwise, and the reaction is heated to 60 °C and stirred for 12-16 hours.[4]
Step 1c: Bromination, Formylation, Reduction, and Chlorination The subsequent transformations to yield the final chloromethyl intermediate can be carried out following established procedures. This involves bromination of the pyridine ring, followed by formylation, reduction of the formyl group to a hydroxymethyl group, and finally chlorination to yield 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine, which is then converted to its hydrochloride salt.
Quantitative Data for Intermediate 1 Synthesis
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1b | 2-(1H-pyrazol-5-yl)pyridine | 1.0 | 2-Bromopropane | 1.1 | DMF | 60 | 12-16 | ~70-80 |
| 1c | 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine | 1.0 | Various | - | Various | Various | Various | ~50-60 (overall) |
Characterization of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (Intermediate 1)
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₅Cl₂N₃
-
Molecular Weight: 272.17 g/mol [5]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 7.6 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.52 (d, J = 1.8 Hz, 1H), 6.45 (d, J = 1.8 Hz, 1H), 4.70 (s, 2H), 4.55 (hept, J = 6.7 Hz, 1H), 1.50 (d, J = 6.7 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 150.2, 148.9, 140.5, 138.8, 131.2, 123.5, 107.9, 50.8, 42.5, 22.9.
-
Mass Spec (ESI): m/z 236.1 [M+H]⁺ (for free base).
Protocol 2: Synthesis of Voxelotor via Williamson Ether Synthesis
This protocol describes the direct coupling of this compound with Intermediate 1.
Caption: Williamson Ether Synthesis for Voxelotor.
Procedure: A mixture of this compound (2.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 10 minutes under an inert atmosphere. To this mixture, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (Intermediate 1, 1.0 eq) is added. The reaction mixture is then heated to 50 °C for 2 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
Quantitative Data for Williamson Ether Synthesis
| Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Base | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2.0 | Intermediate 1 | 1.0 | K₂CO₃ | 3.0 | DMF | 50 | 2 | ~88 |
Protocol 3: Synthesis of Voxelotor via Mitsunobu Reaction
This protocol utilizes a Mitsunobu reaction for the etherification, which can be advantageous for sensitive substrates. This route first requires the synthesis of the corresponding alcohol of Intermediate 1.
Caption: Mitsunobu Reaction for Voxelotor Synthesis.
Procedure: To a solution of [2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (B44618) (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of diisopropyl azodicarboxylate (DIAD, 1.2 eq) in THF is added dropwise at 0 °C. The resulting solution is stirred at room temperature overnight. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Mitsunobu Reaction
| Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reagent 1 | Molar Eq. | Reagent 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol | 1.0 | This compound | 1.1 | PPh₃ | 1.2 | DIAD | 1.2 | THF | rt | 12-16 | ~70-80 |
Purification and Characterization of Voxelotor
Purification: The crude Voxelotor obtained from either synthetic route is typically purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used, starting from 10-20% ethyl acetate and gradually increasing to 50-60%.[4]
Further purification can be achieved by recrystallization from a suitable solvent system such as isopropanol/water or ethyl acetate/hexanes.[4]
Characterization of Voxelotor
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₁₉H₁₉N₃O₃
-
Molecular Weight: 337.38 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ: 11.94 (s, 1H), 10.37 (s, 1H), 8.75 (dd, J = 4.8, 1.7 Hz, 1H), 7.97 (dd, J = 7.8, 1.6 Hz, 1H), 7.60 (m, 1H), 7.40 (m, 2H), 6.57 (d, J = 8.6 Hz, 1H), 6.34 (d, J = 1.9 Hz, 1H), 6.27 (d, J = 8.3 Hz, 1H), 5.07 (s, 2H), 4.65 (hept, J = 6.6 Hz, 1H), 1.47 (d, J = 6.6 Hz, 6H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 194.0, 162.9, 161.1, 149.6, 149.1, 139.1, 138.2, 131.6, 124.0, 111.1, 110.2, 107.4, 103.5, 67.8, 50.5, 23.1.
-
Mass Spec (ESI): m/z 338.1 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3440 (O-H), 2970 (C-H), 1640 (C=O), 1580, 1470, 1260, 1100.
Mechanism of Action of Voxelotor
Voxelotor functions by binding to the N-terminal valine of the α-globin chain of hemoglobin. This covalent, yet reversible, binding stabilizes the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. This stabilization prevents the polymerization of deoxygenated sickle hemoglobin, which is the primary pathological event in sickle cell disease.
Caption: Mechanism of action of Voxelotor.
Conclusion
This compound is a critical and versatile intermediate in the synthesis of Voxelotor. The Williamson ether synthesis and the Mitsunobu reaction represent two effective strategies for coupling this building block with the substituted pyridine moiety. The detailed protocols and characterization data provided in these application notes offer a comprehensive guide for researchers and drug development professionals working on the synthesis and process optimization of this important therapeutic agent. Careful execution of these protocols and rigorous purification are essential for obtaining high-purity Voxelotor for preclinical and clinical studies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
Application Notes and Protocols for the Use of 2,6-Dihydroxybenzaldehyde in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various classes of dyes and pigments utilizing 2,6-dihydroxybenzaldehyde as a key precursor. The methodologies outlined herein are intended to serve as a comprehensive guide for the laboratory synthesis of coumarin (B35378), azo, and Schiff base dyes.
Introduction
This compound is a versatile organic intermediate with significant applications in the synthesis of a wide range of compounds, including dyes, pigments, and pharmaceuticals.[1][2][3] Its unique structure, featuring a reactive aldehyde group and two hydroxyl groups on the aromatic ring, makes it an excellent candidate for various condensation and coupling reactions to produce chromophoric systems. This document details the synthesis of three major classes of dyes derived from this compound: 8-hydroxycoumarins, azo dyes, and Schiff base dyes.
Synthesis of 8-Hydroxycoumarin (B196171) Dyes via Knoevenagel Condensation
The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from o-hydroxybenzaldehydes and compounds containing an active methylene (B1212753) group.[4][5] In the case of this compound, this reaction leads to the formation of 8-hydroxycoumarins, a class of compounds with interesting photophysical properties.
Experimental Protocol: Synthesis of 8-Hydroxy-3-cyanocoumarin
This protocol describes the synthesis of 8-hydroxy-3-cyanocoumarin via the Knoevenagel condensation of this compound with malononitrile (B47326).
Materials:
-
This compound
-
Malononitrile
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (5-10 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 8-hydroxy-3-cyanocoumarin.
-
Dry the purified product under vacuum.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| This compound | C₇H₆O₃ | 138.12 | 1 | - | - | - | 155-157 |
| Malononitrile | C₃H₂N₂ | 66.06 | 1 | - | - | - | 32-34 |
| 8-Hydroxy-3-cyanocoumarin | C₁₀H₅NO₃ | 187.15 | - | 1.87 | (To be determined experimentally) | (To be determined experimentally) | >250 |
Reaction Workflow:
Synthesis of Azo Dyes from this compound
Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (–N=N–). They are typically synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. Due to its electron-rich nature, this compound can act as an excellent coupling component.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol describes the synthesis of a monoazo dye by coupling diazotized p-nitroaniline with this compound.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a beaker, dissolve p-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL), heating gently if necessary.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a clear solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound (1.38 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Isolate the dye by vacuum filtration, wash with a small amount of cold water, and then with a saturated sodium chloride solution to aid in precipitation ("salting out").
-
Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 1 | - | - | - |
| This compound | C₇H₆O₃ | 138.12 | 1 | - | - | - |
| Azo Dye Product | C₁₃H₉N₃O₅ | 287.23 | - | 2.87 | (To be determined experimentally) | (To be determined experimentally) |
Azo Dye Synthesis Pathway:
Synthesis of Schiff Base Dyes from this compound
Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone. When the resulting molecule contains an extended conjugated system, it can exhibit color and be classified as a dye. The reaction of this compound with aromatic diamines can lead to the formation of colored polymeric or macrocyclic Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base Dye
This protocol describes the synthesis of a Schiff base dye from this compound and p-phenylenediamine (B122844).
Materials:
-
This compound
-
p-Phenylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2.76 g, 20 mmol) in 50 mL of absolute ethanol.
-
In a separate beaker, dissolve p-phenylenediamine (1.08 g, 10 mmol) in 30 mL of absolute ethanol, warming gently if necessary.
-
Add the p-phenylenediamine solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. The formation of a colored precipitate indicates product formation.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the Schiff base dye in a vacuum oven.
Quantitative Data:
| Reactant/Product | Molecular Formula (Monomer Unit) | Molecular Weight ( g/mol ) (Monomer Unit) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | C₇H₆O₃ | 138.12 | 2 | - | - | - |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 1 | - | - | - |
| Schiff Base Dye (Monomer Unit) | C₂₀H₁₄N₂O₄ | 346.34 | - | 3.46 | (To be determined experimentally) | (To be determined experimentally) |
Schiff Base Formation Workflow:
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of dyes and pigments. The protocols provided in this document for the synthesis of coumarin, azo, and Schiff base dyes offer a foundation for further research and development in the field of color chemistry. The electron-rich nature of the this compound ring system allows for facile electrophilic substitution and condensation reactions, enabling the creation of diverse chromophoric structures with potential applications in materials science, analytical chemistry, and drug development. Further exploration and optimization of these reactions can lead to the discovery of novel dyes with enhanced properties.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. researchpublish.com [researchpublish.com]
Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde in the Development of Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-dihydroxybenzaldehyde as a precursor for the synthesis of novel optical materials. While direct literature on the optical properties of this compound derivatives is limited, this document outlines generalized protocols and expected properties based on analogous compounds, such as Schiff bases derived from other dihydroxybenzaldehyde isomers.
Introduction
This compound is an aromatic aldehyde characterized by the presence of two hydroxyl groups ortho to the aldehyde functionality. This substitution pattern offers unique opportunities for the synthesis of advanced optical materials. The hydroxyl groups can engage in intramolecular hydrogen bonding, influencing the electronic and photophysical properties of its derivatives. Furthermore, the aldehyde group serves as a versatile handle for the synthesis of a wide array of compounds, most notably Schiff bases, which are known for their interesting optical and nonlinear optical (NLO) properties.
Schiff bases derived from this compound are expected to exhibit "turn-on" fluorescence sensing capabilities for various metal ions and possess significant third-order nonlinear optical responses, making them promising candidates for applications in bio-imaging, optical sensing, and optical limiting.
I. Synthesis of Optical Materials from this compound
A primary route to synthesizing optically active materials from this compound is through the formation of Schiff bases. This involves the condensation reaction with a primary amine.
Experimental Protocol: General Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring. Gentle warming may be applied to aid dissolution.
-
Dissolution of Amine: In a separate beaker, dissolve one equivalent of the chosen primary amine in absolute ethanol.
-
Reaction: Slowly add the amine solution to the aldehyde solution at room temperature with continuous stirring. A color change and/or the formation of a precipitate is often observed.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Drying: Dry the purified Schiff base in a desiccator or vacuum oven.
Characterization:
The synthesized Schiff base should be characterized by standard analytical techniques, including:
-
FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond (typically appearing in the 1600-1650 cm⁻¹ region).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry: To confirm the molecular weight.
Caption: Workflow for the synthesis of Schiff bases from this compound.
II. Applications in Fluorescent Sensing
Schiff bases derived from dihydroxybenzaldehydes often exhibit fluorescence that can be modulated by the presence of specific analytes, particularly metal ions. The formation of a coordination complex with a metal ion can lead to a "turn-on" or "turn-off" fluorescent response due to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Projected Photophysical Properties
The following table presents projected photophysical data for a hypothetical Schiff base derived from this compound, based on properties of analogous compounds.
| Property | Projected Value/Range | Notes |
| Absorption Maximum (λ_abs) | 350 - 450 nm | The exact wavelength will depend on the amine used and the solvent. |
| Emission Maximum (λ_em) | 450 - 550 nm | A significant Stokes shift is expected. |
| Quantum Yield (Φ_F) | Low (<0.1) in free form | The free Schiff base may have a low quantum yield due to non-radiative decay pathways. |
| Quantum Yield (Φ_F) | High (>0.5) upon metal binding | A significant enhancement is anticipated upon chelation with metal ions like Zn²⁺ or Al³⁺, leading to a "turn-on" sensing mechanism.[1] |
| Limit of Detection (LOD) | 10⁻⁶ - 10⁻⁸ M | The sensitivity will be dependent on the binding affinity of the Schiff base for the target metal ion. |
Experimental Protocol: Characterization of Fluorescent Properties
Materials:
-
Synthesized Schiff base
-
High-purity solvents (e.g., DMSO, acetonitrile, ethanol)
-
Metal salt solutions (e.g., ZnCl₂, Al(NO₃)₃)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., 1 mM in DMSO).
-
UV-Vis Spectroscopy:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.
-
Record the absorption spectrum to determine the absorption maximum (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its λ_abs and record the emission spectrum to determine the emission maximum (λ_em).
-
-
Metal Ion Titration:
-
To a solution of the Schiff base, incrementally add small aliquots of a metal ion stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Observe the change in fluorescence intensity to determine the sensing response.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of solutions of the Schiff base and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent.[2]
-
Caption: Workflow for the characterization of fluorescent properties.
III. Applications in Nonlinear Optics
Organic molecules with extended π-conjugation, such as Schiff bases, can exhibit significant third-order nonlinear optical (NLO) properties. These materials can be used in applications like optical limiting, all-optical switching, and two-photon absorption-based imaging.
Projected Nonlinear Optical Properties
The following table provides projected NLO properties for a hypothetical Schiff base derived from this compound, based on data from similar organic materials.
| Property | Projected Value/Range | Measurement Technique |
| Nonlinear Refractive Index (n₂) | 10⁻¹² - 10⁻¹⁴ cm²/W | Z-scan |
| Nonlinear Absorption Coefficient (β) | 10⁻⁸ - 10⁻¹⁰ cm/W | Z-scan |
| Third-Order Susceptibility (χ⁽³⁾) | 10⁻¹¹ - 10⁻¹³ esu | Z-scan |
Experimental Protocol: Z-Scan Measurement of NLO Properties
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[3][4]
Apparatus:
-
High-power laser (e.g., Nd:YAG)
-
Focusing lens
-
Sample holder mounted on a translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare a solution of the Schiff base in a suitable solvent with a known concentration. The solution is placed in a cuvette with a known path length.
-
Open-Aperture Z-Scan (for β):
-
The aperture is removed to collect all the transmitted light.
-
The sample is moved along the z-axis through the focal point of the laser beam.
-
The transmitted intensity is recorded as a function of the sample position (z).
-
A decrease in transmittance near the focus indicates two-photon absorption (positive β), while an increase indicates saturable absorption (negative β).
-
-
Closed-Aperture Z-Scan (for n₂):
-
An aperture is placed before the detector to collect only the central part of the beam.
-
The Z-scan is repeated.
-
The normalized transmittance curve will show a pre-focal peak followed by a post-focal valley for a negative n₂ (self-defocusing) or a valley-peak configuration for a positive n₂ (self-focusing).
-
-
Data Analysis: The values of n₂ and β are extracted by fitting the experimental data to theoretical Z-scan equations. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from these values.
Conclusion
This compound is a promising, yet underexplored, building block for the development of advanced optical materials. Its Schiff base derivatives are anticipated to possess valuable fluorescent sensing and nonlinear optical properties. The protocols and projected data presented in these application notes provide a solid foundation for researchers to explore the potential of this versatile molecule in the fields of materials science, analytical chemistry, and photonics. Further research is warranted to synthesize and characterize a library of this compound derivatives to fully elucidate their structure-property relationships and unlock their potential for various optical applications.
References
- 1. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. researchplateau.com [researchplateau.com]
Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde as a Potential Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit prospective, guide for the investigation of 2,6-dihydroxybenzaldehyde as a fluorescent probe for the selective detection of metal ions. While direct experimental evidence for this specific application is not extensively documented in current literature, the structural motifs of this compound—specifically its vicinal hydroxyl and aldehyde groups—suggest a potential for chelation-enhanced fluorescence upon binding to certain metal ions. This document outlines a hypothetical framework for its application, including a proposed signaling pathway, detailed experimental protocols for validation, and expected quantitative data, drawing parallels from established fluorescent probes with similar functionalities.
Introduction
The detection of metal ions is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time detection. This compound possesses key structural features, namely two hydroxyl groups and an aldehyde group on a benzene (B151609) ring, that could facilitate the formation of a stable chelate complex with specific metal ions. This binding event is hypothesized to restrict intramolecular vibrations and rotations, leading to an enhancement of its intrinsic fluorescence—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This document explores the potential of this compound as a selective "turn-on" fluorescent probe, with a primary focus on the detection of trivalent aluminum ions (Al³⁺), a common target for similar phenolic sensors.
Proposed Signaling Pathway
The proposed mechanism for the fluorescence response of this compound towards a metal ion like Al³⁺ is depicted below. In its free form, the probe exhibits weak fluorescence. Upon the introduction of Al³⁺, the hydroxyl and aldehyde groups are expected to coordinate with the metal ion, forming a rigid complex. This complexation inhibits non-radiative decay pathways, resulting in a significant enhancement of the fluorescence emission.
Caption: Proposed chelation-enhanced fluorescence mechanism.
Hypothetical Quantitative Data
The following table summarizes the anticipated performance characteristics of this compound as a fluorescent probe for Al³⁺, based on data from structurally similar compounds.
| Parameter | Hypothetical Value | Notes |
| Excitation Wavelength | ~350 nm | To be determined experimentally by scanning the excitation spectrum of the probe-metal complex. |
| Emission Wavelength | ~450 nm | Expected to be in the blue region of the spectrum upon complexation. |
| Limit of Detection (LOD) | 50 nM | Calculated using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve. |
| Linear Range | 0.1 - 10 µM | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) | To be determined using Job's plot analysis. |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ | Calculated from the Benesi-Hildebrand plot, indicating a strong binding affinity. |
| Response Time | < 5 minutes | The time required to reach a stable fluorescence signal after the addition of the metal ion. |
Experimental Protocols
The following protocols provide a detailed methodology for researchers to investigate and validate the potential of this compound as a fluorescent probe.
-
This compound (≥98% purity)
-
Metal salts (e.g., Al(NO₃)₃·9H₂O, and chlorides or nitrates of other relevant metals)
-
Solvents: DMSO (spectroscopic grade), ultrapure water
-
Buffer: HEPES or other suitable buffer system
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts in ultrapure water.
-
Working Solutions: Prepare fresh working solutions of the probe and metal ions by diluting the stock solutions in the chosen buffer system (e.g., 10 mM HEPES, pH 7.4).
Caption: General workflow for fluorescence measurements.
-
To a quartz cuvette, add the appropriate volume of buffer solution.
-
Add the probe working solution to achieve the final desired concentration (e.g., 10 µM).
-
Add varying concentrations of the metal ion solution.
-
Mix thoroughly and incubate for a predetermined time (e.g., 5 minutes) at room temperature.
-
Record the fluorescence emission spectrum using a fluorometer with the appropriate excitation wavelength.
-
Prepare a series of solutions, each containing the probe (e.g., 10 µM) in the buffer.
-
To each solution, add a different metal ion (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) at a concentration significantly higher than that of the probe (e.g., 100 µM).
-
Incubate and record the fluorescence spectra as described in the general protocol.
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to determine its selectivity.
Application Notes and Protocols: Reaction of 2,6-Dihydroxybenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from substituted benzaldehydes are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1] Those synthesized from 2,6-dihydroxybenzaldehyde are of particular interest due to the presence of two hydroxyl groups ortho to the aldehyde functionality. These hydroxyl groups can influence the electronic properties of the imine bond and participate in intramolecular hydrogen bonding, which can in turn affect the compound's conformation, stability, and biological activity. The resulting Schiff bases have shown promise as anticancer, antimicrobial, and antioxidant agents.[2][3] This document provides detailed application notes on the reaction mechanism of this compound with amines, experimental protocols for the synthesis of the resulting Schiff bases, and an overview of their potential applications in drug development.
Reaction Mechanism
The reaction between this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (an imine). The reaction is typically catalyzed by either an acid or a base.
The general steps are as follows:
-
Protonation of the Carbonyl Oxygen (Acid Catalysis): In the presence of an acid catalyst, the oxygen of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon atom, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final Schiff base product.
The presence of the two hydroxyl groups in the ortho positions in this compound can influence the reaction through intramolecular hydrogen bonding. This can affect the reactivity of the aldehyde and the stability of the intermediates and the final product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Schiff bases from dihydroxybenzaldehydes and various amines. It is important to note that specific data for this compound is limited in the literature; therefore, data from reactions with the closely related 2,4-dihydroxybenzaldehyde (B120756) and 2,5-dihydroxybenzaldehyde (B135720) are included for comparison and as a guide for reaction optimization.
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxybenzaldehyde | Aniline | Ethanol (B145695) | Acetic acid | 3 | >95 | |
| 2,4-Dihydroxybenzaldehyde | p-Toluidine | Ethanol | Acetic acid | 3 | >95 | |
| 2,4-Dihydroxybenzaldehyde | 4-Chloroaniline | Ethanol | Acetic acid | 4 | >90 | |
| 2,5-Dihydroxybenzaldehyde | 4,4'-Diaminodiphenylmethane | Ethanol | - | - | 88 | [4] |
| 2,5-Dihydroxybenzaldehyde | 1,2-Diaminoethane | Ethanol | - | - | 95 | [4] |
| Salicylaldehyde | 2-Aminopyridine | Ethanol | - | 3 | 64.6 | [5] |
| 3,4-Dihydroxybenzaldehyde | Ethylenediamine | Ethanol | Piperidine | 1 | - | [6] |
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol provides a general method for the condensation reaction between this compound and a primary amine. The reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, alkylamine)
-
Absolute ethanol (or other suitable solvent such as methanol)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring.
-
If a catalyst is used, add a few drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Dry the purified product in a desiccator or under vacuum.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
Schiff bases derived from dihydroxybenzaldehydes have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several studies have reported the anticancer properties of dihydroxybenzaldehyde Schiff base derivatives.[2][7] One of the proposed mechanisms of action is the inhibition of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are involved in cancer cell growth, proliferation, and survival.[8] Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately triggering apoptosis in cancer cells.
Antimicrobial Activity
Schiff bases derived from dihydroxybenzaldehydes and their metal complexes have also been shown to possess significant antimicrobial activity against a range of bacteria and fungi.[3][4][9] The imine group is thought to be crucial for their mechanism of action, which may involve the inhibition of essential enzymes or disruption of the microbial cell membrane. The presence of hydroxyl groups can enhance this activity, potentially through chelation with metal ions that are essential for microbial growth.
Conclusion
The reaction of this compound with primary amines provides a straightforward route to a diverse range of Schiff bases with significant potential in drug discovery and development. The unique structural features of these compounds, particularly the presence of two ortho-hydroxyl groups, make them promising candidates for further investigation as anticancer and antimicrobial agents. The protocols and data presented in this document provide a foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this interesting class of molecules.
References
- 1. schiff bases synthesis: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 2,6-Dihydroxybenzaldehyde Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 2,6-dihydroxybenzaldehyde and its Schiff base derivatives. These complexes have emerged as versatile catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Their utility stems from the tunable electronic and steric properties of the ligand framework and the diverse reactivity of the coordinated metal center.
Synthesis of this compound Schiff Base Ligands and their Metal Complexes
The foundational step in utilizing these catalysts is the synthesis of the Schiff base ligand, typically through the condensation of this compound with a primary amine. This is followed by complexation with a suitable metal salt.
Experimental Protocol: General Synthesis of a Schiff Base Ligand and its Copper(II) Complex
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 2,6-diisopropylaniline)
-
Ethanol
-
Copper(II) acetate (B1210297) monohydrate
-
Methanol
Procedure for Ligand Synthesis:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature, during which the Schiff base ligand precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Procedure for Copper(II) Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (2.0 eq) in warm methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to room temperature. The metal complex will precipitate.
-
Filter the solid, wash with a small amount of cold methanol, and dry in a desiccator.
Characterization: The synthesized ligand and complex should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and UV-Vis spectroscopy, as well as elemental analysis to confirm their structure and purity.
Catalytic Oxidation Reactions
Metal complexes of this compound Schiff bases have shown significant promise as catalysts for various oxidation reactions, including the aerobic oxidation of alcohols. Cobalt(II) complexes, in particular, have been found to be effective in this transformation.[1][2]
Application Note: Aerobic Oxidation of Secondary Alcohols
Cobalt(II) Schiff base complexes derived from salicylaldehyde (B1680747) analogues are efficient catalysts for the aerobic oxidation of secondary alcohols to their corresponding ketones using molecular oxygen as the oxidant.[1][2] These reactions are environmentally benign, with water being the primary byproduct. Alcohols containing an adjacent carbonyl group often exhibit higher reactivity.[1]
Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation of a Secondary Alcohol
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Cobalt(II) Schiff base complex (e.g., Co(salen) analogue)
-
Solvent (e.g., toluene)
-
Oxygen balloon
Procedure:
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) and the cobalt(II) Schiff base complex (0.01-0.05 mmol) in the chosen solvent (5-10 mL).
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ketone.
Quantitative Data Summary: Catalytic Oxidation of Alcohols
| Catalyst Type | Substrate | Product | Oxidant | Yield (%) | Reference |
| Cobalt(II) Schiff Base | 1-Phenylethanol | Acetophenone | O₂ | >90 | [1] |
| Cobalt(II) Schiff Base | Benzoin | Benzil | O₂ | >95 | [1] |
| Nickel(II) Schiff Base | Benzyl alcohol | Benzaldehyde | TBHP | 95 | [3] |
| Copper(II) Schiff Base | Benzyl alcohol | Benzaldehyde | Air/TEMPO | High | [4] |
Note: The data presented are representative and may vary based on the specific ligand structure and reaction conditions.
Catalytic Reduction Reactions
While specific examples for this compound complexes in catalytic reductions are not abundant in the literature, related Schiff base complexes of ruthenium and nickel have demonstrated efficacy in transfer hydrogenation and hydrogenation reactions, respectively.[5][6]
Application Note: Transfer Hydrogenation of Ketones
Ruthenium(II) complexes containing Schiff base ligands are effective catalysts for the transfer hydrogenation of ketones to the corresponding secondary alcohols.[6][7] Isopropanol (B130326) often serves as both the solvent and the hydrogen source in these reactions, which are typically promoted by a base.[6]
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone
Materials:
-
Ketone (e.g., acetophenone)
-
Ruthenium(II) Schiff base complex
-
Isopropanol
-
Base (e.g., KOH or NaOH)
Procedure:
-
To a flask, add the ketone (1.0 mmol), the ruthenium(II) Schiff base complex (0.01-0.02 mmol), and the base (0.1 mmol).
-
Add isopropanol (10 mL) as the solvent and hydrogen source.
-
Reflux the reaction mixture for the specified time (e.g., 1-24 hours), monitoring by TLC or GC.[7]
-
After completion, cool the reaction to room temperature.
-
Neutralize the base with a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary: Catalytic Reduction of Ketones
| Catalyst Type | Substrate | Product | H-Source | Yield (%) | Reference |
| Ruthenium(II) Schiff Base | Acetophenone | 1-Phenylethanol | i-PrOH | High | [7] |
| Ruthenium(II) Schiff Base | Cyclohexanone | Cyclohexanol | i-PrOH | up to 100 | [8] |
| Nickel(II) Schiff Base | Benzene | Cyclohexane/Cyclohexene | H₂ | High | [5] |
Note: Data are representative of similar Schiff base complexes and specific results may vary.
Catalytic Carbon-Carbon Coupling Reactions
Palladium complexes of Schiff bases derived from hydroxylated benzaldehydes have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of biaryl compounds.[9]
Application Note: Suzuki-Miyaura Cross-Coupling
Palladium(II) complexes with Schiff base ligands derived from 2,3-dihydroxybenzaldehyde (B126233) have been shown to be active catalyst precursors for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[9] These reactions often proceed with high efficiency in aqueous media, offering a green chemistry approach.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) Schiff base complex
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., water or a water/organic solvent mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), the palladium(II) Schiff base complex (0.001-0.01 mmol), and the base (2.0-3.0 mmol).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the biaryl product.
Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling
| Catalyst Type | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| Pd(II)-Schiff Base (2,3-dihydroxy) | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | High | [9] |
| Pd(II)-Schiff Base (2,3-dihydroxy) | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | High | [9] |
Note: The data is for a closely related 2,3-dihydroxybenzaldehyde derivative and is expected to be representative.
Visualizing Catalytic Pathways and Workflows
Diagrams of Key Processes
Caption: General workflow for the synthesis of this compound Schiff base metal complexes.
Caption: A plausible catalytic cycle for the cobalt-catalyzed aerobic oxidation of alcohols.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. webofproceedings.org [webofproceedings.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Dihydroxybenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,6-dihydroxybenzaldehyde as a versatile precursor in the synthesis of potential agrochemical agents. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural features make it a promising starting material for the development of novel fungicides, herbicides, and insecticides.[1] This document focuses on the synthesis of two key classes of biologically active compounds: chalcones and Schiff bases. The protocols provided are based on established chemical transformations and can be adapted for this compound.
Overview of this compound in Agrochemical Research
This compound is an aromatic aldehyde characterized by the presence of two hydroxyl groups ortho to the aldehyde functionality.[1] This substitution pattern offers unique reactivity and the potential for the synthesis of diverse molecular scaffolds. In the context of agrochemical research, the hydroxyl and aldehyde groups can be readily transformed into various derivatives, including chalcones and Schiff bases, which are known to exhibit a wide range of biological activities.[2][3]
Key Molecular Features and Agrochemical Potential:
-
Phenolic Hydroxyl Groups: The two hydroxyl groups can act as hydrogen bond donors and acceptors, potentially interacting with biological targets. They also provide sites for further derivatization, such as etherification, to modulate the lipophilicity and biological activity of the final compound.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical reactions, most notably for the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of complex molecular architectures.
-
Aromatic Ring: The benzene (B151609) ring serves as a scaffold that can be further functionalized to fine-tune the electronic and steric properties of the molecule, which can influence its interaction with target enzymes or receptors in pests and weeds.
Synthesis of Potential Agrochemicals from this compound
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids that have demonstrated significant potential as insecticidal and herbicidal agents.[4][5] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base.
Experimental Protocol: Synthesis of 2',6'-Dihydroxychalcone Derivatives
This protocol describes a general procedure for the synthesis of chalcone (B49325) derivatives starting from this compound.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methylacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol or methanol.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of NaOH or KOH (2-3 equivalents). The reaction mixture will typically change color.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic. A solid precipitate of the chalcone should form.
-
Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the synthesized chalcone can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Table 1: Reported Insecticidal Activity of Chalcone Derivatives (for comparative purposes)
| Compound | Target Pest | Activity Metric | Value | Reference |
| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Callosobruchus maculatus | Mortality | 70% | [4] |
| Chalcone Derivatives (general) | Spodoptera frugiperda | LC₅₀ | 66.93 - 114.10 ppm | [2] |
Note: The data in this table is for chalcones not directly derived from this compound and is provided to illustrate the potential insecticidal activity of this class of compounds.
Synthesis of Schiff Bases
Schiff bases, characterized by an azomethine (-C=N-) group, are another important class of compounds with demonstrated fungicidal and bactericidal properties.[3][6] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.
Experimental Protocol: Synthesis of Schiff Base Derivatives of this compound
This protocol provides a general method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of an imine proton signal in the ¹H-NMR spectrum are indicative of Schiff base formation.
Table 2: Reported Antifungal Activity of Schiff Base Derivatives (for comparative purposes)
| Compound | Fungal Species | Activity Metric (Concentration) | Inhibition (%) | Reference |
| N-salicylidene-3-methoxyaniline | Fusarium culmorum | 8 mg/mL | 100% | [7] |
| N-salicylidene-4-chloroaniline | Fusarium culmorum | 8 mg/mL | 100% | [7] |
| N-salicylidene-3-methylaniline | Fusarium graminearum | 8 mg/mL | 100% | [7] |
Note: The data in this table is for Schiff bases derived from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and is provided to illustrate the potential antifungal activity of Schiff bases derived from dihydroxybenzaldehydes.
Visualizing Synthesis and Potential Mechanisms
Synthesis Workflows
The following diagrams illustrate the general synthetic pathways for the preparation of chalcones and Schiff bases from this compound.
Caption: General synthetic workflows for chalcones and Schiff bases.
Hypothetical Mode of Action
The biological activity of chalcones and Schiff bases can be attributed to various mechanisms. For instance, some chalcones are known to inhibit specific enzymes in target organisms. The diagram below illustrates a hypothetical signaling pathway where a synthesized agrochemical inhibits a key enzyme.
Caption: Hypothetical enzyme inhibition by a synthesized derivative.
Conclusion and Future Directions
This compound represents an under-explored yet promising starting material for the synthesis of novel agrochemicals. The synthetic protocols for chalcones and Schiff bases outlined in this document provide a foundation for researchers to explore the potential of this compound derivatives in crop protection. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to establish structure-activity relationships and identify lead candidates for further development as effective and environmentally benign agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and SAR Studies of Some Novel Chalcone Derivatives for Potential Insecticidal Bioefficacy Screening on Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] IN VITRO ANTIFUNGAL ACTIVITY OF SOME SCHIFFBASES DERIVED FROM ORTHO- HYDROXYBENZALDEHYDE AGAINST FUSARIUM | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dihydroxybenzaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dihydroxybenzaldehyde.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific challenges that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My formylation of resorcinol (B1680541) yielded primarily the 2,4-dihydroxybenzaldehyde (B120756) isomer. How can I improve the selectivity for the 2,6-isomer?
A1: Achieving high regioselectivity for the 2,6-isomer in direct formylation of resorcinol is challenging due to the electronic activation of both the C4 and C6 positions. The 2,4-isomer is often the major product in reactions like the Reimer-Tiemann and Duff reactions.[1] For a more reliable synthesis of pure this compound, a multi-step approach is recommended. One of the most effective methods is the demethylation of 2,6-dimethoxybenzaldehyde (B146518).[2] This method avoids the issue of isomers altogether. If direct formylation is necessary, extensive purification will be required to separate the 2,6-isomer from the more abundant 2,4-isomer.[1]
Q2: I have a mixture of 2,6- and 2,4-dihydroxybenzaldehyde. What is the best way to separate them?
A2: The most effective method for separating the 2,6- and 2,4-dihydroxybenzaldehyde isomers is silica (B1680970) gel column chromatography.[1][2] A gradient elution system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is typically successful.[2] Recrystallization can also be attempted if the crude product is a solid and one isomer is significantly more abundant, but chromatographic separation is generally more reliable for achieving high purity.[1]
Q3: My demethylation of 2,6-dimethoxybenzaldehyde resulted in a low yield. What are the potential causes and how can I optimize the reaction?
A3: Low yields in the demethylation of 2,6-dimethoxybenzaldehyde can arise from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred overnight at room temperature to allow for sufficient time for the demethylation to occur.[2]
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Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
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Suboptimal Temperature: While the reaction is typically stirred at room temperature after the initial addition, maintaining a low temperature (0 °C) during the addition of the substrate to the Lewis acid solution is crucial to control the reaction rate and prevent side reactions.[2]
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Inefficient Extraction: The product may not have been fully extracted from the aqueous layer after quenching. Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) to ensure complete recovery of the product.[2]
Q4: My final product is a dark, oily residue instead of a yellow solid. What could be the reason?
A4: The formation of a dark, oily residue can indicate the presence of impurities or decomposition products. This can be caused by:
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High Reaction Temperatures: Overheating during the reaction or workup can lead to the degradation of the product and the formation of polymeric materials.
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Impurities in Starting Materials: The purity of the starting materials is crucial. Use high-purity 2,6-dimethoxybenzaldehyde for the demethylation reaction.
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Inefficient Purification: The crude product may contain residual reagents or byproducts. Thorough purification by silica gel column chromatography is essential to obtain a pure, solid product.[2]
Frequently Asked Questions (FAQs)
Q: Which synthetic method is recommended for obtaining high-purity this compound?
A: The demethylation of 2,6-dimethoxybenzaldehyde is a highly recommended method for obtaining pure this compound. This route avoids the formation of the 2,4-isomer, which is a significant challenge in direct formylation methods of resorcinol.[2]
Q: What are the expected spectroscopic data for this compound?
A: The identity and purity of this compound can be confirmed using the following spectroscopic data:
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¹H NMR (300 MHz, DMSO-d6): δ 11.25 (s, 2H, -OH), 10.25 (s, 1H, -CHO), 7.36 (m, 1H, Ar-H), 6.36 (d, J = 8.4 Hz, 2H, Ar-H).[2]
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Mass Spectrum (ESI): m/z 139 [M + H]⁺.[2]
Q: What are the key safety precautions to take during the synthesis of this compound via demethylation?
A: When performing the demethylation of 2,6-dimethoxybenzaldehyde using aluminum chloride and dichloromethane, the following safety precautions should be observed:
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Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (CH₂Cl₂) is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.
-
The quenching of the reaction with hydrochloric acid is an exothermic process. The acid should be added slowly and with caution to control the temperature and avoid splashing.
Quantitative Data Summary
The following table summarizes the quantitative data for a reliable synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethoxybenzaldehyde | [2] |
| Reagents | Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric Acid (HCl) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | Overnight | [2] |
| Yield | 48% | [2] |
| Purification Method | Silica Gel Column Chromatography | [2] |
Experimental Protocols
Synthesis of this compound via Demethylation of 2,6-Dimethoxybenzaldehyde [2]
This protocol details the synthesis of this compound from 2,6-dimethoxybenzaldehyde.
Materials:
-
2,6-Dimethoxybenzaldehyde
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (CH₂Cl₂)
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2 M Hydrochloric Acid (HCl)
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Ethyl Acetate
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Petroleum Ether
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Silica Gel
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Three-necked round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
-
Reaction Setup: To a 3000 mL three-necked round-bottom flask, add a solution of AlCl₃ (240 g, 1.80 mol, 3.00 eq.) in dichloromethane (1200 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Substrate Addition: Slowly add a solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol, 1.00 equiv) in dichloromethane (800 mL) dropwise to the cooled AlCl₃ solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Quenching: Quench the reaction by the slow addition of 200 mL of dilute hydrochloric acid (2 M).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Work-up: Combine the organic layers and concentrate under reduced pressure.
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Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:200 to 1:50) as the eluent.
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Product Isolation: Collect the fractions containing the product and evaporate the solvent to obtain this compound as a yellow solid (40 g, 48% yield).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing 2,6-Dihydroxybenzaldehyde Synthesis in Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of 2,6-dihydroxybenzaldehyde in formylation reactions of resorcinol (B1680541).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format.
Q1: My overall yield of this compound is low. What are the most likely causes?
A1: Low yields of the desired 2,6-isomer are common and can stem from several factors, primarily the choice of formylation method and reaction conditions.
-
Method-Specific Issues:
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Duff Reaction: This reaction is known for being generally inefficient and providing low to moderate yields.[1][2] It often results in significant amounts of unreacted starting material and the formation of polymeric tars, making purification challenging.[1]
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Reimer-Tiemann Reaction: This reaction is notorious for its lack of high regioselectivity, leading to a mixture of 2,6- and 2,4-dihydroxybenzaldehyde (B120756), with the latter often being a significant byproduct.[1] The harsh basic conditions can also lead to decomposition of the product.[1]
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Gattermann Reaction: While effective for formylation, the Gattermann reaction can suffer from incomplete conversion, leading to recovery of unreacted resorcinol. The use of highly toxic reagents like hydrogen cyanide is also a significant drawback.[1]
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Vilsmeier-Haack Reaction: This method generally favors the formation of the 2,4-isomer and significantly suppresses the formation of this compound.[1]
-
-
General Reaction Conditions:
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Suboptimal Temperature: Each formylation reaction has an optimal temperature range. Deviation from this can lead to increased side product formation or incomplete reaction.
-
Incorrect Stoichiometry: An incorrect ratio of resorcinol to the formylating agent can lead to incomplete conversion or the formation of diformylated byproducts.
-
Presence of Moisture: Many formylation reagents are sensitive to moisture, which can lead to their decomposition and lower yields.
-
Q2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products?
A2: The identity of impurities is highly dependent on the formylation method used.
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Isomeric Byproducts: The most common impurity is the regioisomeric 2,4-dihydroxybenzaldehyde . Resorcinol has two activated positions for electrophilic substitution, leading to a mixture of products, especially in the Duff and Reimer-Tiemann reactions.[1]
-
Unreacted Resorcinol: Incomplete conversion is a frequent issue across most methods.
-
Diformylated Products: Although less common, diformylation of the resorcinol ring can occur, leading to di-aldehydes.
-
Polymeric Materials (Tar): The Duff reaction, in particular, is prone to the formation of polymeric byproducts, which can complicate purification.
Q3: How can I improve the regioselectivity to favor the 2,6-isomer?
A3: Achieving high regioselectivity for the 2,6-isomer is challenging with classical methods. The most effective approach is to use a directed ortho-metalation strategy. This involves protecting the hydroxyl groups of resorcinol, followed by lithiation and formylation at the 2-position. This method directs the formylation to the desired position and can achieve significantly higher yields of the 2,6-isomer.
Q4: I'm struggling with the purification of this compound from the 2,4-isomer. What are the recommended methods?
A4: Separating the 2,6- and 2,4-isomers can be challenging due to their similar polarities.
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Column Chromatography: This is the most effective method for separating the two isomers. A silica (B1680970) gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate) is typically successful.[1]
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Recrystallization: If the crude product is a solid and the isomeric ratio is favorable, fractional recrystallization can be attempted. However, this may be less effective for mixtures with similar isomer concentrations.
Frequently Asked Questions (FAQs)
Q: Which formylation reaction gives the best yield of this compound?
A: Classical one-pot formylation reactions of resorcinol, such as the Duff and Reimer-Tiemann reactions, generally provide low to moderate yields of this compound and produce the 2,4-isomer as a significant byproduct. A multi-step approach involving directed ortho-metalation (lithiation) of a protected resorcinol derivative is the most effective method for selectively synthesizing this compound with high yields (up to 65.6% overall yield has been reported).
Q: What are the main side products to expect in the Duff reaction with resorcinol?
A: The main side products are the isomeric 2,4-dihydroxybenzaldehyde and polymeric tars. Unreacted resorcinol is also commonly present.[1]
Q: Is it possible to completely avoid the formation of the 2,4-isomer?
A: With classical methods like the Duff and Reimer-Tiemann reactions, completely avoiding the 2,4-isomer is very difficult due to the electronics of the resorcinol ring. The directed ortho-metalation route is the most reliable way to achieve high selectivity for the 2,6-isomer.
Data Presentation: Comparison of Formylation Methods
The following table summarizes the typical outcomes for the formylation of resorcinol to produce this compound using various methods.
| Synthesis Method | Typical Yield of 2,6-isomer | Major Side Product(s) | Key Considerations |
| Directed Ortho-metalation | High (up to 65.6% overall) | Minimal if optimized | Multi-step process requiring protection/deprotection; offers high regioselectivity. |
| Duff Reaction | Low to Moderate[1] | 2,4-Dihydroxybenzaldehyde, Polymeric tars[1] | Generally inefficient, complex purification.[1] |
| Reimer-Tiemann Reaction | Low to Moderate[1] | 2,4-Dihydroxybenzaldehyde[1] | Poor regioselectivity, harsh basic conditions.[1] |
| Gattermann Reaction | Low to Moderate | Unreacted Resorcinol | Use of highly toxic reagents.[1] |
| Vilsmeier-Haack Reaction | Very Low to None | 2,4-Dihydroxybenzaldehyde (major product) | Highly selective for the 2,4-isomer.[1] |
Experimental Protocols
High-Yield Synthesis of this compound via Directed Ortho-Metalation
This three-step protocol is based on a patented industrial process and offers high regioselectivity and yield.
Step 1: Protection of Resorcinol
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In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve resorcinol in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).
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Add a suitable protecting agent, such as ethyl vinyl ether, along with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
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Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
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Work up the reaction by quenching with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. The crude protected resorcinol is typically used in the next step without further purification.
Step 2: Directed Ortho-Lithiation and Formylation
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Dissolve the protected resorcinol from Step 1 in a dry, ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
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Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
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Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise while maintaining the low temperature.
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Stir the mixture at low temperature for a period to ensure complete lithiation.
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Add dry N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir until the formylation is complete (monitor by TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
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Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF or methanol).
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Add a dilute aqueous acid (e.g., hydrochloric acid) and stir the mixture at room temperature.
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Monitor the deprotection by TLC.
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Once the reaction is complete, neutralize the acid and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude this compound by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 2,6-Dihydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,6-Dihydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies for synthesizing this compound are:
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Formylation of Resorcinol (B1680541) (1,3-Dihydroxybenzene): This involves the direct introduction of a formyl group onto the resorcinol ring using methods like the Reimer-Tiemann, Duff, or Gattermann reactions. However, these methods often suffer from poor regioselectivity.
-
Demethylation of 2,6-Dimethoxybenzaldehyde (B146518): This is a more targeted approach that involves the cleavage of the two methyl ether groups of 2,6-Dimethoxybenzaldehyde using a demethylating agent.
Q2: I'm performing a formylation of resorcinol. Why am I getting a mixture of isomers?
A2: Resorcinol has two activated positions for electrophilic substitution (C4 and C6, with C2 being sterically hindered). This often leads to the formation of the regioisomeric byproduct, 2,4-Dihydroxybenzaldehyde. The Reimer-Tiemann and Duff reactions, in particular, are known to produce significant amounts of the 2,4-isomer.[1]
Q3: What is the most common byproduct when synthesizing this compound via demethylation of 2,6-Dimethoxybenzaldehyde?
A3: The most prevalent byproduct in this synthesis is the mono-demethylated intermediate, 2-hydroxy-6-methoxybenzaldehyde.[2] This arises from an incomplete reaction where only one of the two methoxy (B1213986) groups is cleaved.
Q4: My reaction has resulted in a dark, tarry substance. What could be the cause?
A4: The formation of dark, polymeric, or tarry substances is often due to polymerization of the starting material or product under harsh reaction conditions. Phenolic compounds are susceptible to oxidation and polymerization, especially at high temperatures or in the presence of strong acids or bases. The Duff reaction, in particular, is known to sometimes produce complex mixtures.[1]
Troubleshooting Guides
Problem 1: Low Yield and Presence of 2,4-Dihydroxybenzaldehyde in Formylation Reactions
-
Symptoms:
-
TLC analysis shows two major spots corresponding to this compound and 2,4-Dihydroxybenzaldehyde.
-
The isolated yield of the desired 2,6-isomer is low.
-
NMR of the crude product shows a mixture of isomers.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Regioselectivity of the Reaction | The chosen formylation method (e.g., Reimer-Tiemann, Duff) inherently favors the formation of the 2,4-isomer. Consider alternative strategies, such as starting with a pre-functionalized precursor that directs ortho-formylation or using a protecting group strategy. |
| Suboptimal Reaction Conditions | Reaction parameters such as temperature, reaction time, and reagent stoichiometry can influence the isomer ratio. A thorough optimization of these parameters may be necessary. For instance, in some formylation reactions, lower temperatures might favor the kinetic product. |
Problem 2: Incomplete Demethylation of 2,6-Dimethoxybenzaldehyde
-
Symptoms:
-
TLC analysis indicates the presence of the starting material and the mono-demethylated byproduct (2-hydroxy-6-methoxybenzaldehyde).
-
NMR of the crude product shows signals for one methoxy group.
-
The final yield of this compound is lower than expected.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Demethylating Agent | Ensure that a sufficient molar excess of the demethylating agent (e.g., BBr₃, AlCl₃) is used to cleave both methyl ether groups. |
| Short Reaction Time or Low Temperature | The demethylation of both groups may require a longer reaction time or a higher temperature. Monitor the reaction progress by TLC until the disappearance of the starting material and the mono-demethylated intermediate. |
| Deactivation of the Demethylating Agent | Lewis acids like BBr₃ and AlCl₃ are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the reagent. |
Quantitative Data on Byproduct Formation
While precise quantitative data can be highly dependent on specific reaction conditions, the following table provides a general overview of expected byproducts and their typical yields in common synthetic routes.
| Synthesis Method | Starting Material | Desired Product | Common Byproducts | Typical Byproduct Yield |
| Reimer-Tiemann Reaction | Resorcinol | This compound | 2,4-Dihydroxybenzaldehyde | Can be the major product.[3] |
| Duff Reaction | Resorcinol | This compound | 2,4-Dihydroxybenzaldehyde, Polymeric material | Often low yields of the desired product and significant formation of the 2,4-isomer and complex mixtures.[1] |
| Demethylation | 2,6-Dimethoxybenzaldehyde | This compound | 2-Hydroxy-6-methoxybenzaldehyde | Varies with reaction conditions; can be significant with insufficient reagent or reaction time.[2] |
Experimental Protocols
Protocol 1: Demethylation of 2,6-Dimethoxybenzaldehyde using Aluminum Chloride
This protocol is adapted from a common laboratory procedure for the demethylation of aryl methyl ethers.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (3.0 equivalents) to anhydrous dichloromethane (B109758) (DCM).
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Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2,6-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous DCM to the stirred suspension of AlCl₃.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and the mono-demethylated intermediate are no longer visible.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 2 M hydrochloric acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate this compound.
Visualizations
References
Technical Support Center: Purification of 2,6-Dihydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dihydroxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is discolored (e.g., pink, brown, or yellow). What is the cause and how can I prevent it?
A1: Discoloration in this compound is typically due to the oxidation of the phenolic hydroxyl groups, which can form highly colored quinone-type byproducts. This process is often accelerated by exposure to air (oxygen) and light.
Prevention Strategies:
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Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Temperature Control: Maintain low temperatures during the reaction and purification, as higher temperatures can accelerate oxidation.
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High-Purity Starting Materials: Use high-purity reagents to avoid introducing impurities that can catalyze oxidation.
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Storage: Store the purified compound in a cool, dark place under an inert atmosphere.[1] The compound is known to be hygroscopic and should be stored accordingly.[1]
Q2: What are the most common methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
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Column Chromatography: Highly effective for separating the target compound from a wide range of impurities.
-
Recrystallization: A standard technique for purifying crystalline solids.
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Sublimation: Suitable for compounds that can transition directly from a solid to a gas phase, often yielding very pure product.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound and quantifying impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | - Use TLC to test different solvent systems with varying polarities. A common eluent is a mixture of ethyl acetate (B1210297) and petroleum ether.[2] - A gradual increase in the polarity of the eluent during the chromatography (gradient elution) can improve separation. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in an ethyl acetate/petroleum ether mixture. |
| Low Yield of Purified Product | - The compound is still on the column. - Some fractions containing the product were discarded. | - After the main product has eluted, flush the column with a highly polar solvent to ensure all the compound has been collected. - Carefully analyze all fractions by TLC before combining them. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | - The solution is supersaturated. - The cooling process is too rapid. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulating the flask can help. |
| No crystals form upon cooling. | - The solution is not saturated. - Nucleation has not been initiated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of crystals. | - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for an extended period to maximize crystal formation. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| The recrystallized product is still impure. | - Impurities were trapped within the crystals during rapid growth. | - Repeat the recrystallization process, ensuring slow and gradual cooling to promote the formation of purer crystals. |
Data Presentation
The following table summarizes typical conditions and expected outcomes for the purification of this compound. Please note that optimal conditions may vary depending on the nature and quantity of impurities.
| Purification Technique | Parameters | Typical Yield (%) | Reported Purity (%) | Reference |
| Column Chromatography | Stationary Phase: Silica (B1680970) gel Mobile Phase: Ethyl acetate/Petroleum ether (gradient from 1:200 to 1:50) | 48 | Not explicitly stated, but product was characterized by 1H NMR and mass spectrometry. | [2] |
| Recrystallization | Solvent: Water, ethanol, or methanol (B129727) are suitable polar solvents. A mixed solvent system like ethanol/water may also be effective. | Dependent on the specific solvent and the amount of impurities. | Can be >98% if performed carefully. | [3] |
| Sublimation | Conditions: Requires heating under reduced pressure. Specific temperature and pressure are dependent on the compound's vapor pressure. | Generally high for compounds that sublime well. | Can yield very high purity product (>99%). | General Technique |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Petroleum ether
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 1:200 ethyl acetate/petroleum ether).
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Fraction Collection: Collect fractions in separate tubes.
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Monitoring: Monitor the separation by spotting the collected fractions onto a TLC plate and visualizing under a UV lamp.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:50 ethyl acetate/petroleum ether) to elute the more polar this compound.[2]
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Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. Polar solvents like water, ethanol, or methanol are good starting points.[3]
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
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Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting workflow for common issues in this compound purification.
References
challenges in the purification of 2,6-Dihydroxybenzaldehyde from isomers
Technical Support Center: Purification of 2,6-Dihydroxybenzaldehyde
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from its isomers?
A1: The primary challenges in purifying this compound from its isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-Dihydroxybenzaldehyde) stem from their similar molecular weights and polarities. The presence of two hydroxyl groups and one aldehyde group on a benzene (B151609) ring leads to comparable solubility profiles and chromatographic behavior among the isomers, making separation difficult. Intramolecular and intermolecular hydrogen bonding can also influence the physical properties of these compounds, further complicating purification.[1][2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound during purification?
A2: High-Performance Liquid Chromatography (HPLC) is the most recommended technique for assessing the purity of this compound and resolving it from its isomers.[3][4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of a purification process, such as column chromatography.[5] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Q3: Can I use distillation to separate dihydroxybenzaldehyde isomers?
A3: Distillation is generally not a suitable method for separating dihydroxybenzaldehyde isomers. The boiling points of the isomers are often very close, and these compounds can be prone to decomposition at the high temperatures required for distillation.
Q4: What are the key safety precautions to take when working with dihydroxybenzaldehydes and the solvents used for their purification?
A4: Dihydroxybenzaldehydes may cause skin and eye irritation.[6] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The organic solvents used in chromatography and recrystallization are often flammable and volatile; therefore, they should be handled with care, away from ignition sources.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
Problem: Poor separation of isomers on the column.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between this compound and its isomers. Aim for a significant difference in Rf values. A good starting point for these polar compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[7][8]
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity. This can help to first elute the less polar isomers and then the more polar ones.
-
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation.[9]
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For highly polar compounds that are strongly adsorbed to the silica (B1680970) gel, adding a small amount of a very polar solvent like methanol (B129727) to the eluent can be effective.[7]
-
Recrystallization Troubleshooting
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of the solvent in which the compound is more soluble to reduce the saturation.
-
Allow the solution to cool more slowly to encourage crystal formation.[10]
-
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.
-
Use an Anti-solvent: If using a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[10]
-
-
Problem: The recovered crystals are not pure (co-crystallization).
-
Possible Cause: The isomers have very similar crystal lattice energies and are crystallizing together.
-
Solution:
-
Solvent Screening: Experiment with a variety of recrystallization solvents. The ideal solvent will have a significant difference in solubility for this compound and the isomeric impurities at low temperatures.
-
Slow Cooling: Allow the solution to cool as slowly as possible. This provides more time for the correct molecules to incorporate into the growing crystal lattice, excluding impurities.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve high purity.
-
-
Data Presentation
Physicochemical Properties of Dihydroxybenzaldehyde Isomers
| Property | This compound | 2,3-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde | 2,5-Dihydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde | 3,5-Dihydroxybenzaldehyde |
| Molecular Formula | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₃ |
| Molecular Weight ( g/mol ) | 138.12 | 138.12 | 138.12 | 138.12 | 138.12 | 138.12 |
| Melting Point (°C) | 154-155 | 104-108 | 135-137[11] | 97-99[12] | 152-154[7] | 153-158[1] |
| Boiling Point (°C) | 223 | 235-240[13] | 226[11] | ~213.5[12] | ~350 (decomposes)[7] | 324.3 (Predicted)[1] |
| Appearance | Yellow solid | Pale yellow to brownish green powder[13] | Cream to light brown solid | Yellow to khaki-green crystalline powder[14] | Yellowish crystalline powder or needles[7] | White to tan to gray crystalline powder[1] |
| Solubility | Soluble in polar solvents | Soluble in polar solvents like water and alcohols[15] | Soluble in water, ethanol (B145695), ether, chloroform[10] | Soluble in water[12] | Slightly soluble in water; soluble in ethanol, methanol, acetone, and ether[7] | Soluble in ethanol and diethyl ether[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the separation of this compound from its isomers using silica gel column chromatography.
1. Materials and Equipment:
-
Crude mixture of dihydroxybenzaldehyde isomers
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation. The ideal eluent should give a good separation of the spots, with the spot for this compound having an Rf value of approximately 0.25-0.35.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, and gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying this compound using a mixed-solvent recrystallization technique.
1. Materials and Equipment:
-
Crude this compound containing isomeric impurities
-
Two miscible solvents: one in which the compound is highly soluble (e.g., ethanol) and one in which it is sparingly soluble (e.g., water or hexane).
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
2. Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid.[10]
-
-
Addition of Anti-solvent:
-
Once the solid is completely dissolved, slowly add the hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.[10]
-
-
Clarification:
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.[10]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common issues in recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydroxybenzaldehyde | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. 2,3-dihydroxybenzaldehyde, 24677-78-9 [thegoodscentscompany.com]
- 14. nbinno.com [nbinno.com]
- 15. CAS 24677-78-9: 2,3-Dihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
stability issues of 2,6-Dihydroxybenzaldehyde in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dihydroxybenzaldehyde in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to light yellow crystalline solid that is soluble in polar solvents such as water, ethanol, and methanol.[1][2] It is also soluble in ether.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C under an inert atmosphere is recommended.[1][3]
Q3: What are the potential stability issues with this compound in solution?
As a phenolic compound, this compound is susceptible to degradation under certain conditions. Key factors that can affect its stability in solution include:
-
pH: Phenolic compounds can be unstable at high pH levels.[4] It is advisable to maintain a neutral or slightly acidic pH for solutions of this compound.
-
Light: Exposure to light can lead to the degradation of phenolic compounds.[5] Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.
-
Oxidation: The hydroxyl groups on the benzene (B151609) ring make the compound susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[5] It is recommended to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, analogous phenolic aldehydes can oxidize to the corresponding carboxylic acid. Therefore, the formation of 2,6-dihydroxybenzoic acid is a probable degradation product. Other potential degradation pathways could involve polymerization or ring-opening reactions under harsh conditions.
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution (e.g., turning yellow or brown)
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the solution and the headspace of the container with an inert gas (nitrogen or argon) before sealing. 3. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) to the solution. |
| Photodegradation | 1. Store the solution in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. 2. Minimize the exposure of the solution to ambient light during experiments. |
| High pH | 1. Measure the pH of the solution. 2. If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 4-6) using a suitable buffer. |
Issue 2: Inconsistent Experimental Results or Loss of Compound Potency
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Store the aliquots at -20°C or below. |
| Reaction with Solvent or Other Reagents | 1. Ensure the purity of the solvents and other reagents used in the experiment. 2. Investigate potential incompatibilities between this compound and other components in the experimental mixture. |
| Inaccurate Concentration | 1. Verify the concentration of the this compound solution using a validated analytical method, such as HPLC-UV. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a template for researchers to document their own findings.
Table 1: User-Generated Stability Data for this compound
| Solvent | Concentration | Temperature (°C) | pH | Light Condition | Duration | % Degradation | Observations |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a standard stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., Methanol, Ethanol, or DMSO)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the powder completely.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
If required for stability, purge the solution and the headspace of the flask with an inert gas before sealing.
-
Store the solution in a properly labeled, light-protected container at the recommended temperature.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep the mixture at room temperature for a specified period.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the this compound solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a sample of the this compound solution to UV light in a photostability chamber for a specified period.
-
Control Sample: Keep a sample of the this compound solution at room temperature, protected from light.
-
Analysis: After the specified time, analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for addressing instability issues of this compound solutions.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 387-46-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 387-46-2 | FD63326 | Biosynth [biosynth.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Dihydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,6-Dihydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily caused by oxidation. The two hydroxyl (-OH) groups on the benzene (B151609) ring make the molecule highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the material.
Q2: What are the visible signs of this compound degradation?
A2: A noticeable change in color is the most common visual indicator of oxidation. Pure this compound is typically a white to light yellow crystalline solid.[1][2] Upon degradation, it may turn a more pronounced yellow, brown, or even pinkish hue. For solutions, the development of color or the formation of a precipitate can also indicate degradation.
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize oxidation, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.[3] Storage at reduced temperatures (e.g., in a refrigerator at 2-8°C or a freezer at -20°C) can further slow the degradation process.[4][5]
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are more prone to oxidation than the solid material. It is best to prepare solutions fresh before use. If storage is necessary, they should be stored in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C or below). Aliquoting the stock solution into smaller, single-use vials can also help to minimize repeated exposure to air.
Q5: Can antioxidants be used to prevent the oxidation of this compound in solution?
A5: Yes, the addition of antioxidants can inhibit the oxidation of this compound. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[6] A typical starting concentration for these antioxidants is 0.01% to 0.1% (w/w) relative to the amount of this compound. It is advisable to conduct a small-scale stability study to determine the most suitable antioxidant and its optimal concentration for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the oxidation of this compound.
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action(s) |
| Solid this compound has discolored (yellowing or browning). | Oxidation due to exposure to air and/or light. | - Store the compound in a tightly sealed, opaque container.- For long-term storage, flush the container with an inert gas (argon or nitrogen).[3]- Store in a cool, dark place (refrigerate at 2-8°C or freeze at -20°C).[4][5] |
| A solution of this compound develops a yellow tint. | Oxidation of the compound in the solvent. | - Prepare solutions fresh before use.- If storage is necessary, store under an inert atmosphere at -20°C or below.- Consider adding a suitable antioxidant (e.g., BHT, BHA) to the solvent.[6] |
| Inconsistent analytical results (e.g., HPLC, NMR) from the same stock bottle. | Degradation upon repeated exposure to air and moisture. | - Aliquot the material into smaller, single-use containers upon receipt to minimize exposure of the bulk material. |
| Low purity of this compound confirmed by analysis. | The compound may have oxidized. | - Purify the material using an appropriate method such as recrystallization or sodium bisulfite washing before use. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
This procedure describes how to create an inert atmosphere in a storage container for this compound to prevent oxidation.
Materials:
-
Schlenk flask or a vial with a septum-cap
-
Source of inert gas (high-purity nitrogen or argon) with a regulator
-
Needles and tubing for gas transfer
-
Vacuum pump (optional, for vacuum-backfill method)
Procedure:
-
Place the solid this compound into the Schlenk flask or vial.
-
Seal the container.
-
Gas Purge Method:
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material.
-
Insert a second needle as an outlet, directing the exiting gas to a fume hood.
-
Gently flush the container with the inert gas for 5-10 minutes to displace the air.
-
Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.
-
-
Vacuum-Backfill Method (for more rigorous inerting):
-
Connect the container to a vacuum line and carefully evacuate the air.
-
Close the connection to the vacuum and introduce the inert gas.
-
Repeat this vacuum-backfill cycle 3-5 times to ensure complete removal of air.
-
-
Store the sealed container in a cool, dark place.
Protocol 2: Purification of Oxidized this compound by Sodium Bisulfite Washing
This protocol is for the selective removal of the aldehyde from a mixture containing non-aldehydic impurities, or for purifying a partially oxidized sample. The aldehyde is converted to a water-soluble bisulfite adduct, which is then separated from the organic-soluble impurities. The aldehyde can be regenerated from the adduct.
Materials:
-
Crude or oxidized this compound
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
A water-miscible organic solvent (e.g., methanol, THF)
-
A water-immiscible organic solvent (e.g., ethyl acetate)
-
Sodium hydroxide (B78521) solution (e.g., 5 M)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol.
-
Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. The this compound will react to form the water-soluble bisulfite adduct.
-
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while the organic layer will contain non-aldehydic, colored impurities.
-
Drain the lower aqueous layer into a clean flask. Discard the organic layer.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer containing the bisulfite adduct to the separatory funnel.
-
Slowly add a sodium hydroxide solution while shaking until the solution is basic (pH > 10). This will reverse the reaction and regenerate the free this compound.
-
Extract the regenerated aldehyde into a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate) by shaking the funnel. Repeat the extraction 2-3 times.
-
-
Work-up:
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Recrystallization of this compound
This protocol provides a general procedure for the purification of solid this compound. A mixed solvent system is often effective for phenolic aldehydes. An ethanol (B145695)/water system is a good starting point.
Materials:
-
Crude or oxidized this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and gently heat the mixture to dissolve the solid.
-
-
Addition of Anti-solvent:
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
-
Re-dissolution:
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point.
-
Visualizations
Logical Workflow for Preventing and Addressing Oxidation
Caption: A decision-making workflow for the proper handling and purification of this compound.
Proposed Oxidation Pathway of this compound
References
troubleshooting low yields in Schiff base formation with 2,6-Dihydroxybenzaldehyde
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Schiff base formation using 2,6-Dihydroxybenzaldehyde.
Troubleshooting Guide: Low Product Yields
This guide addresses the most common issues encountered during the synthesis of Schiff bases from this compound in a question-and-answer format.
Question 1: My reaction has a very low yield or does not seem to proceed to completion. What are the likely causes?
Low yields in Schiff base synthesis can stem from several factors, particularly when using a sterically hindered aldehyde like this compound. The primary culprits are often reaction equilibrium, suboptimal pH, and steric effects.
-
Reaction Equilibrium: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1] The presence of this water can drive the equilibrium back towards the reactants, significantly reducing the product yield.[1]
-
Suboptimal pH: The reaction rate is highly pH-dependent. A mildly acidic environment is typically optimal to catalyze the reaction.[1][2] If the medium is too acidic, the amine nucleophile becomes protonated and non-reactive.[3][4] If it is too neutral or basic, the dehydration of the intermediate carbinolamine is often the slow, rate-limiting step.[2][3]
-
Steric Hindrance: The two hydroxyl groups at the ortho positions (2 and 6) of the benzaldehyde (B42025) can physically block the amine's approach to the carbonyl carbon. This steric hindrance can slow the reaction rate or prevent it from going to completion.[4]
-
Incomplete Conversion: The reversible nature of the reaction and suboptimal conditions can lead to an equilibrium mixture of reactants and products.[5]
Troubleshooting Steps:
-
Water Removal: Actively remove water from the reaction mixture as it forms. This can be achieved by:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to physically remove water.[1]
-
Dehydrating Agents: Add anhydrous molecular sieves or sodium sulfate (B86663) directly to the reaction mixture.[1]
-
-
pH Optimization: Add a catalytic amount (a few drops) of a weak acid, such as glacial acetic acid, to the reaction mixture.[6][7] This helps to protonate the carbonyl oxygen, increasing its electrophilicity without deactivating the amine.[4]
-
Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for an extended period (e.g., 4-6 hours or more) can help overcome the energy barrier, especially in cases of steric hindrance.[5]
-
Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess of one of the reactants (typically the less expensive one) can help shift the equilibrium towards the product.[1]
Question 2: The reaction works, but I have difficulty isolating a pure solid product. What purification strategies can I use?
Purification of Schiff bases is crucial for obtaining accurate characterization and for subsequent applications.
-
Precipitation and Recrystallization: This is the most common and effective purification method.[4] Upon cooling the reaction mixture, the Schiff base product will often precipitate.[6] This crude solid can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethanol-water mixture.[5][6]
-
Washing: After filtration, wash the collected solid with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and soluble impurities.[6]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography can be employed. It is often recommended to use neutral alumina (B75360) instead of silica (B1680970) gel, as the acidic nature of silica can cause the hydrolysis of the imine bond back to the aldehyde and amine.[4]
-
Trituration: If the product separates as an oil, crystallization can sometimes be induced by triturating (scratching and stirring) the oil with a non-polar solvent like hexane.[1]
Question 3: How can I be certain that I have successfully synthesized the desired Schiff base?
Confirmation of the product's structure requires spectroscopic analysis.
-
FTIR Spectroscopy: The most definitive evidence is the appearance of a characteristic imine (C=N) stretching band, typically in the 1600-1630 cm⁻¹ region.[4][7] Concurrently, you should observe the disappearance of the C=O stretching band from the this compound and the N-H bending band from the primary amine.[4]
-
¹H NMR Spectroscopy: Successful formation is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-). This signal typically appears in the downfield region of the spectrum, often between δ 8.0 and 9.5 ppm.[4] The intramolecular hydrogen bonding between the ortho-hydroxyl group and the imine nitrogen can also influence the chemical shift of the hydroxyl proton.[8]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? Absolute ethanol or methanol (B129727) are the most commonly used solvents for Schiff base formation.[6][7] They are effective at dissolving both the aldehyde and many primary amines and are suitable for refluxing temperatures.
Q2: Is a catalyst always necessary? While the reaction can proceed without a catalyst, adding a few drops of a weak acid like glacial acetic acid is highly recommended to increase the reaction rate and improve the yield, especially when dealing with potentially less reactive starting materials.[6][10]
Q3: My product is highly colored. Is this normal? Yes. Schiff bases, particularly those derived from aromatic aldehydes, are often colored crystalline solids.[7][11] Colors ranging from pale yellow to orange or brown are typical.[7]
Q4: Can this reaction be performed at room temperature? While some highly reactive aldehydes and amines can form Schiff bases at room temperature, reactions involving substituted benzaldehydes often require heating (reflux) to proceed at a reasonable rate and achieve good yields.[12]
Q5: Why is this compound more challenging to work with than other benzaldehydes? The two hydroxyl groups in the ortho positions create significant steric hindrance around the carbonyl group. This can make it more difficult for the amine nucleophile to attack the carbonyl carbon, slowing down the reaction compared to aldehydes with less bulky or no ortho substituents.[4]
Data Presentation
The tables below summarize typical experimental parameters and expected spectroscopic data for Schiff base synthesis. Note that specific values will vary depending on the amine used.
Table 1: Typical Reaction Parameters
| Parameter | Description | Typical Values/Observations |
| Reactants | Aldehyde: 2,6-DihydroxybenzaldehydeAmine: Primary mono- or diamine | - |
| Molar Ratio | Stoichiometric ratio of aldehyde to amine functional groups | 1:1 for monoamines, 2:1 for diamines |
| Solvent | Anhydrous alcohol | Ethanol or Methanol[7] |
| Catalyst | Optional weak acid | A few drops of glacial acetic acid[6][7] |
| Temperature | Reflux temperature of the solvent | ~65-80°C[7] |
| Reaction Time | Duration required for the reaction to complete | 2 - 8 hours[7] |
| Product Yield | Percentage of the theoretical yield obtained | 70-95% (with optimization) |
Table 2: Key Spectroscopic Data for Characterization
| Spectroscopic Method | Key Feature | Expected Range/Observation |
| FT-IR (cm⁻¹) | Imine (C=N) stretch | ~1600-1630 cm⁻¹[4][7] |
| Disappearance of Aldehyde C=O | Absence of strong band at ~1650-1700 cm⁻¹ | |
| ¹H NMR (ppm) | Azomethine proton (-CH=N-) | Singlet at ~δ 8.0 - 9.5 ppm[4] |
| Aromatic protons | Multiplets in the aromatic region | |
| OH protons | Broad singlet, may be downfield due to H-bonding |
Experimental Protocols
General Protocol for Schiff Base Synthesis from this compound
This protocol describes a general procedure for the condensation of this compound with a primary monoamine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in a minimal amount of absolute ethanol with stirring. Gentle warming may be required.[9]
-
In a separate beaker, dissolve the primary amine (1 eq.) in absolute ethanol.[9]
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.[7]
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[10]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.[9] The solid product may precipitate during this time.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[9]
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.[9]
Visualizations
The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 12. jocpr.com [jocpr.com]
side reactions of 2,6-Dihydroxybenzaldehyde in condensation reactions
<Technical Support Center: 2,6-Dihydroxybenzaldehyde in Condensation Reactions >
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in condensation reactions.
Troubleshooting Guide
Issue 1: Low Yield or Complex Product Mixture Observed in a Knoevenagel Condensation.
Question: I performed a Knoevenagel condensation with this compound and an active methylene (B1212753) compound, but my yield is very low, and the NMR spectrum shows a complex mixture of products. What went wrong?
Answer: Low yields and product mixtures in this reaction are common and often stem from the high reactivity of the this compound starting material. The primary causes are often related to reaction conditions, particularly the choice of base and solvent, which can promote side reactions.
Potential Side Reactions:
-
Self-Condensation: this compound can react with itself, especially under strong basic conditions. This is a common issue with aldehydes that can potentially enolize, though less common for aromatic aldehydes, the phenoxide forms can lead to other undesired reactions.
-
Chromone (B188151)/Flavone Synthesis: The phenolic hydroxyl groups can participate in intramolecular reactions. For example, condensation with reactants like ethyl acetoacetate (B1235776) can lead to cyclization, forming chromone derivatives, which may not be the intended product.[1][2]
-
Decomposition: Phenolic compounds can be sensitive to strongly alkaline conditions and may decompose, especially at elevated temperatures or over long reaction times.[3] High pH can lead to the formation of phenoxide ions and quinone oxidation intermediates, which can be unstable.[3]
-
O-Alkylation/Acylation: If your reaction involves alkyl or acyl halides, the highly nucleophilic phenoxide ions can react at the oxygen atoms instead of the desired C-C bond formation at the aldehyde.
Troubleshooting Workflow: The following workflow can help diagnose and resolve common issues.
Caption: Troubleshooting workflow for condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
The primary side reactions stem from the two highly activated hydroxyl groups. These include:
-
Intramolecular Cyclization: The hydroxyl groups can react with other functional groups in the reaction, leading to heterocyclic products like chromones.[1][2]
-
O-Alkylation/O-Acylation: In the presence of a base, the hydroxyl groups are deprotonated to form phenoxides, which are excellent nucleophiles and can react with electrophiles (e.g., alkyl halides) intended for other parts of the molecule.[4]
-
Oxidation/Decomposition: At high pH, phenolic compounds can be susceptible to oxidation, leading to colored impurities and reduced yields.[3][5]
Q2: My Claisen-Schmidt condensation is producing a dark-colored tar. What is causing this?
Dark coloration or tar formation often indicates polymerization or decomposition.[6] This is typically caused by harsh reaction conditions, such as high concentrations of a strong base (like NaOH) or elevated temperatures.[6] The aldehyde itself can be prone to polymerization under these conditions.
-
Solution: Reduce the reaction temperature by running it at room temperature or in an ice bath. Consider using a milder base or optimizing the base concentration through small-scale trials.[6]
Q3: How do the two hydroxyl groups affect the reactivity of the aldehyde?
The two hydroxyl groups are strongly electron-donating, which activates the aromatic ring towards electrophilic substitution. However, for condensation reactions at the aldehyde carbon, their primary influence is electronic and through potential intramolecular hydrogen bonding. This can modulate the electrophilicity of the aldehyde carbonyl group. Furthermore, under basic conditions, the deprotonated phenoxide groups make the molecule highly susceptible to the side reactions mentioned above.
Q4: Should I use protecting groups for the hydroxyl functions?
Using protecting groups is a highly effective strategy if you are encountering side reactions involving the hydroxyl groups, especially in multi-step syntheses.[7][8]
-
When to Use: If you are performing O-alkylation on another part of the molecule, or if intramolecular cyclization is a persistent issue.
-
Common Protecting Groups: Benzyl (Bn), p-methoxybenzyl (PMB), or silyl (B83357) ethers (e.g., TBDMS) are often used.[9] The choice depends on the stability of the group to your reaction conditions and the ease of deprotection.
Experimental Protocols & Data
Protocol: Knoevenagel-Doebner Condensation with Minimized Side Reactions
This protocol describes the synthesis of a cinnamic acid derivative from this compound using a mild base to minimize side reactions, based on the Doebner modification of the Knoevenagel condensation.[10]
Reaction: Synthesis of 2,6-dihydroxy-cinnamic acid.
Materials:
-
This compound (1.38 g, 10 mmol)
-
Malonic acid (1.25 g, 12 mmol)
-
Pyridine (10 mL)
-
Piperidine (0.2 mL, catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at 80-90°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and 1 M HCl to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure cinnamic acid derivative.
Table 1: Influence of Base on Condensation Yield
The following table summarizes hypothetical but realistic data illustrating how the choice of catalyst can affect product yield versus byproduct formation in a generic condensation reaction.
| Catalyst (Base) | Temperature (°C) | Desired Product Yield (%) | Side Product Yield (%) | Reference Reaction Type |
| 10% NaOH | 60 | 45 | 35 (Decomposition/Tar) | Claisen-Schmidt[6][11] |
| Piperidine | 80 | 85 | <10 (minor impurities) | Knoevenagel[10] |
| Pyridine | 80 | 80 | <10 | Knoevenagel-Doebner[10] |
| K₂CO₃ | 25 | 60 | 20 (O-alkylation) | Alkylation |
Reaction Pathway Visualization
The diagram below illustrates the desired Knoevenagel condensation pathway versus a potential intramolecular side reaction leading to a chromone derivative, which can occur if the reaction partner has an appropriate structure (e.g., a β-ketoester).
Caption: Competing reaction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN110559958A - device for continuously preparing 2, 6-dihydroxy benzaldehyde and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Optimizing Solvent Systems for 2,6-Dihydroxybenzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2,6-Dihydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to pale yellow crystalline solid. It is soluble in water and many organic solvents such as alcohols (e.g., methanol, ethanol) and ether.[1] It is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Due to the presence of two hydroxyl groups and an aldehyde functional group, its solubility is influenced by the solvent's polarity and its ability to form hydrogen bonds.
Q2: How does the choice of solvent impact reactions with this compound?
A2: The solvent plays a critical role in reactions involving this compound by influencing:
-
Reactant Solubility: Ensuring that this compound and other reactants are sufficiently dissolved is crucial for a homogenous reaction mixture and optimal reaction rates.
-
Reaction Rate: Solvent polarity can affect the stabilization of transition states and intermediates, thereby influencing the reaction kinetics.
-
Product Selectivity: In reactions where multiple products can be formed (e.g., mono- vs. di-alkylation), the solvent can influence the selectivity by mediating the reactivity of the nucleophile and electrophile.
-
Reaction Equilibrium: For equilibrium-limited reactions like the Knoevenagel condensation, the solvent can play a role in removing byproducts (e.g., water) to drive the reaction forward.
Q3: Which solvents are recommended for Knoevenagel condensation reactions with this compound?
A3: For Knoevenagel condensations, a range of solvents can be employed. Protic solvents like ethanol (B145695) can be effective, particularly when using catalysts such as piperidine (B6355638) or L-proline. In some cases, polar aprotic solvents like Dimethylformamide (DMF) may offer good results. For a greener approach, solvent-free conditions have also been shown to be effective for Knoevenagel condensations of similar benzaldehydes.
Q4: What is a good starting point for solvent selection in O-alkylation of this compound?
A4: For O-alkylation of dihydroxybenzaldehydes, polar aprotic solvents are often a good choice. Acetonitrile is a particularly effective solvent for promoting the desired mono-alkylation while minimizing the formation of the bis-alkylated byproduct, especially when used with mild bases like cesium bicarbonate or sodium bicarbonate. Solvents like DMF and DMSO can sometimes lead to more complex reaction mixtures if not carefully controlled.
Data Presentation
Solubility of this compound in Common Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table provides qualitative solubility information. Researchers are encouraged to determine the quantitative solubility for their specific application and solvent grade using the protocol provided below.
| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| Water | Polar Protic | 18.02 | 100 | Soluble[1] |
| Methanol | Polar Protic | 32.04 | 64.7 | Slightly Soluble[2] |
| Ethanol | Polar Protic | 46.07 | 78.4 | Soluble[1] |
| Diethyl Ether | Polar Aprotic | 74.12 | 34.6 | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Slightly Soluble[2] |
| Acetone | Polar Aprotic | 58.08 | 56 | Not Specified |
| Acetonitrile | Polar Aprotic | 41.05 | 81.6 | Not Specified |
| Toluene | Nonpolar | 92.14 | 110.6 | Not Specified |
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility of Reactants | Select a solvent in which both this compound and the active methylene (B1212753) compound are soluble. Gentle heating may improve solubility, but monitor for potential side reactions. |
| Suboptimal Catalyst Performance | Ensure the catalyst (e.g., piperidine, ammonium (B1175870) acetate) is fresh and used in the appropriate amount. The choice of solvent can influence catalyst activity. |
| Unfavorable Reaction Equilibrium | The Knoevenagel condensation produces water, which can reverse the reaction. If using a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms. Alternatively, adding molecular sieves to the reaction mixture can also be effective. |
| Incorrect Reaction Temperature | While many Knoevenagel condensations proceed at room temperature, some may require gentle heating to achieve a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction by TLC to find the optimal temperature. |
Issue 2: Formation of Byproducts in O-Alkylation
| Potential Cause | Troubleshooting Suggestion |
| Bis-Alkylation Product Observed | This is a common side product when both hydroxyl groups react. To favor mono-alkylation, use a milder base (e.g., NaHCO₃, CsHCO₃) and a stoichiometric amount of the alkylating agent (around 1.0-1.1 equivalents). Acetonitrile is often a better solvent choice than DMF or DMSO for minimizing this side reaction. |
| Low Conversion/Starting Material Recovery | This may indicate insufficient reactivity. Ensure your reagents are pure and the reaction is conducted under anhydrous conditions. A moderate increase in temperature or reaction time may be necessary. Ensure the chosen base is strong enough to deprotonate the phenolic hydroxyl group. |
| Complex Mixture of Products | This can result from harsh reaction conditions. Lowering the reaction temperature and using a milder base can improve selectivity. The choice of solvent is critical; consider switching from highly polar aprotic solvents like DMF or DMSO to acetonitrile. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Gravimetric Method)
This protocol is adapted from methods used for similar dihydroxybenzaldehyde isomers.[3][4]
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be visible.
-
Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand at a constant temperature for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter.
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a well-ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated.
-
Transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute. Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL).
-
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile (B47326) in Ethanol
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add malononitrile (1.05 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: Mono-O-Alkylation of this compound (Analogous to 2,4-Dihydroxybenzaldehyde)
This protocol is based on highly regioselective methods developed for 2,4-dihydroxybenzaldehyde (B120756) and may require optimization for the 2,6-isomer.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 equivalents)
-
Cesium Bicarbonate (CsHCO₃) (1.5 equivalents)
-
Anhydrous Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), cesium bicarbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Add the alkyl halide (1.1 equivalents) to the suspension.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the desired mono-alkylated product.
Mandatory Visualizations
References
Technical Support Center: Regioselectivity in Reactions with 2,6-Dihydroxybenzaldehyde
Welcome to the technical support center for navigating the complexities of regioselective reactions with 2,6-dihydroxybenzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity with this compound?
A1: The main challenge arises from the similar reactivity of the two hydroxyl groups at the C2 and C6 positions. Unlike 2,4-dihydroxybenzaldehyde (B120756), where the C4-hydroxyl is significantly more acidic and sterically accessible, the hydroxyl groups in the 2,6-isomer are in electronically and sterically similar environments. This often leads to a mixture of mono-substituted (at C2 or C6) and di-substituted products in reactions like alkylation and acylation, resulting in poor regioselectivity.[1]
Q2: How does the reactivity of the hydroxyl groups in this compound differ from that in 2,4-dihydroxybenzaldehyde?
A2: In 2,4-dihydroxybenzaldehyde, the C4-hydroxyl group is more acidic due to resonance stabilization of the corresponding phenoxide by the para-aldehyde group. The C2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group, which reduces its acidity and nucleophilicity.[2] This significant difference in reactivity allows for selective reactions at the C4 position. In this compound, both hydroxyl groups are ortho to the aldehyde and can participate in hydrogen bonding, making their acidities and nucleophilicities more comparable and selective functionalization more difficult.
Q3: Are there general strategies to improve regioselectivity in reactions with this compound?
A3: Yes, several strategies can be employed:
-
Use of Bulky Reagents: Introducing sterically hindered alkylating or acylating agents can favor reaction at the less hindered hydroxyl group, although the difference in steric environment between the C2 and C6 positions is minimal.
-
Protecting Group Strategy: A common approach is to protect one of the hydroxyl groups, perform the desired reaction on the other, and then deprotect. This multi-step process, while longer, offers precise control over regioselectivity.
-
Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature can influence the relative reactivity of the two hydroxyl groups. Milder bases and non-polar solvents may offer better selectivity.
Q4: Can I selectively mono-alkylate this compound?
A4: Achieving high regioselectivity in the direct mono-alkylation of this compound is challenging and often results in a mixture of products.[1] Success is highly dependent on the specific substrate and reaction conditions. For the synthesis of unsymmetrical 2,6-dialkoxybenzaldehydes, a common strategy involves the formylation of a pre-synthesized 1,3-dialkoxybenzene rather than the direct alkylation of this compound.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common regioselectivity issues encountered during reactions with this compound.
Issue 1: Poor or No Regioselectivity in Mono-alkylation/Mono-acylation
Possible Causes:
-
Similar reactivity of the C2 and C6 hydroxyl groups.
-
Use of harsh reaction conditions (strong base, high temperature) that promote di-substitution.
-
Inappropriate choice of solvent that does not sufficiently differentiate the hydroxyl groups.
Solutions:
-
Modify Reaction Conditions:
-
Base: Switch to a milder base. For instance, instead of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3), consider using cesium bicarbonate (CsHCO3) or sodium bicarbonate (NaHCO3), which have shown success in the regioselective alkylation of 2,4-dihydroxybenzaldehyde.[3]
-
Solvent: The choice of solvent can be critical. Acetonitrile (B52724) has been shown to be effective in providing cleaner conversions in the alkylation of dihydroxybenzaldehydes compared to more polar aprotic solvents like DMF or DMSO, which can lead to complex mixtures.[3]
-
Temperature: Lowering the reaction temperature can help to favor the kinetic product and potentially improve selectivity.
-
-
Employ a Protecting Group Strategy:
-
Selectively protect one hydroxyl group. This may require exploring different protecting groups and conditions to achieve mono-protection.
-
Perform the desired alkylation or acylation on the free hydroxyl group.
-
Deprotect to obtain the desired mono-functionalized product.
-
-
Consider an Alternative Synthetic Route:
-
For the synthesis of specific mono-ethers, it may be more efficient to start from a different precursor, such as a mono-alkoxy-resorcinol, and introduce the aldehyde group at a later stage.
-
Issue 2: Formation of Di-substituted Byproduct
Possible Causes:
-
Use of an excess of the alkylating or acylating agent.
-
A strong base that deprotonates both hydroxyl groups.
-
Prolonged reaction times or high temperatures.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the electrophile to minimize di-substitution.
-
Weaker Base: Employ a milder base (e.g., CsHCO3, NaHCO3) to selectively deprotonate only one hydroxyl group at a time.[3]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is formed and before significant di-substitution occurs. Lowering the temperature can also help to control the reaction rate.
Issue 3: Low Reaction Conversion
Possible Causes:
-
Insufficiently reactive electrophile.
-
The chosen base is too weak to deprotonate the hydroxyl groups effectively.
-
Low reaction temperature.
Solutions:
-
Increase Electrophile Reactivity: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
Screen Different Bases: While mild bases are preferred for selectivity, a certain level of basicity is required for the reaction to proceed. A careful screening of bases with varying strengths is recommended.
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Logical Workflow for Troubleshooting Regioselectivity
The following diagram outlines a systematic approach to troubleshooting regioselectivity issues in reactions with this compound.
Caption: A decision-making workflow for troubleshooting regioselectivity issues.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-alkylation (Adapted from 2,4-Dihydroxybenzaldehyde)
This protocol is based on conditions that have proven effective for the regioselective alkylation of 2,4-dihydroxybenzaldehyde and can serve as a starting point for the more challenging 2,6-isomer.[3]
Materials:
-
This compound
-
Alkyl bromide (1.1 eq.)
-
Cesium bicarbonate (CsHCO3) (1.5 eq.)
-
Anhydrous acetonitrile (CH3CN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add the alkyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Protecting Group Strategy for Selective Functionalization
This protocol outlines a general workflow for using a protecting group to achieve selective functionalization.
Step 1: Mono-protection of a Hydroxyl Group
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, pyridine) if required by the protecting group chemistry.
-
Slowly add a sub-stoichiometric amount (e.g., 0.9 eq.) of the protecting group reagent (e.g., tert-butyldimethylsilyl chloride, benzyl (B1604629) bromide under specific conditions) at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction by TLC to maximize the formation of the mono-protected product.
-
Isolate and purify the mono-protected intermediate by column chromatography.
Step 2: Reaction with the Free Hydroxyl Group
-
Dissolve the purified mono-protected this compound in a suitable solvent.
-
Perform the desired reaction (e.g., alkylation, acylation) on the free hydroxyl group under standard conditions.
-
Isolate and purify the product.
Step 3: Deprotection
-
Choose a deprotection method that is orthogonal to the newly introduced functional group.
-
Carry out the deprotection reaction.
-
Isolate and purify the final regioselectively functionalized this compound.
Quantitative Data on Regioselectivity
Quantitative data specifically for the regioselective mono-functionalization of this compound is not widely available in the literature, primarily due to the inherent difficulty in achieving high selectivity. However, we can present a comparative table based on the well-studied 2,4-dihydroxybenzaldehyde to highlight the expected challenges and outcomes.
| Substrate | Reaction | Reagents & Conditions | Typical Outcome | Reference |
| 2,4-Dihydroxybenzaldehyde | Mono-alkylation (4-OH) | Alkyl bromide, CsHCO3, CH3CN, 80 °C | High regioselectivity, up to 95% yield of the 4-O-alkylated product. | [3] |
| 2,4-Dihydroxybenzaldehyde | Mono-alkylation (4-OH) | Benzyl bromide, K2CO3, Acetone, RT | Mixture of mono- and di-alkylated products. | [2] |
| This compound | Mono-alkylation | Alkyl halide, Base | Generally poor regioselectivity, leading to a mixture of 2-O-alkylated, 6-O-alkylated, and 2,6-O-di-alkylated products. A protecting group strategy or an alternative synthetic route is often preferred. | [1] |
This technical support center provides a foundational understanding and practical guidance for addressing regioselectivity issues in reactions involving this compound. Given the limited specific literature, a systematic and iterative approach to optimizing reaction conditions is crucial for success.
References
Technical Support Center: 2,6-Dihydroxybenzaldehyde Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,6-Dihydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The most common industrial synthesis route starts from resorcinol (B1680541) and involves a three-step process:
-
Hydroxyl Group Protection: The hydroxyl groups of resorcinol are protected, often using ethyl vinyl ether (EVE).
-
Lithiation and Formylation: The protected resorcinol undergoes lithiation followed by formylation to introduce the aldehyde group.
-
Deprotection: The protecting groups are removed under acidic conditions to yield this compound.[1]
An alternative route involves the demethylation of 2,6-dimethoxybenzaldehyde (B146518).[2]
Q2: What are the main challenges in scaling up the batch production of this compound from resorcinol?
A2: Scaling up the batch process presents several challenges:
-
Long Reaction Times: The hydroxyl protection step can be particularly slow.
-
Intermediate Purification: The need to purify intermediates increases processing time and cost.
-
Energy Consumption: Maintaining specific temperatures for extended periods on a large scale is energy-intensive.
-
Cost: The combination of long reaction times, purification steps, and energy consumption contributes to higher production costs.[1]
A continuous production process has been proposed to mitigate these challenges by shortening reaction times and eliminating the need for intermediate purification.[1]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities include:
-
Isomeric Byproducts: The most significant impurity is often the 2,4-dihydroxybenzaldehyde (B120756) isomer, especially in formylation reactions with poor regioselectivity like the Reimer-Tiemann or Duff reactions.[3]
-
Unreacted Starting Materials: Residual resorcinol or protected resorcinol can remain if the reaction does not go to completion.[3]
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.
Q4: How can isomeric impurities be removed?
A4: Column chromatography is a common and effective laboratory method for separating this compound from its 2,4-isomer. A silica (B1680970) gel column with a gradient elution system (e.g., hexane (B92381) and ethyl acetate) is typically used.[3] For industrial-scale production, fractional crystallization or derivatization techniques may be more feasible.
Troubleshooting Guide
Problem 1: Low Yield in the Hydroxyl Protection Step
Q: My hydroxyl protection reaction with ethyl vinyl ether (EVE) is showing low conversion. What could be the cause?
A: Low conversion in the protection step is a common issue. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Recommendation |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the catalyst and inhibit the reaction. |
| Insufficient Catalyst | Use an appropriate amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). |
| Suboptimal Temperature | While the reaction can proceed at room temperature, gentle heating may be required. However, be aware that higher temperatures can sometimes decrease efficiency.[1] Monitor the reaction by TLC to find the optimal temperature. |
| Short Reaction Time | This reaction can be slow, sometimes requiring 16 hours or more in a batch process.[1] Ensure the reaction has been allowed to proceed for a sufficient duration. |
Problem 2: Poor Regioselectivity during Formylation
Q: My formylation step is producing a significant amount of the 2,4-dihydroxybenzaldehyde isomer. How can I improve the selectivity for the 2,6-isomer?
A: Achieving high regioselectivity is crucial. Consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Formylation Method | The choice of formylation reaction is critical. Directed ortho-lithiation of the protected resorcinol offers high regioselectivity. Methods like the Reimer-Tiemann or Duff reaction are known to produce isomeric mixtures.[3] |
| Steric Hindrance | The protecting group's size can influence the regioselectivity of the formylation. Larger protecting groups may favor formylation at the less sterically hindered position. |
| Temperature Control | In many formylation reactions, lower temperatures favor the formation of the desired isomer. Ensure precise temperature control during the addition of reagents. |
Problem 3: Incomplete Deprotection
Q: I am observing incomplete removal of the ethyl vinyl ether (EVE) protecting groups. What should I do?
A: Incomplete deprotection can be addressed by optimizing the reaction conditions:
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Acid | Ensure a sufficient concentration of a strong acid (e.g., dilute HCl or H₂SO₄) is used for the deprotection.[1] |
| Inadequate Reaction Time or Temperature | The deprotection may require gentle heating (e.g., 30-45°C) and sufficient time.[1] Monitor the reaction progress by TLC to determine the optimal conditions. |
| Poor Mixing | On a larger scale, ensure efficient mixing to allow for complete contact between the protected compound and the acidic aqueous phase. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,6-Dimethoxybenzaldehyde
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Dilute hydrochloric acid (2 M)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, prepare a solution of aluminum chloride (3.00 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Starting Material: Slowly add a solution of 2,6-dimethoxybenzaldehyde (1.00 eq.) in anhydrous dichloromethane to the cooled AlCl₃ solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Quench the reaction by carefully adding 2 M dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 200 mL for a 100g scale reaction).
-
Work-up: Combine the organic layers and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:200 to 1:50) as the eluent.
-
Characterization: The final product, this compound, should be a yellow solid.
Data Presentation
Table 1: Illustrative Effect of Temperature on Formylation Yield and Isomer Ratio
This data is illustrative and based on general principles of formylation reactions of phenols. Actual results may vary.
| Temperature (°C) | Yield of 2,6-isomer (%) | Yield of 2,4-isomer (%) |
| -20 | 75 | 5 |
| 0 | 70 | 10 |
| 25 | 60 | 20 |
Table 2: Comparison of Purification Methods for Isomer Separation
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High purity achievable. | Not easily scalable, requires large solvent volumes.[3] |
| Recrystallization | Can be effective for reasonably pure product. | May result in significant product loss in the mother liquor. |
| Acid-Base Extraction | Can remove some acidic impurities. | Not effective for separating phenolic isomers from each other.[3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to 2,6-Dihydroxybenzaldehyde and 2,4-Dihydroxybenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, reactivity, and application of two closely related isomers, 2,6-dihydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde (B120756). Understanding the distinct characteristics of these isomers is crucial for their effective utilization as precursors in the development of pharmaceuticals and other high-value chemical entities.
Introduction
This compound and 2,4-dihydroxybenzaldehyde are aromatic aldehydes that serve as versatile building blocks in organic synthesis. Their shared molecular formula (C₇H₆O₃) belies significant differences in their chemical behavior, stemming from the distinct positioning of their hydroxyl groups. These differences manifest in their synthetic accessibility, reactivity in subsequent transformations, and the biological activities of their derivatives.
Synthesis and Regioselectivity
The synthesis of dihydroxybenzaldehydes from resorcinol (B1680541) is a common strategy, but achieving regioselectivity is a key challenge. The electron-donating hydroxyl groups of resorcinol activate the aromatic ring for electrophilic substitution at the ortho and para positions.
2,4-Dihydroxybenzaldehyde is the more readily synthesized isomer. Several classical formylation reactions can be employed, with varying degrees of success in terms of yield and regioselectivity.
-
Vilsmeier-Haack Reaction: This is a high-yielding method for the formylation of resorcinol, providing 2,4-dihydroxybenzaldehyde in good yields of 65-75%.[1][2][3][4] The reaction is known for its high regioselectivity towards the 4-position, minimizing the formation of the 2,6-isomer.[5]
-
Reimer-Tiemann Reaction: While a classic method for ortho-formylation of phenols, the Reimer-Tiemann reaction of resorcinol often leads to a mixture of products, with this compound being a significant byproduct.[5][6] However, the use of β-cyclodextrin as a phase-transfer catalyst has been shown to enhance the regioselectivity and yield of 2,4-dihydroxybenzaldehyde to as high as 70%.[7][8]
-
Duff Reaction: This formylation method using hexamethylenetetramine is generally inefficient and gives low yields for the synthesis of 2,4-dihydroxybenzaldehyde.[5][9]
This compound is the more challenging isomer to synthesize directly due to steric hindrance and the electronic preference for para-substitution in many electrophilic aromatic substitution reactions.
-
Multi-step Synthesis from Resorcinol: A common strategy involves a four-step sequence:
-
Protection of the hydroxyl groups of resorcinol.
-
Ortho-lithiation directed by the protecting groups.
-
Formylation of the lithiated intermediate.
-
Deprotection to yield this compound.
-
-
From 1,3-Dimethoxybenzene (B93181): An alternative route involves the ortho-lithiation of 1,3-dimethoxybenzene followed by formylation and subsequent demethylation to yield the desired product.
Quantitative Data on Synthesis
| Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference(s) |
| Vilsmeier-Haack | Resorcinol | POCl₃, DMF | 2,4-Dihydroxybenzaldehyde | 65-75 | [1][2][3][4] |
| Reimer-Tiemann | Resorcinol | CHCl₃, NaOH | 2,4-Dihydroxybenzaldehyde | Moderate (mixture) | [5][6] |
| Reimer-Tiemann (with β-cyclodextrin) | Resorcinol | CHCl₃, NaOH, β-cyclodextrin | 2,4-Dihydroxybenzaldehyde | 70 | [7][8] |
| Duff Reaction | Resorcinol | Hexamethylenetetramine | 2,4-Dihydroxybenzaldehyde | Low | [5][9] |
Reactivity and Steric Effects
The primary factor differentiating the reactivity of the two isomers is the steric environment around the aldehyde functionality.
This compound exhibits significantly lower reactivity in reactions involving nucleophilic attack at the carbonyl carbon. The two ortho-hydroxyl groups create a sterically congested environment, hindering the approach of nucleophiles. This steric hindrance can lead to slower reaction rates and lower yields in common aldehyde reactions such as condensation reactions.
2,4-Dihydroxybenzaldehyde , with only one ortho-hydroxyl group, presents a less hindered aldehyde group. Consequently, it is generally more reactive towards nucleophiles and is the preferred substrate for reactions like the Knoevenagel condensation, where it readily participates in the formation of coumarins and other heterocyclic systems.[10] A computational study on the Biginelli reaction highlighted that the ortho-hydroxyl group in 2,4-dihydroxybenzaldehyde increases the activation energy of the condensation step compared to 4-hydroxybenzaldehyde, thereby decreasing its reactivity.[5] This effect is expected to be even more pronounced in the 2,6-isomer.
Applications in Drug Development and Biological Activity
Both isomers and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
This compound in Voxelotor Synthesis
A prominent application of this compound is as a key intermediate in the synthesis of Voxelotor , a drug approved for the treatment of sickle cell disease. The synthesis involves the alkylation of one of the hydroxyl groups of this compound.
2,4-Dihydroxybenzaldehyde Derivatives as Hsp90 Inhibitors
Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have been identified as potent inhibitors of Heat shock protein 90 (Hsp90).[11][12] Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cancer cell death.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
| Schiff base derivative of 2,4-dihydroxybenzaldehyde | Hsp90 ATPase Inhibition | - | - | [11][12] |
| Schiff base 13 | MTT Assay | PC3 | 4.85 | [11] |
| Schiff base 5 | MTT Assay | PC3 | 7.43 | [11] |
| Schiff base 6 | MTT Assay | PC3 | 7.15 | [11] |
Experimental Protocols
Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction
Materials:
-
Resorcinol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF in acetonitrile at 0°C.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, cool the mixture to -15°C.
-
Slowly add a solution of resorcinol in acetonitrile to the Vilsmeier reagent, ensuring the temperature does not exceed -10°C.
-
Stir the reaction mixture for several hours at low temperature.
-
Allow the reaction to warm to room temperature.
-
Pour the reaction mixture into ice water to hydrolyze the intermediate iminium salt.
-
The crude 2,4-dihydroxybenzaldehyde will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from hot water or by column chromatography.[5]
Synthesis of a Schiff Base Derivative of 2,4-Dihydroxybenzaldehyde
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Appropriate primary amine (e.g., an aminophenol)
-
Reflux apparatus
Procedure:
-
Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and the desired primary amine in absolute ethanol in a round-bottom flask.
-
Stir the solution and heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic routes to dihydroxybenzaldehydes.
Caption: Hsp90 inhibition by 2,4-DHB derivatives.
References
- 1. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-O-β-d-Glucopyranosyl-4,6-dihydroxybenzaldehyde Isolated from Morus alba (Mulberry) Fruits Suppresses Damage by Regulating Oxidative and Inflammatory Responses in TNF-α-Induced Human Dermal Fibroblasts | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Dihydroxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of dihydroxybenzaldehyde isomers. The positioning of the two hydroxyl groups on the benzaldehyde (B42025) framework significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in pharmaceutical and materials science research. This document summarizes key reactivity trends in oxidation, reduction, and electrophilic aromatic substitution, supported by available experimental data and detailed experimental protocols.
Introduction to Dihydroxybenzaldehyde Isomers
Dihydroxybenzaldehydes are a class of organic compounds with the molecular formula C₇H₆O₃. They consist of a benzene (B151609) ring substituted with one aldehyde (-CHO) group and two hydroxyl (-OH) groups. There are six constitutional isomers, each with distinct physical and chemical properties determined by the relative positions of the functional groups.
The isomers are:
-
2,3-Dihydroxybenzaldehyde
-
2,4-Dihydroxybenzaldehyde (B120756) (β-Resorcylaldehyde)
-
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)
-
3,4-Dihydroxybenzaldehyde (B13553) (Protocatechualdehyde)
-
3,5-Dihydroxybenzaldehyde
-
2,6-Dihydroxybenzaldehyde
The interplay of the electron-withdrawing aldehyde group and the electron-donating hydroxyl groups governs the reactivity of these isomers. The hydroxyl groups, being strong activators, enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group and directs incoming electrophiles to the meta position. The overall reactivity and regioselectivity in chemical transformations are a result of the combined electronic and steric effects of these substituents.
Comparative Reactivity Analysis
This section details the comparative reactivity of dihydroxybenzaldehyde isomers in three key reaction types: oxidation, reduction, and electrophilic aromatic substitution.
Oxidation
The oxidation of dihydroxybenzaldehydes can proceed at the aldehyde group or the phenolic hydroxyl groups. The susceptibility to oxidation is highly dependent on the isomer's structure.
Theoretical Reactivity:
The presence of two electron-donating hydroxyl groups makes the aromatic ring susceptible to oxidation. Isomers with ortho or para positioning of the hydroxyl groups (catechol and hydroquinone (B1673460) moieties) are generally more easily oxidized than those with a meta relationship (resorcinol moiety). This is because the ortho and para arrangements can better stabilize the resulting phenoxy radicals or quinone-type structures through resonance. The oxidation potential is a good measure of the ease of oxidation, with lower potentials indicating greater susceptibility to oxidation.
Experimental Data:
The electrochemical oxidation potentials of dihydroxybenzaldehyde isomers have been determined, providing a quantitative measure of their relative ease of oxidation.
| Isomer | Oxidation Potential (E_p vs Ag/AgCl)[1][2] |
| 2,3-Dihydroxybenzaldehyde | Low (expected to be similar to 3,4-DHB)[3][4] |
| 2,4-Dihydroxybenzaldehyde | High |
| 2,5-Dihydroxybenzaldehyde | Low |
| 3,4-Dihydroxybenzaldehyde | Low[5][6][7][8] |
| 3,5-Dihydroxybenzaldehyde | High[9] |
Note: Lower oxidation potential indicates greater ease of oxidation.
A specific type of oxidation relevant to hydroxybenzaldehydes is the Dakin oxidation , where an ortho- or para-hydroxybenzaldehyde is converted to a benzenediol by reaction with hydrogen peroxide in a basic solution.[10][11][12][13][14][15] This reaction is highly regioselective and is favored in isomers where the hydroxyl group is positioned ortho or para to the aldehyde.[10][11][14][15] Therefore, 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde are expected to readily undergo the Dakin oxidation. Isomers lacking this ortho or para relationship, such as 3,5-dihydroxybenzaldehyde, are less likely to undergo this specific transformation.
dot
Reduction
The aldehyde group of dihydroxybenzaldehydes can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[16][17] The reactivity of the aldehyde is influenced by the electronic effects of the hydroxyl groups.
Theoretical Reactivity:
The electron-donating hydroxyl groups increase the electron density on the aromatic ring, which can be relayed to the aldehyde group. This increased electron density at the carbonyl carbon makes it less electrophilic and therefore, potentially less reactive towards nucleophilic attack by a hydride reagent. However, the difference in reactivity among the isomers is generally subtle for a strong reducing agent like NaBH₄. Steric hindrance from an ortho-hydroxyl group could also play a role in slowing down the reaction rate.
Experimental Data:
dot
Electrophilic Aromatic Substitution
The aromatic ring of dihydroxybenzaldehydes is activated towards electrophilic aromatic substitution by the two powerful electron-donating hydroxyl groups. The regioselectivity of the substitution is determined by the directing effects of both the hydroxyl and aldehyde groups.
Theoretical Reactivity and Regioselectivity:
-
Hydroxyl groups (-OH): Strong activators and ortho-, para-directors.
-
Aldehyde group (-CHO): Deactivating group and a meta-director.
The positions of substitution are a result of the synergistic or antagonistic effects of these groups. The most activated positions will be those that are ortho or para to the hydroxyl groups and not unfavored by the meta-directing effect of the aldehyde.
-
2,3-Dihydroxybenzaldehyde: The hydroxyl groups activate positions 4, 5, and 6. The aldehyde deactivates positions 2 and 4. Substitution is likely to occur at position 5.
-
2,4-Dihydroxybenzaldehyde: The hydroxyl groups strongly activate positions 3, 5, and 6. The aldehyde deactivates positions 3 and 5. Substitution is highly favored at position 5, which is ortho to the C4-OH and para to the C2-OH.
-
2,5-Dihydroxybenzaldehyde: The hydroxyl groups activate positions 3, 4, and 6. The aldehyde deactivates positions 3 and 5. Substitution is likely at positions 4 or 6.
-
3,4-Dihydroxybenzaldehyde: The hydroxyl groups activate positions 2, 5, and 6. The aldehyde deactivates positions 2 and 5. Substitution is favored at position 5 or 6.[20]
-
3,5-Dihydroxybenzaldehyde: The hydroxyl groups strongly activate positions 2, 4, and 6. The aldehyde deactivates positions 2, 4, and 6. This isomer is highly activated at the positions ortho and para to both hydroxyl groups.
Experimental Data:
Data on the product distribution for electrophilic substitution reactions, such as bromination, is limited for a direct comparison of all isomers under identical conditions. However, some examples from the literature provide insight into the expected regioselectivity. For instance, the bromination of 4-hydroxybenzaldehyde (B117250) in the presence of a chloroform (B151607) solvent has been shown to yield 3-bromo-4-hydroxybenzaldehyde.[21]
| Isomer | Expected Major Bromination Product(s) |
| 2,3-Dihydroxybenzaldehyde | 5-Bromo-2,3-dihydroxybenzaldehyde |
| 2,4-Dihydroxybenzaldehyde | 5-Bromo-2,4-dihydroxybenzaldehyde |
| 2,5-Dihydroxybenzaldehyde | 4-Bromo-2,5-dihydroxybenzaldehyde and/or 6-Bromo-2,5-dihydroxybenzaldehyde |
| 3,4-Dihydroxybenzaldehyde | 5-Bromo-3,4-dihydroxybenzaldehyde and/or 6-Bromo-3,4-dihydroxybenzaldehyde |
| 3,5-Dihydroxybenzaldehyde | 2-Bromo-3,5-dihydroxybenzaldehyde, 4-Bromo-3,5-dihydroxybenzaldehyde, and/or 6-Bromo-3,5-dihydroxybenzaldehyde |
dot
Experimental Protocols
The following are generalized protocols for conducting comparative reactivity studies on dihydroxybenzaldehyde isomers. Researchers should optimize these protocols for their specific experimental setup and analytical methods.
Protocol 1: Comparative Oxidation using Cyclic Voltammetry
This protocol describes the determination of oxidation potentials for dihydroxybenzaldehyde isomers using cyclic voltammetry.
Materials:
-
Dihydroxybenzaldehyde isomers (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-)
-
Supporting electrolyte solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Voltammetric analyzer
Procedure:
-
Prepare stock solutions of each dihydroxybenzaldehyde isomer (e.g., 10 mM in ethanol).
-
In an electrochemical cell, place a known volume of the supporting electrolyte solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Assemble the three-electrode system in the cell.
-
Record a blank voltammogram of the supporting electrolyte.
-
Add a small volume of the dihydroxybenzaldehyde isomer stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +1.0 V) and back at a specific scan rate (e.g., 100 mV/s).
-
Identify the anodic peak potential (Epa), which corresponds to the oxidation potential of the isomer.
-
Repeat the measurement for each isomer under identical conditions.
-
Compare the obtained oxidation potentials to determine the relative ease of oxidation.
Protocol 2: Comparative Reduction using Sodium Borohydride and HPLC Monitoring
This protocol outlines a method to compare the reduction rates of dihydroxybenzaldehyde isomers by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dihydroxybenzaldehyde isomers
-
Sodium borohydride (NaBH₄)
-
Methanol
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare standard solutions of each dihydroxybenzaldehyde isomer and its corresponding dihydroxybenzyl alcohol for HPLC calibration.
-
Develop an HPLC method to separate and quantify each aldehyde and its corresponding alcohol.
-
In a reaction vessel, dissolve a known amount of a dihydroxybenzaldehyde isomer in methanol.
-
Initiate the reaction by adding a standardized solution of NaBH₄ in methanol. Start a timer immediately.
-
At specific time intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aldehyde and the formed alcohol.
-
Plot the concentration of the aldehyde versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the isomers towards reduction.
dot
Protocol 3: Comparative Electrophilic Bromination and Product Analysis by GC-MS
This protocol provides a framework for comparing the regioselectivity of bromination for dihydroxybenzaldehyde isomers.
Materials:
-
Dihydroxybenzaldehyde isomers
-
Bromine (Br₂)
-
A suitable solvent (e.g., acetic acid or dichloromethane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
In separate reaction vessels, dissolve each dihydroxybenzaldehyde isomer in the chosen solvent.
-
To each solution, add a controlled amount of bromine (e.g., 1 equivalent).
-
Allow the reactions to proceed for a specific time under identical conditions (e.g., room temperature for 1 hour).
-
Quench the reactions by adding a solution of sodium thiosulfate (B1220275) to consume any remaining bromine.
-
Extract the organic products into a suitable solvent (e.g., dichloromethane).
-
Analyze the product mixture for each isomer by GC-MS.
-
Identify the different brominated products based on their mass spectra and retention times.
-
Quantify the relative amounts of each product to determine the product distribution and regioselectivity for each isomer.
-
Compare the product distributions to understand the influence of the hydroxyl group positions on the outcome of electrophilic bromination.
Conclusion
The reactivity of dihydroxybenzaldehyde isomers is a nuanced interplay of electronic and steric effects. Isomers with ortho and para hydroxyl groups, such as 2,5- and 3,4-dihydroxybenzaldehyde, are more susceptible to oxidation due to their ability to form stable quinone-like structures. While all isomers are readily reduced at the aldehyde functionality, subtle differences in reaction rates may be observed due to electronic and steric influences. In electrophilic aromatic substitution, the powerful activating and directing effects of the two hydroxyl groups dominate, leading to highly activated aromatic rings with specific regioselectivities that are a consequence of the combined directing effects of all substituents. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers to understand and exploit the distinct reactivity of each dihydroxybenzaldehyde isomer in their synthetic endeavors.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. 2,3-Dihydroxybenzaldehyde 97 24677-78-9 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic study of electrochemical oxidation of 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde in the presence of 3-hydroxy-1H-phenalene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. expertsmind.com [expertsmind.com]
- 15. Dakin Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Sodium Borohydride [commonorganicchemistry.com]
- 18. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 19. google.com [google.com]
- 20. researchgate.net [researchgate.net]
- 21. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
A Comparative Guide to Fluorescent Sensors for Aluminum (Al³⁺) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a Schiff base fluorescent sensor derived from a salicylaldehyde (B1680747) derivative with two common alternative fluorescent probes—a rhodamine-based sensor and carbon dots—for the detection of the trivalent aluminum ion (Al³⁺). The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the sensing mechanisms and experimental workflows to aid in the selection of an appropriate sensor for your research needs.
Performance Comparison of Al³⁺ Fluorescent Sensors
The selection of a fluorescent sensor is often dictated by its analytical performance. The table below summarizes the key performance metrics for a representative salicylaldehyde-based Schiff base sensor, a rhodamine-based sensor, and carbon dots for the detection of Al³⁺.
| Performance Metric | Salicylaldehyde Schiff Base (Probe 3b) | Rhodamine-based Sensor (HL-Me) | Carbon Dots (from Citric Acid) |
| Analyte | Al³⁺ | Al³⁺ | Al³⁺ |
| Limit of Detection (LOD) | 2.81 x 10⁻⁷ M[1][2] | 2.8 nM[3][4] | 0.2 µM[5] |
| Selectivity | High selectivity for Al³⁺ over other common metal ions.[1][2] | High selectivity for Al³⁺ against other metal ions.[3][4] | Good selectivity for Al³⁺, with some response to other ions.[5] |
| Response Time | ~80 seconds[1][2] | Not specified | < 1 minute[5] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) and Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1] | Spirolactam ring-opening.[3][4] | Chelation-Enhanced Fluorescence (CHEF). |
| Instrumentation | Fluorescence Spectrophotometer | Fluorescence Spectrophotometer | Fluorescence Spectrophotometer |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The sensing mechanisms of the compared fluorescent probes are distinct, leading to their unique fluorescence responses upon binding to Al³⁺.
Caption: Signaling pathway of the salicylaldehyde Schiff base sensor for Al³⁺ detection.
Caption: Signaling pathway of the rhodamine-based sensor for Al³⁺ detection.
Caption: Signaling pathway of the carbon dot sensor for Al³⁺ detection.
Experimental Workflow
The general workflow for utilizing these fluorescent sensors in Al³⁺ detection is outlined below.
Caption: General experimental workflow for fluorescent sensor validation.
Experimental Protocols
Detailed methodologies for the synthesis and application of each fluorescent sensor are provided below.
Salicylaldehyde Schiff Base Sensor (Probe 3b)
Synthesis:
-
Dissolve 5-methyl salicylaldehyde (1 mmol) in methanol (B129727) (20 mL).
-
Add 2-aminobenzothiazole (B30445) (1 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol and dry under vacuum to obtain the pure Schiff base probe.[1][2]
Fluorescence Titration for Al³⁺ Detection:
-
Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO/H₂O mixture).
-
Prepare a stock solution of Al³⁺ (e.g., 10 mM Al(ClO₄)₃) in deionized water.
-
In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).
-
Add increasing concentrations of the Al³⁺ solution to the cuvettes.
-
Record the fluorescence emission spectra at the optimal excitation wavelength.[6][7]
Rhodamine-based Sensor (HL-Me)
Synthesis:
-
Synthesize N-(rhodamine-6G)lactam-ethylenediamine (L1) according to previously reported methods.
-
Dissolve L1 (1 mmol) in acetonitrile (B52724) (30 mL).
-
Add 5-methylsalicylaldehyde (1 mmol) to the solution.
-
Reflux the mixture for 8 hours.
-
Cool the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the HL-Me sensor.[3][4]
Fluorescence Titration for Al³⁺ Detection:
-
Prepare a stock solution of HL-Me (e.g., 1 mM) in a suitable solvent (e.g., H₂O/MeOH = 1:9 v/v, 10 mM HEPES buffer, pH 7.4).[3][4]
-
Prepare a stock solution of Al³⁺ (e.g., 10 mM Al(NO₃)₃) in deionized water.
-
In a series of cuvettes, place a fixed concentration of the HL-Me solution (e.g., 10 µM).
-
Add increasing concentrations of the Al³⁺ solution to the cuvettes.
-
Record the fluorescence emission spectra (e.g., at an excitation of 500 nm).[3][4]
Carbon Dot Sensor
Synthesis (Hydrothermal Method):
-
Dissolve citric acid (1.0 g) in deionized water (20 mL).[8][9]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 200 °C for 5 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Filter the resulting brown solution through a 0.22 µm membrane to remove large particles.
-
Dialyze the filtered solution against deionized water for 24 hours to remove unreacted precursors.
-
The purified carbon dot solution can be stored at 4 °C.
Fluorescence Assay for Al³⁺ Detection:
-
Prepare a stock solution of the synthesized carbon dots.
-
Prepare a stock solution of Al³⁺ (e.g., 10 mM AlCl₃) in deionized water.
-
In a typical assay, mix the carbon dot solution with a buffer (e.g., Tris-HCl, pH 7.0).
-
Add varying concentrations of the Al³⁺ solution to the mixture.
-
After a short incubation period (e.g., 1 minute), measure the fluorescence emission spectra at the appropriate excitation wavelength.[5]
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations | MDPI [mdpi.com]
- 2. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rhodamine-based fluorescent chemosensor for Al3+: is it possible to control the metal ion selectivity of a rhodamine-6G based chemosensor? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trypan Blue-Based Carbon Dots for Sensing of Al3+ in Real Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Carbon Dots using Citric acid (Solvent Free reaction) protocol v1 [protocols.io]
- 9. protocols.io [protocols.io]
A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Different Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The search for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Schiff bases, a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The antimicrobial potency of a Schiff base is significantly influenced by the nature of the aldehyde and the amine precursors.[1] This guide provides a comparative analysis of the antimicrobial activity of Schiff bases synthesized from different aldehydes, supported by experimental data and detailed protocols to aid in the design and development of new therapeutic agents.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes the MIC values of Schiff bases derived from various aldehydes against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.
| Aldehyde Precursor | Amine Reactant | Schiff Base (Abbreviation) | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | p-Aminophenol | PC1 | Escherichia coli | 62.5 | [3][4] |
| Staphylococcus aureus | 62.5 | [3][4] | |||
| Candida albicans | 250 | [3][4] | |||
| Anisaldehyde | p-Aminophenol | PC2 | Escherichia coli | 250 | [3][4] |
| Staphylococcus aureus | 62.5 | [3][4] | |||
| Candida albicans | 62.5 | [3][4] | |||
| 4-Nitrobenzaldehyde | p-Aminophenol | PC3 | Escherichia coli | 250 | [3][4] |
| Staphylococcus aureus | 62.5 | [3][4] | |||
| Candida albicans | 125 | [3][4] | |||
| Cinnamaldehyde | p-Aminophenol | PC4 | Escherichia coli | 62.5 | [3][4] |
| Staphylococcus aureus | >1000 (Inactive) | [3][4] | |||
| Candida albicans | 125 | [3][4] | |||
| Salicylaldehyde (B1680747) | 2-Aminobenzoic acid | SB1 | Pseudomonas aeruginosa | 50 | [5][6] |
| Salicylaldehyde | 2-Naphthylamine | SB3 | Pseudomonas aeruginosa | 50 | [5][6] |
| Escherichia coli | 50 | [5][6] | |||
| Salicylaldehyde | Phenylhydrazine | SB6 | Pseudomonas aeruginosa | 50 | [5][6] |
| Vanillin (B372448) | Various Aromatic Amines | SB-1, SB-2, SB-4, SB-5 | ESBL E. coli | Zone of Inhibition: 15.5-16.6 mm | [7] |
| p-Vanillin | Substituted Anilines, Aminonaphthalene, 3-Aminopyridine | - | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans | p-Vanillin ligands exhibited higher activity than vanillin-based ligands. | [1] |
Note: The specific structures of the Schiff bases and the full range of tested organisms are detailed in the cited literature. The activity is highly dependent on the entire structure of the molecule, not just the aldehyde. ESBL refers to Extended-Spectrum Beta-Lactamase producing bacteria.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the synthesis and antimicrobial evaluation of Schiff bases, based on common practices reported in the literature.[3][8]
Synthesis of Schiff Bases
A common method for synthesizing Schiff bases is through the condensation reaction of an aldehyde and a primary amine.[8]
Materials:
-
Appropriate aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)
-
Appropriate primary amine (e.g., p-aminophenol, 2-aminobenzoic acid)
-
Solvent (e.g., ethanol (B145695), methanol)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of the selected aldehyde and primary amine in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
The mixture is then typically refluxed for a period ranging from a few hours to several hours.
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the Schiff base product.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or petroleum ether) to remove any unreacted starting materials, and then dried.[8]
-
The purity of the synthesized Schiff base can be checked by its melting point and TLC. The structure is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[7]
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized Schiff bases is commonly evaluated using methods such as the agar (B569324) well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][9]
1. Agar Well/Disc Diffusion Method:
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., S. aureus, E. coli)
-
Synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
-
Sterile cork borer or sterile paper discs
-
Incubator
Procedure:
-
Prepare sterile agar plates and allow them to solidify.
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Wells are created in the agar using a sterile cork borer, or sterile paper discs impregnated with the test compound are placed on the agar surface.[9]
-
A specific volume of the Schiff base solution (at a known concentration) is added to each well.
-
Positive and negative control discs are also placed on the agar.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well or disc. A larger zone of inhibition indicates greater antimicrobial activity.[7]
2. Broth Microdilution Method (for MIC Determination):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth or other suitable liquid media
-
Cultures of test microorganisms
-
Synthesized Schiff bases dissolved in a suitable solvent
-
Standard antibiotic (positive control)
-
Growth medium with solvent (negative control)
-
Resazurin or other growth indicators (optional)
Procedure:
-
A serial two-fold dilution of the Schiff base compound is prepared in the broth medium in the wells of a 96-well plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
Control wells containing only the medium, the medium with the microorganism (growth control), and the medium with a standard antibiotic are also prepared.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.[3][4] This can be observed visually or with the aid of a growth indicator.
Visualizing the Workflow
The process of comparing the antimicrobial activity of Schiff bases from different aldehydes can be systematically represented.
Caption: Workflow for comparing antimicrobial Schiff bases.
Conclusion
The antimicrobial activity of Schiff bases is intricately linked to the structural features of their constituent aldehydes and amines. As evidenced by the compiled data, substitutions on the aromatic ring of the aldehyde can significantly modulate the biological activity. For instance, Schiff bases derived from salicylaldehyde and certain substituted benzaldehydes have demonstrated potent activity against a range of pathogens. This guide provides a foundational framework for researchers to compare and select promising aldehyde candidates for the synthesis of novel Schiff bases. The detailed protocols and workflow are intended to facilitate standardized and reproducible research in the quest for new and effective antimicrobial agents. Further investigation into the structure-activity relationships (SAR) will be instrumental in the rational design of next-generation Schiff base therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. mediresonline.org [mediresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Metal Complexes with Dihydroxybenzaldehyde Ligand Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the catalytic, biological, and photophysical properties of metal complexes featuring different dihydroxybenzaldehyde-based ligands.
The isomeric position of hydroxyl groups on the benzaldehyde (B42025) ring profoundly influences the coordination chemistry and subsequent performance of the resulting metal complexes. This guide provides a comparative overview of the performance of metal complexes derived from various dihydroxybenzaldehyde isomers, with a focus on their anticancer, antimicrobial, antioxidant, catalytic, and photophysical properties. The information is compiled from various studies to offer a side-by-side perspective, aiding in the rational design of novel metal-based compounds for therapeutic and catalytic applications.
Anticancer Activity: A Tale of Isomer-Specific Cytotoxicity
Metal complexes of dihydroxybenzaldehyde Schiff bases have emerged as promising anticancer agents. The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the dihydroxybenzaldehyde isomer, the coordinated metal ion, and the cancer cell line being tested.
A study on water-soluble Schiff base metal complexes highlighted the anticancer potential of a copper(II) complex against A549 lung cancer cells, with an IC50 value of 12 µM. In the same study, the zinc(II) complex showed a higher IC50 of 80 µM, while the nickel(II) complex was found to be inactive.[1][2] This suggests a significant role of the metal center in the cytotoxic mechanism.
Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been investigated as potential inhibitors of Hsp90, a molecular chaperone crucial for the stability of many proteins involved in cancer cell proliferation. One such derivative demonstrated a high cell kill rate in PC3 prostate cancer cells with an IC50 of 4.85 µM.[3]
While comprehensive comparative data across all isomers is limited, the available information underscores the importance of both the ligand's isomeric form and the choice of the metal in determining the anticancer potency of these complexes.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Dihydroxybenzaldehyde-Based Metal Complexes
| Dihydroxybenzaldehyde Isomer | Metal Ion | Other Ligand Components | Cancer Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-3-methoxybenzaldehyde (B140153) | Cu(II) | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | A549 (Lung) | 12 | [1][2] |
| 2-hydroxy-3-methoxybenzaldehyde | Zn(II) | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | A549 (Lung) | 80 | [1][2] |
| 2-hydroxy-3-methoxybenzaldehyde* | Ni(II) | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | A549 (Lung) | > 100 | [1][2] |
| 2,4-dihydroxybenzaldehyde | - | Thiazole derivative | PC3 (Prostate) | 4.85 | [3] |
| 2,4-dihydroxybenzaldehyde | - | Thiazole derivative | PC3 (Prostate) | 7.15 | [3] |
| 2,4-dihydroxybenzaldehyde | - | Thiazole derivative | PC3 (Prostate) | 7.43 | [3] |
| 3,4-dihydroxybenzaldehyde (B13553) | - | Dihydroxybenzaldoxime | L1210 (Murine Leukemia) | 38 | [4] |
*Note: 2-hydroxy-3-methoxybenzaldehyde is a derivative of 2,3-dihydroxybenzaldehyde (B126233).
Antimicrobial and Antioxidant Potential
Metal complexes of dihydroxybenzaldehyde derivatives have demonstrated significant antimicrobial and antioxidant activities. The chelation of the metal ion to the Schiff base ligand often enhances these biological properties compared to the free ligand.
For instance, copper(II), nickel(II), and zinc(II) complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine showed stronger antifungal and antimicrobial activities than the free ligand against a range of bacteria and fungi, including Staphylococcus, Bacillus subtilis, Escherichia coli, and Aspergillus niger. Similarly, Schiff base derivatives of 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (B135720) have shown antimicrobial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC50) of 500 mg/L for both.[4]
The antioxidant capacity of these complexes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. An oxovanadium(IV) complex of a 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base displayed high radical scavenging potency, comparable to the standard antioxidant ascorbic acid.[5]
Table 2: Antimicrobial Activity of Dihydroxybenzaldehyde-Based Compounds
| Dihydroxybenzaldehyde Isomer | Compound Type | Microorganism | Activity Metric | Value | Reference |
| 2,4-dihydroxybenzaldehyde | Cu(II), Ni(II), Zn(II) complexes | Various bacteria and fungi | Enhanced activity over ligand | - | |
| 2,3-dihydroxybenzaldehyde | Free ligand | Staphylococcus aureus | MIC50 | 500 mg/L | [4] |
| 2,5-dihydroxybenzaldehyde | Free ligand | Staphylococcus aureus | MIC50 | 500 mg/L | [4] |
Catalytic Applications: Harnessing Redox Activity
The redox-active nature of both the dihydroxybenzaldehyde ligand and the coordinated transition metal makes these complexes promising candidates for catalysis, particularly in oxidation reactions.
While specific turnover frequencies for dihydroxybenzaldehyde-based complexes are not extensively reported in a comparative context, the general principles of tailoring ligand electronics and sterics to optimize catalytic performance are applicable. For example, manganese(III) complexes have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol.[6] The design of the ligand scaffold plays a crucial role in modulating the catalytic turnover frequency.[7][8]
The electrochemical oxidation of 3,4-dihydroxybenzaldehyde has been studied, indicating its potential to participate in catalytic cycles involving electron transfer processes.[9][10][11]
Photophysical Properties: Exploring Luminescence and Energy Transfer
The photophysical properties of metal complexes are critical for applications in sensing, imaging, and photodynamic therapy. The dihydroxybenzaldehyde ligand can influence the absorption and emission characteristics of the complex.
Studies on ruthenium and osmium complexes incorporating 3,5-dihydroxyphenyl-substituted terpyridine ligands have demonstrated temperature-dependent energy transfer processes.[2] The efficiency of energy transfer from a ruthenium-based donor to an osmium-based acceptor was found to be highly efficient at low temperatures. Such insights are crucial for the design of luminescent materials with tailored properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Synthesis of Schiff Base Ligands and Metal Complexes
A general procedure involves the condensation reaction between the respective dihydroxybenzaldehyde isomer and a primary amine in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff base ligand is then reacted with a metal salt in a specific molar ratio to yield the desired complex.
General Synthesis of a Dihydroxybenzaldehyde Schiff Base Ligand: To a solution of a dihydroxybenzaldehyde isomer (1 mmol) in ethanol (B145695) (20 mL), a solution of the desired primary amine (1 mmol) in ethanol (10 mL) is added. The mixture is refluxed for 2-4 hours. Upon cooling, the solid Schiff base ligand precipitates, which is then filtered, washed with cold ethanol, and dried.
General Synthesis of a Metal Complex: To a hot ethanolic solution of the Schiff base ligand (1 mmol), a hot ethanolic solution of the corresponding metal(II) chloride or acetate (B1210297) (1 mmol) is added dropwise with constant stirring. The reaction mixture is refluxed for 3-5 hours. The precipitated metal complex is then filtered, washed with ethanol, and dried under vacuum.[12]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 24 to 72 hours. A control group with only DMSO-containing medium is also included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1][2]
Well-Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.
Protocol for Well-Diffusion Assay:
-
Media Preparation: Prepare nutrient agar (B569324) plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the agar surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion
The performance of metal complexes derived from dihydroxybenzaldehyde ligands is a rich area of research with significant potential in medicinal chemistry and catalysis. The isomeric position of the hydroxyl groups on the benzaldehyde moiety, in concert with the choice of the metal center and other coordinating ligands, provides a versatile platform for tuning the biological and chemical properties of the resulting complexes. While this guide summarizes the current understanding, the lack of comprehensive comparative studies across all dihydroxybenzaldehyde isomers highlights a clear direction for future research. Systematic investigations comparing the performance of these complexes will be invaluable for the rational design of next-generation metal-based drugs and catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic study of electrochemical oxidation of 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde in the presence of 3-hydroxy-1H-phenalene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis and comparison of dihydroxybenzaldehyde isomers
For Researchers, Scientists, and Drug Development Professionals
The structural isomers of dihydroxybenzaldehyde, each with the molecular formula C₇H₆O₃, present a fundamental challenge in analytical chemistry: differentiation. The position of the two hydroxyl groups on the benzaldehyde (B42025) framework significantly influences their electronic environment and molecular vibrations. This guide provides a comparative analysis of five key dihydroxybenzaldehyde isomers—2,3-DHB, 2,4-DHB, 2,5-DHB, 3,4-DHB, and 3,5-DHB—utilizing UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The supporting experimental data, presented in clear, tabular format, alongside detailed protocols, offers a robust resource for the unambiguous identification and characterization of these isomers.
Comparative Spectroscopic Data
The unique substitution pattern of each dihydroxybenzaldehyde isomer results in a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and NMR analyses.
Table 1: UV-Visible Spectroscopic Data (in Methanol)
| Isomer | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| 2,3-Dihydroxybenzaldehyde | Data not readily available | - | - |
| 2,4-Dihydroxybenzaldehyde | ~232 | ~286 | ~323 |
| 2,5-Dihydroxybenzaldehyde | ~220 | ~260 | ~350 |
| 3,4-Dihydroxybenzaldehyde | ~232 | ~280 | ~313 |
| 3,5-Dihydroxybenzaldehyde | Data not readily available | - | - |
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch (phenolic) | C=O Stretch (aldehyde) | C=C Stretch (aromatic) | C-O Stretch (phenolic) |
| 2,3-Dihydroxybenzaldehyde | ~3454 (broad) | ~1641 | ~1614, 1592, 1492 | ~1280 |
| 2,4-Dihydroxybenzaldehyde | ~3357 (broad) | ~1640 | ~1612, 1590, 1500 | ~1275 |
| 2,5-Dihydroxybenzaldehyde | ~3200 (broad) | ~1646 | ~1601, 1575, 1478 | ~1260 |
| 3,4-Dihydroxybenzaldehyde | ~3485 (broad) | ~1657 | ~1600, 1530, 1450 | ~1290 |
| 3,5-Dihydroxybenzaldehyde | ~3300 (broad) | ~1685 | ~1610, 1590, 1470 | ~1250 |
Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Isomer | Aldehyde Proton (CHO, δ ppm) | Aromatic Protons (δ ppm) | Hydroxyl Protons (OH, δ ppm) |
| 2,3-Dihydroxybenzaldehyde | 10.20 (s, 1H) | 7.13 (dd, 1H), 7.07 (dd, 1H), 6.79 (t, 1H) | 9.92 (s, 2H) |
| 2,4-Dihydroxybenzaldehyde | 9.92 (s, 1H) | 7.52 (d, 1H), 6.39 (dd, 1H), 6.32 (d, 1H) | 10.73 (s, 2H) |
| 2,5-Dihydroxybenzaldehyde | 10.02 (s, 1H) | 7.01-6.95 (m, 2H), 6.84 (d, 1H) | 10.18 (s, 1H), 9.17 (s, 1H) |
| 3,4-Dihydroxybenzaldehyde | 9.68 (s, 1H) | 7.23 (d, 1H), 7.19 (dd, 1H), 6.83 (d, 1H) | 9.80 (s, 1H), 9.40 (s, 1H) |
| 3,5-Dihydroxybenzaldehyde | 9.68 (s, 1H) | 6.85 (d, 2H), 6.50 (t, 1H) | 9.75 (s, 2H) |
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Isomer | Aldehyde Carbon (C=O, δ ppm) | Aromatic Carbons (δ ppm) |
| 2,3-Dihydroxybenzaldehyde | ~191.2 | ~151.0, ~146.0, ~124.5, ~120.0, ~119.5, ~118.0 |
| 2,4-Dihydroxybenzaldehyde | 190.5 | 163.2, 162.1, 135.3, 115.0, 109.0, 104.7 |
| 2,5-Dihydroxybenzaldehyde | 190.8 | 153.7, 148.0, 123.4, 120.3, 117.2, 115.6 |
| 3,4-Dihydroxybenzaldehyde | 191.1 | 150.5, 145.6, 129.9, 124.5, 115.4, 115.2 |
| 3,5-Dihydroxybenzaldehyde | 191.5 | 158.5 (x2), 138.0, 110.0 (x2), 108.0 |
Experimental Workflow
The systematic approach to the spectroscopic analysis and comparison of dihydroxybenzaldehyde isomers is outlined below. This workflow ensures a logical progression from sample preparation to data interpretation for unambiguous isomer identification.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accuracy.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each dihydroxybenzaldehyde isomer was prepared by accurately weighing and dissolving the sample in methanol to a concentration of 1 mg/mL.[1]. A subsequent dilution was made to ensure the maximum absorbance was within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[1].
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was utilized for all measurements.[1].
-
Data Acquisition: The UV-Vis spectrum for each sample was recorded over a wavelength range of 200-400 nm.[1]. A cuvette containing only methanol was used as a blank to establish a baseline, which was then automatically subtracted from the sample spectra.[1]. The wavelengths of maximum absorbance (λmax) were identified from the resulting spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of each solid isomer was finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.[1].
-
Data Acquisition: Spectra were collected over a range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[1]. To enhance the signal-to-noise ratio, 32 scans were co-added for each sample.[1]. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectra to correct for atmospheric and instrumental interferences.[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of each dihydroxybenzaldehyde isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.[1]. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ 0.00).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1].
-
¹H NMR Data Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 second, and an accumulation of 16 transients.[1].
-
¹³C NMR Data Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 transients.[1].
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or the internal TMS standard.
References
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dihydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 2025
Dihydroxybenzaldehyde (DHB) and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. The position of the two hydroxyl groups on the benzaldehyde (B42025) scaffold, along with the nature and position of other substituents, profoundly influences their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-dihydroxybenzaldehyde and its isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents. While extensive research is available for many DHB isomers, there is a noticeable gap in the literature regarding the specific biological activities of this compound derivatives, presenting a promising area for future investigation.
Comparative Analysis of Biological Activities
The biological efficacy of dihydroxybenzaldehyde derivatives is intricately linked to their molecular structure. Key determinants of activity include the isomeric substitution pattern of the hydroxyl groups and the presence of additional functional groups.
Antioxidant Activity
The antioxidant capacity of dihydroxybenzaldehydes is primarily attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals. The substitution pattern is a critical factor in this activity.[1] Studies have shown that only the electron-donor derivatives of DHB exhibit antioxidant activity, and the position of the hydroxyl groups influences this capacity.[2]
| Compound/Derivative | Assay | Result | Reference |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity | [3] |
| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity | [2][3] |
| 2,5-Dihydroxybenzaldehyde Derivative | DPPH Radical Scavenging | Showed ~80% of maximal radical scavenging activity at 288 nM | [4] |
Antimicrobial Activity
Dihydroxybenzaldehyde derivatives have shown notable activity against a range of microbial pathogens. The formation of Schiff base derivatives has been a common strategy to enhance the antimicrobial properties of phenolic compounds.
| Compound/Derivative | Microorganism | MIC Value | Reference |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC50: 500 mg/L | [1] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC50: 500 mg/L | [1][4] |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Various bacteria and fungi | Showed promising antimicrobial activity | [5][6] |
Anticancer Activity
Several dihydroxybenzaldehyde derivatives have demonstrated promising anticancer properties. Their mechanism of action can involve the inhibition of key enzymes or cellular pathways involved in cancer progression.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| 3,4-Dihydroxybenzaldoxime | L1210 murine leukemia | 38 µM (on ribonucleotide reductase) | [1] |
| Schiff base of 2,4-dihydroxybenzaldehyde | PC3 prostate cancer cells | 7.15 µM | [7] |
| Another Schiff base of 2,4-dihydroxybenzaldehyde | PC3 prostate cancer cells | 7.43 µM | [7] |
| A third Schiff base of 2,4-dihydroxybenzaldehyde | PC3 prostate cancer cells | 4.85 µM | [7] |
Enzyme Inhibition
The dihydroxybenzaldehyde scaffold has been explored for its potential to inhibit various enzymes, which is a key strategy in drug development.
| Compound/Derivative | Enzyme | Activity | Reference |
| 3,4-Dihydroxybenzaldehyde | α-Glucosidase | Inhibitory activity | [8] |
| 3,5-Dihydroxybenzaldehyde | α-Glucosidase | Inhibitory activity | [8] |
| 4-Hydroxybenzaldehyde derivatives | GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) | Competitive inhibition | [9] |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Urease | More active than the standard | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and rapid method for evaluating the antioxidant capacity of a compound.[1]
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[1]
-
Reaction Mixture: Different concentrations of the dihydroxybenzaldehyde derivatives are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.[1]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[1]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]
-
Cell Seeding: Cancer cells (e.g., PC3 prostate cancer cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-72 hours).[3]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[3]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.[10]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Structure-Activity Relationships of Dihydroxybenzaldehyde Derivatives.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 5. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Efficacy of 2,6-Dihydroxybenzaldehyde-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of inhibitors derived from 2,6-dihydroxybenzaldehyde and its isomers. The inhibitory activities of these compounds against various biological targets, including enzymes implicated in neurodegenerative diseases and microbial pathogens, are presented alongside data for established, alternative inhibitors. This guide aims to facilitate the objective assessment of these compounds for further research and development.
Cholinesterase Inhibition: A Focus on Alzheimer's Disease Therapeutics
Derivatives of dihydroxybenzaldehydes have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic signaling pathway. Deficits in this pathway are a well-established hallmark of Alzheimer's disease.
Comparative Efficacy of Cholinesterase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzaldehyde-derived compounds and standard cholinesterase inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Indole derivative of this compound (IND-40) | human AChE | > 500 | [1] |
| Indole derivative of 3-hydroxybenzaldehyde (B18108) (IND-24) | human AChE | 12.54 ± 0.143 | [1] |
| Indole derivative of 4-hydroxybenzaldehyde (B117250) (IND-30) | human AChE | 4.16 ± 0.063 | [1] |
| Donepezil | human AChE | N/A (Effective at 10 & 20 µM in Aβ aggregation assay) | [1] |
| Eserine (Physostigmine) | AChE | 0.85 ± 0.0001 | [2] |
| Indole derivative of this compound (IND-40) | human BuChE | > 500 | [1] |
| Indole derivative of 3-hydroxybenzaldehyde (IND-24) | human BuChE | 98.18 ± 0.120 | [1] |
| Indole derivative of 4-hydroxybenzaldehyde (IND-30) | human BuChE | 95.34 ± 0.144 | [1] |
| Eserine (Physostigmine) | BuChE | 0.04 ± 0.0001 | [2] |
Antimicrobial Activity of Benzaldehyde-Based Schiff Bases
Schiff base derivatives of dihydroxybenzaldehydes have demonstrated potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Efficacy
The table below presents the MIC values for various Schiff base derivatives against pathogenic bacteria and fungi, alongside standard antibiotics for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff base of 2,3-dihydroxybenzaldehyde | Staphylococcus aureus | >1000 | |
| Schiff base of 2,4-dihydroxybenzaldehyde | Staphylococcus aureus | 24-49 | [3] |
| Schiff base of 2,5-dihydroxybenzaldehyde | Staphylococcus aureus | >1000 | |
| Ampicillin | Micrococcus luteus | 100 | [4] |
| Ampicillin | Staphylococcus aureus | 12.5 | [4] |
| Nystatin | Candida albicans | 12.5 | [4] |
| Chloramphenicol | Salmonella typhimurium | 31.25 | [4] |
| Chloramphenicol | Pseudomonas aeruginosa | 62.50 | [4] |
Anticancer Activity of Dihydroxybenzaldehyde Derivatives
Derivatives of dihydroxybenzaldehydes are also being explored for their potential as anticancer agents. Their cytotoxic effects on cancer cell lines are often evaluated using cell viability assays, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.
Comparative Anticancer Efficacy
This table summarizes the IC50 values for 2,4-dihydroxybenzaldehyde-derived Schiff bases against a prostate cancer cell line.
| Compound (Schiff Base Derivative of 2,4-dihydroxybenzaldehyde) | Cell Line | IC50 (µM) | Reference |
| Derivative 5 | PC3 (Prostate Cancer) | 7.43 | |
| Derivative 6 | PC3 (Prostate Cancer) | 7.15 | |
| Derivative 13 | PC3 (Prostate Cancer) | 4.85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Procedure:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).
-
AChE enzyme solution of appropriate concentration.
-
Test inhibitor solutions at various concentrations.
-
-
Assay in 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test inhibitor solution (or solvent for control).
-
Add 10 µL of AChE solution.
-
Add 10 µL of DTNB solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings kinetically every minute for a duration of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (no visible growth).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinergic signaling pathway and the role of AChE inhibitors.
General Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for the screening and development of inhibitors.
References
- 1. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of Dihydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of various dihydroxybenzaldehyde (DHB) isomers. Dihydroxybenzaldehydes are phenolic compounds of significant interest due to their potential therapeutic applications, largely driven by their antioxidant properties.[1] The specific placement of the two hydroxyl groups on the benzaldehyde (B42025) ring structure is a critical determinant of their biological efficacy and antioxidant potential.[1][2] This document synthesizes available experimental data to offer an objective comparison, details the methodologies for key experiments, and illustrates relevant pathways and workflows.
Structure-Activity Relationship
The antioxidant mechanism of dihydroxybenzaldehydes is primarily based on their ability to donate a hydrogen atom or an electron from their phenolic hydroxyl groups to neutralize free radicals.[2][3] The efficiency of this action is intrinsically linked to the chemical structure, specifically the relative positions of the hydroxyl groups.[2]
Studies indicate that isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde (B13553) and 2,5-dihydroxybenzaldehyde, tend to exhibit significant antioxidant activity.[2][3] This is because these configurations enhance the stability of the phenoxyl radical that forms after the hydrogen or electron donation.[2] In particular, the ortho-dihydroxy structure (catechol) found in 3,4-dihydroxybenzaldehyde is recognized as a key feature for its potent radical scavenging and metal-chelating abilities.[4] Conversely, compounds with hydroxyl groups in the meta position have been shown to exhibit lower antioxidant efficiency.[5]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of DHB isomers is evaluated using various in vitro assays. The data presented below is compiled from multiple sources; therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.[2] A lower IC₅₀ value indicates higher antioxidant activity.
| Compound Isomer | Assay | Antioxidant Activity Data | Source |
| 2,3-Dihydroxybenzaldehyde | - | Antioxidant properties have been noted, but specific quantitative data is limited. | [2] |
| 2,4-Dihydroxybenzaldehyde | Cellular Assay | Shown to reduce reactive oxygen species.[2] | [2][6] |
| 2,5-Dihydroxybenzaldehyde | DPPH | 0.85 ± 0.04 (Trolox Equivalents) | [2] |
| 3,4-Dihydroxybenzaldehyde | - | Widely reported as a potent antioxidant and radical scavenger.[3][4] | [3][4] |
| 3,5-Dihydroxybenzaldehyde | - | Quantitative data is not readily available in the reviewed literature. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.[1] The following are standard protocols for the key antioxidant assays used to evaluate dihydroxybenzaldehydes.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[1][7] The reduction of the violet DPPH radical to a stable, light-yellow molecule by the antioxidant is measured spectrophotometrically.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (B129727) or ethanol (B145695) to an absorbance of approximately 1.0 at 517 nm.[3][8]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the dihydroxybenzaldehyde sample with the DPPH solution.[3] Prepare a control containing only the solvent and the DPPH solution.[3]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Solution: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][9]
-
Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction Mixture: Mix a small volume of the dihydroxybenzaldehyde sample (at various concentrations) with the diluted ABTS•+ solution.[9]
-
Incubation: Incubate the mixture in the dark at 37°C for 6 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm using a spectrophotometer.[9]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalents (TEAC), which represents the concentration of a Trolox solution with the same antioxidant capacity.[10]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a colorless ferric-TPTZ (Fe³⁺-tripyridyltriazine) complex to an intense blue ferrous-TPTZ (Fe²⁺) complex in an acidic environment.[5][11]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9] Warm the reagent to 37°C before use.[9]
-
Reaction Mixture: Add the FRAP reagent to the dihydroxybenzaldehyde sample.[9]
-
Incubation: Incubate the mixture in the dark at 37°C for 30 minutes.[9]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[12]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.[11][13]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of dihydroxybenzaldehydes using a spectrophotometric assay like DPPH.
Potential Signaling Pathway
Phenolic antioxidants can exert protective effects by modulating cellular signaling pathways. A plausible mechanism for dihydroxybenzaldehydes involves the activation of the Keap1-Nrf2 pathway, a key regulator of the endogenous antioxidant response.[14]
Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. In the presence of oxidative stress or an antioxidant like a dihydroxybenzaldehyde, this bond is disrupted. Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) on the DNA. This binding initiates the transcription of a suite of protective antioxidant genes, bolstering the cell's defense against oxidative damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. greenpharmacy.info [greenpharmacy.info]
- 14. benchchem.com [benchchem.com]
Assessing the Purity of 2,6-Dihydroxybenzaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of key chemical intermediates like 2,6-Dihydroxybenzaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of this polar aromatic aldehyde.
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.[1][2] Given the polar nature of this compound, a column with polar-embedded technology may provide enhanced retention and peak shape.[3][4][5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase (e.g., acetonitrile (B52724)/water), to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).
-
Gradient: 20% B to 80% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 280 nm, a wavelength at which phenolic aldehydes exhibit strong absorbance.[6]
-
Injection Volume: 10 µL.
Caption: Experimental workflow for the purity assessment of this compound by HPLC.
Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the purity determination of this compound, each with its own set of advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7][8]
Experimental Protocol: GC-FID with Silylation
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a suitable capillary column (e.g., DB-5 or equivalent), and an autosampler.
Derivatization:
-
Accurately weigh the this compound sample into a vial.
-
Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[8]
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization of the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 300 °C.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[11][12]
Experimental Protocol: ¹H qNMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that has a known structure and purity and whose signals do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
NMR Analysis:
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.[12]
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.[10]
Comparative Data Summary
The following tables provide a representative comparison of the expected performance of each method for the purity assessment of a hypothetical batch of this compound.
Table 1: Purity Assessment Results
| Parameter | HPLC-UV | GC-FID (with Derivatization) | qNMR |
| Purity (%) | 99.2 | 99.1 | 99.3 |
| Relative Standard Deviation (RSD, %) | 0.3 | 0.5 | 0.2 |
| Limit of Quantitation (LOQ) | Low (ng level) | Very Low (pg level) | High (mg level) |
Table 2: Impurity Profile
| Impurity | HPLC-UV (% Area) | GC-FID (% Area) | qNMR (% Molar) |
| Resorcinol (Starting Material) | 0.35 | 0.40 | 0.32 |
| 2,6-Dihydroxybenzoic Acid (Oxidation Product) | 0.25 | Not Detected (non-volatile) | 0.28 |
| Unknown Impurity 1 | 0.10 | 0.15 | 0.10 |
| Unknown Impurity 2 | 0.10 | 0.10 | Not Resolved |
Table 3: Method Comparison
| Feature | HPLC-UV | GC-FID (with Derivatization) | qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility. | Nuclear magnetic resonance signal intensity. |
| Sample Preparation | Simple dissolution and filtration. | More complex due to derivatization step. | Requires precise weighing of sample and internal standard. |
| Reference Standard | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. | Does not require an analyte reference standard.[9] |
| Selectivity | High for non-volatile impurities. | High for volatile impurities. | High for structurally different impurities. |
| Sensitivity | High | Very High | Moderate |
| Throughput | High | Moderate | Low to Moderate |
Conclusion
For the routine and high-throughput purity assessment of this compound, HPLC-UV stands out as the most suitable method due to its high resolution, sensitivity, and straightforward sample preparation. It is highly effective in separating and quantifying non-volatile, structurally related impurities that are common in the synthesis of phenolic compounds.
GC-FID following derivatization offers superior sensitivity for volatile impurities but involves a more complex sample preparation procedure, which can be a source of error.
qNMR is an invaluable tool for the absolute purity determination without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials or for the analysis of novel compounds where a standard is not yet available.[9] However, its lower throughput and higher instrumentation cost may make it less practical for routine quality control.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of accuracy, sample throughput needs, and the availability of instrumentation and reference standards. For comprehensive characterization, a combination of these techniques may be employed.
References
- 1. hawach.com [hawach.com]
- 2. Reversed Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Polaris Columns | Reversed-Phase HPLC | Shop Online | Agilent [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Dihydroxybenzaldehyde-Based Schiff Base Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and performance of Schiff base sensors derived from dihydroxybenzaldehydes for the detection of metal ions. While direct and comprehensive cross-reactivity studies on 2,6-Dihydroxybenzaldehyde-based sensors are limited in publicly available literature, this document leverages data from a closely related analogue, a 2,4-Dihydroxybenzaldehyde-based sensor, to provide insights into the expected selectivity and potential interferences.
Performance Comparison of a Dihydroxybenzaldehyde-Based Sensor
Schiff base sensors derived from dihydroxybenzaldehydes are a class of chemosensors known for their straightforward synthesis and effective metal ion detection capabilities. Their selectivity is a critical performance metric, determining their utility in complex sample matrices.
Below is a summary of the cross-reactivity profile of a novel colorimetric chemosensor synthesized from 2,4-dihydroxybenzaldehyde (B120756) for the selective detection of Copper (II) ions (Cu²⁺). The data illustrates the sensor's response to various metal ions, highlighting its high selectivity for Cu²⁺.
| Interfering Ion | Analyte Concentration | Sensor Response (Absorbance Change) | % Interference |
| Ag⁺ | 10 equivalents | No significant change | < 5% |
| Al³⁺ | 10 equivalents | No significant change | < 5% |
| Co²⁺ | 10 equivalents | No significant change | < 5% |
| Cr³⁺ | 10 equivalents | No significant change | < 5% |
| Cs⁺ | 10 equivalents | No significant change | < 5% |
| Fe²⁺ | 10 equivalents | No significant change | < 5% |
| Fe³⁺ | 10 equivalents | No significant change | < 5% |
| In³⁺ | 10 equivalents | No significant change | < 5% |
| K⁺ | 10 equivalents | No significant change | < 5% |
| Li⁺ | 10 equivalents | No significant change | < 5% |
| Mg²⁺ | 10 equivalents | No significant change | < 5% |
| Mn²⁺ | 10 equivalents | No significant change | < 5% |
| Na⁺ | 10 equivalents | No significant change | < 5% |
| Ni²⁺ | 10 equivalents | No significant change | < 5% |
| Pb²⁺ | 10 equivalents | No significant change | < 5% |
| Zn²⁺ | 10 equivalents | No significant change | < 5% |
| Hg²⁺ | 10 equivalents | No significant change | < 5% |
| Cd²⁺ | 10 equivalents | No significant change | < 5% |
| Cu²⁺ | 10 equivalents | Significant color change and new absorbance band at 462 nm | 100% (Target Analyte) |
Data synthesized from a study on a 2,4-dihydroxybenzaldehyde-based Schiff base sensor.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a dihydroxybenzaldehyde-based Schiff base sensor and the evaluation of its cross-reactivity.
Synthesis of a Dihydroxybenzaldehyde-Based Schiff Base Sensor
A common method for synthesizing Schiff base sensors involves the condensation reaction between a dihydroxybenzaldehyde and a primary amine.
Materials:
-
2,4-dihydroxybenzaldehyde (or this compound)
-
Primary amine (e.g., a substituted aniline (B41778) or an aliphatic amine)
-
Ethanol (B145695) or Methanol (as solvent)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
Dissolve equimolar amounts of the dihydroxybenzaldehyde and the primary amine in a round-bottom flask containing ethanol or methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction, if necessary.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (typically a few hours), with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product, which may precipitate out of the solution, is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized sensor is confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Cross-Reactivity (Selectivity) Study Protocol
The selectivity of the synthesized sensor is evaluated by monitoring its response to the target analyte in the presence of various potentially interfering ions.
Materials:
-
Stock solution of the synthesized Schiff base sensor in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) of the same concentration.
-
UV-Vis spectrophotometer or a spectrofluorometer.
-
Cuvettes.
Procedure:
-
Prepare a solution of the sensor at a specific concentration in the chosen solvent system.
-
Record the initial absorbance or fluorescence spectrum of the sensor solution.
-
To separate solutions of the sensor, add a specific amount (e.g., 10 equivalents) of the stock solution of each potential interfering ion.
-
In a separate solution of the sensor, add the same amount of the target analyte.
-
Record the absorbance or fluorescence spectra of all the solutions after a short incubation period.
-
Compare the spectral changes (e.g., change in absorbance or fluorescence intensity at a specific wavelength, or the appearance of new bands) in the presence of the target analyte and the interfering ions.
-
For competition experiments, a solution of the sensor is treated with the target analyte in the presence of an excess of each interfering ion, and the spectral response is recorded to assess any inhibition of the sensing capability.
Signaling Pathway and Experimental Workflow
The signaling mechanism of dihydroxybenzaldehyde-based Schiff base sensors upon binding to a metal ion often involves processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). These processes modulate the photophysical properties of the sensor, leading to a detectable change in fluorescence or color.
Caption: Experimental workflow and a representative signaling pathway for a Schiff base sensor.
References
Benchmarking the Catalytic Efficiency of 2,6-Dihydroxybenzaldehyde Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic efficiency of metal complexes derived from 2,6-dihydroxybenzaldehyde with alternative Schiff base complexes, particularly those based on salicylaldehyde (B1680747) and its substituted derivatives. The information presented herein is curated from experimental data to assist researchers in selecting the most effective catalysts for oxidation reactions, with a focus on the conversion of cyclohexane (B81311).
Comparative Catalytic Performance in Cyclohexane Oxidation
The catalytic oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is a crucial industrial process. The efficiency of various Schiff base metal complexes as catalysts for this reaction is a subject of ongoing research. While direct comparative studies benchmarking this compound complexes against a wide range of alternatives under identical conditions are limited, analysis of existing literature provides valuable insights.
Below is a summary of catalytic performance data compiled from various studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different research works.
| Catalyst | Substrate | Oxidant | Solvent | Reaction Time (h) | Temperature (°C) | Conversion (%) | Product Selectivity (%) | Reference |
| [Fe(L)ClH₂O]¹ | Cyclohexane | t-BuOOH | CH₃CN | 72 | RT | 21.5 | Cyclohexanol, Cyclohexanone | [1] |
| [Ru(LH₂)PPh₃Cl₂H₂O]¹ | Cyclohexane | t-BuOOH | CH₃CN | 72 | RT | 29.1 | Cyclohexanol, Cyclohexanone | [1] |
| [Fe(Ala-Sal)]² | Cyclohexane | H₂O₂ | Acetonitrile | 4 | 80 | ~13 | Cyclohexanone | |
| [Cu(II)-SMdiAP]³ | Cyclohexane | H₂O₂ | - | - | - | High | 98% (Cyclohexanol, Cyclohexanone) | [2] |
¹ L = bis(2,3-dihydroxybenzaldehyde)pyridine diimine. ² Salicylaldehyde-L-alanine Schiff base iron complex. ³ Schiff base formed from 2,6-diacetyl pyridine (B92270) and S-methyldithiocarbazate.
Note: "RT" denotes room temperature. The specific product selectivity ratios were not always provided in the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic experiments. Below are generalized experimental protocols for the synthesis of Schiff base metal complexes and their application in catalytic oxidation.
Synthesis of Schiff Base Ligands and Metal Complexes
General Procedure for Schiff Base Synthesis:
A common method for synthesizing Schiff bases involves the condensation of an aldehyde with a primary amine. For instance, a Schiff base can be prepared by reacting 2,4-dihydroxybenzaldehyde (B120756) with an amine like α-naphthylamine in a 1:1 molar ratio in an ethanolic solution. The mixture is typically heated under reflux for several hours, after which the solid product is separated by filtration, washed, and can be recrystallized from a suitable solvent like methanol.
General Procedure for Metal Complex Synthesis:
The synthesized Schiff base ligand is subsequently complexed with a metal salt. Typically, a hot ethanolic solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·H₂O, or Zn(CH₃COO)₂·H₂O) is added to a hot ethanolic solution of the ligand in a 1:1 molar ratio. The resulting mixture is stirred and heated for a period, during which the metal complex precipitates. The solid complex is then filtered, washed, and dried.
Catalytic Oxidation of Cyclohexane
General Procedure:
The catalytic oxidation of cyclohexane is often carried out in a reaction flask equipped with a reflux condenser. The catalyst (a Schiff base metal complex) and an oxidant (e.g., hydrogen peroxide, H₂O₂, or tert-butyl hydroperoxide, t-BuOOH) are placed in the flask with a solvent such as acetonitrile. Cyclohexane is then added, and the reaction mixture is stirred at a specific temperature for a designated duration. The progress of the reaction and the product distribution are typically monitored and analyzed using gas chromatography (GC).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized workflow for the synthesis and evaluation of the catalytic activity of Schiff base complexes, as well as a conceptual representation of a catalytic cycle.
Caption: Workflow for synthesis and catalytic testing.
References
Safety Operating Guide
Proper Disposal of 2,6-Dihydroxybenzaldehyde: A Guide for Laboratory Professionals
The responsible management of chemical waste is crucial for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for reagents like 2,6-Dihydroxybenzaldehyde is a critical component of their work. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, in alignment with regulatory standards and laboratory best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All handling should occur within a certified chemical fume hood.
Essential PPE includes:
-
Safety Goggles: Wear safety glasses with side-shields or goggles to protect against splashes and dust.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable for handling. Always inspect gloves for integrity before use.
-
Lab Coat: A lab coat must be worn to protect skin and clothing from contamination.
Hazardous Waste Classification and Storage
Under regulations set by environmental agencies, chemical waste must be properly identified and managed. This compound waste is classified as hazardous due to its irritant properties.[2] Never dispose of this chemical in the regular trash or down the sanitary sewer system. [3][4][5] Discharge into the environment must be avoided.[3][6]
Proper segregation and storage are the foundational steps in a compliant disposal process. All waste containing this compound, including unused solid material, solutions, and contaminated labware, must be collected in a dedicated and correctly labeled hazardous waste container.[2] Leave chemicals in their original containers when possible and do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed chemical destruction plant or hazardous waste disposal company, coordinated by your institution's EHS office.[3][6]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect solutions containing this compound in a separate, compatible liquid waste container.
-
Do not mix with other waste streams, such as halogenated solvents, unless approved by your EHS office.
-
-
Contaminated Labware Disposal:
-
Disposable Items: Gloves, wipes, and pipette tips contaminated with this compound should be double-bagged, sealed, labeled as hazardous waste, and placed in a solid waste container.[2]
-
Non-Disposable Glassware: Glassware must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[2][3] After decontamination, the glassware can be washed normally.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The words "Hazardous Waste".
-
An accurate description of the container's contents.
-
The date accumulation started.
-
-
-
Storage and Final Disposal:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Store acids and bases separately, and keep containers tightly closed in a dry, well-ventilated place.[8]
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.
-
Quantitative Disposal Parameters
The following table summarizes general quantitative parameters relevant to chemical waste disposal. These are not specific to this compound but are common regulatory limits. Always consult your local and institutional regulations.
| Parameter | Regulatory Limit / Guideline | Relevance for this compound Disposal |
| pH of Aqueous Waste | Typically between 5.5 and 10.5 | Solutions of this compound should not be neutralized for drain disposal without explicit EHS approval.[2] This range is a general guideline for sewer-permissible waste. |
| Flash Point | < 60°C (140°F) | While this compound is a solid, solutions in flammable solvents will be classified as ignitable hazardous waste if the flash point is below this threshold.[2] |
| Satellite Accumulation | Up to 55 gallons | Laboratories can accumulate up to 55 gallons of a single hazardous waste stream in a designated satellite area before it must be moved to a central storage facility.[2] Containers must be removed within three days of becoming full.[8] |
In-Lab Waste Treatment Considerations
Note: The following information is for educational purposes only. In-laboratory treatment or neutralization of this compound is not recommended . The standard and required procedure is disposal via a licensed hazardous waste contractor. Attempting to neutralize this compound without a validated protocol can be dangerous and may violate regulations.
There is sometimes merit in the in-laboratory treatment of certain simple waste streams to reduce hazards, such as neutralizing a non-toxic acid or base.[8][9] However, for a substance like this compound, the reaction products of any neutralization are not well-characterized for disposal and may themselves be hazardous.
General Protocol: Neutralization of a Simple Acidic Waste Stream (Illustrative Example ONLY)
This protocol is NOT for this compound but illustrates a common laboratory procedure for a different waste type. It should only be performed by trained personnel.
-
Preparation: Work in a fume hood. Wear all necessary PPE. Ensure a spill kit is readily available.
-
Dilution: If the acidic waste is concentrated, first dilute it by slowly adding the acid to a large volume of cold water in a suitable container (e.g., a large beaker), never the other way around.
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH strips.
-
Completion: Continue adding the base in small portions until the pH is within the neutral range (typically 6-8).
-
Disposal: If the resulting salt solution is non-hazardous and permitted by local regulations, it may be disposed of down the sanitary sewer with copious amounts of water.[9]
This example serves to highlight that even simple neutralization requires careful chemical understanding and adherence to safety protocols. For complex organic compounds, such procedures are best left to professional disposal services.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 387-46-2-Molbase [molbase.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epfl.ch [epfl.ch]
Essential Safety and Handling Protocols for 2,6-Dihydroxybenzaldehyde
This guide provides immediate and essential safety protocols for laboratory professionals handling 2,6-Dihydroxybenzaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It may also be harmful if swallowed.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Protocol
To ensure safety, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a splash hazard.[1][3] | Protects against serious eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile) and a fully buttoned lab coat must be worn.[1] Always inspect gloves before use. | Prevents skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient or when dusts are generated.[1] | Protects against respiratory tract irritation from inhaling dust.[1][2] |
| General Hygiene | Wear closed-toe shoes and long pants.[1] Wash hands thoroughly after handling the chemical.[1][3] Ensure safety showers and eyewash stations are readily accessible.[1] | Standard laboratory practice to minimize exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental compliance.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area or use a chemical fume hood to minimize inhalation of dust.[1]
-
Preventing Exposure: Avoid all direct contact with skin and eyes.[1][4] Do not breathe in the dust.[3] Prevent the formation of dust and aerosols during handling.[1]
-
Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] Some suppliers recommend storage at 2°C - 8°C, while others specify room temperature under an inert atmosphere.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If irritation occurs, get medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water and consult a physician.[1] Do not eat, drink, or smoke when using this product.[3]
Spill Management:
-
Evacuate the area immediately.
-
Wear the appropriate PPE as described above.
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled solid material.
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Thoroughly clean the spill area.
Disposal Plan:
-
All waste, including contaminated PPE and spilled material, must be handled as hazardous waste.
-
Dispose of contents and the container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3][7]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 387-46-2 | [6][8] |
| Molecular Formula | C₇H₆O₃ | [3][6][8] |
| Molecular Weight | 138.12 g/mol | [3][6][8] |
| Appearance | White to light yellow crystalline powder. | [4][5] |
| Melting Point | 133 - 138 °C / 154 °C | [3][6] |
| Boiling Point | 220 - 228 °C @ 22 mmHg | [3] |
| Purity | ≥97% / 98% | [8] |
| Storage Temperature | Room Temperature or 2°C - 8°C | [6][8] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
